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  • Product: N,N-dipentylformamide
  • CAS: 26598-27-6

Core Science & Biosynthesis

Foundational

N,N-Dipentylformamide: A Technical Guide to Structure, Properties, and Applications

[1] Executive Summary N,N-Dipentylformamide (CAS: 26598-27-6), often abbreviated as N,N-DPF or diamylformamide, is a high-boiling, polar aprotic solvent belonging to the dialkylformamide class.[1] While less ubiquitous t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N,N-Dipentylformamide (CAS: 26598-27-6), often abbreviated as N,N-DPF or diamylformamide, is a high-boiling, polar aprotic solvent belonging to the dialkylformamide class.[1] While less ubiquitous than its lower homologues like Dimethylformamide (DMF) or Diethylformamide (DEF), N,N-dipentylformamide occupies a critical niche in industrial applications requiring low volatility, high lipophilicity, and specific solvating power for non-polar to moderately polar substrates.[1]

This guide provides a comprehensive technical analysis of N,N-dipentylformamide, focusing on its physicochemical properties, synthesis pathways, and its emerging role in enhanced oil recovery (EOR) microemulsions and specialized organic synthesis.[1]

Chemical Identity & Structure

The solvating characteristics of N,N-dipentylformamide are dictated by its amphiphilic structure: a polar formamide head group capable of hydrogen bond acceptance, flanked by two lipophilic pentyl chains.

Identification Data
ParameterDetail
Chemical Name N,N-Dipentylformamide
Synonyms N,N-Diamylformamide; Formamide, N,N-dipentyl-
CAS Number 26598-27-6
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
SMILES CCCCCN(C=O)CCCCC
InChI Key OWHSZQHZBUQBRH-UHFFFAOYSA-N
Structural Visualization

The molecule features a planar amide bond with restricted rotation, creating a distinct dipole moment. The pentyl chains provide significant steric bulk and hydrophobicity compared to DMF.

G cluster_properties Functional Implications Formyl Formyl Group (Polar Head) [H-C=O] Nitrogen Nitrogen (Core) Formyl->Nitrogen Amide Bond (Partial Double Bond Character) Pentyl1 Pentyl Chain 1 (Lipophilic) [-C5H11] Nitrogen->Pentyl1 N-Alkyl Bond Pentyl2 Pentyl Chain 2 (Lipophilic) [-C5H11] Nitrogen->Pentyl2 N-Alkyl Bond Prop1 High Boiling Point (>250°C) Pentyl1->Prop1 Prop2 Lipophilicity (LogP > 3) Pentyl2->Prop2

Figure 1: Structural decomposition of N,N-dipentylformamide highlighting the amphiphilic nature responsible for its surfactant-like properties.[1]

Physicochemical Properties

N,N-dipentylformamide is characterized by a significantly higher boiling point and lower density than DMF, making it suitable for high-temperature reactions where solvent loss must be minimized.[1]

PropertyValue / RangeTechnical Context
Physical State Clear, colorless to pale yellow liquidViscous liquid at room temperature.[1][2]
Boiling Point > 250°C (Est.)Experimental data indicates retention times 3x longer than tributylamine (BP 216°C) [1].[1]
Density ~0.86 g/cm³Extrapolated from homologous series (DMF: 0.94, DEF: 0.91).[1]
Solubility Organic solvents, OilsMiscible with hydrocarbons, aromatics, and chlorinated solvents. Limited water solubility compared to DMF.
Flash Point > 100°C (Closed Cup)Classified as a combustible liquid, not highly flammable.[1]
Refractive Index ~1.44 - 1.45Estimated based on amide series trends.[1]

Expert Insight: The high boiling point renders N,N-dipentylformamide difficult to remove by standard rotary evaporation. Workflows involving this solvent typically require vacuum distillation (< 1 mmHg) or column chromatography for removal.[1]

Synthesis Methodologies

Synthesis of N,N-dipentylformamide is primarily achieved through N-formylation of dipentylamine.[1] Two primary pathways are utilized in research and industry.[2][3]

Pathway A: Direct Formylation (Conventional)

The reaction of dipentylamine with formic acid or methyl formate. This is the standard industrial route due to atom economy.

Pathway B: Catalytic CO₂ Fixation (Green Chemistry)

Recent advances utilize carbon dioxide (CO₂) as a C1 building block, reacting dipentylamine with CO₂ and a hydrosilane reducing agent (e.g., phenylsilane) over a heterogeneous catalyst.[1]

Synthesis Amine Dipentylamine (Starting Material) Reaction N-Formylation Reaction (Heat / Catalyst) Amine->Reaction Reagent1 Formic Acid / Methyl Formate (Conventional Route) Reagent1->Reaction Reflux Reagent2 CO2 + Phenylsilane (Catalytic Route) Reagent2->Reaction Catalyst (e.g., HCP-BzmimCl) Product N,N-Dipentylformamide (Crude) Reaction->Product Purification Vacuum Distillation (Removal of volatiles) Product->Purification Final Pure N,N-Dipentylformamide (>99%) Purification->Final

Figure 2: Synthetic pathways for N,N-dipentylformamide. Pathway B represents a sustainable approach utilizing CO₂ capture technology [2].

Applications in Research & Industry

Enhanced Oil Recovery (EOR) & Microemulsions

N,N-dipentylformamide is a key additive in formulating microemulsions for the oil and gas industry.[1] Its amphiphilic nature allows it to act as a co-solvent or surfactant synergist, significantly lowering the surface tension of aqueous treatment fluids.

  • Mechanism: It partitions at the oil-water interface, reducing interfacial tension (IFT) and facilitating the mobilization of trapped hydrocarbons.[1]

  • Patent Usage: Cited in compositions for treating wellbores to increase production, specifically for its ability to stabilize terpene-based microemulsions [3].[1]

Specialized Solvent for Organic Synthesis

Unlike DMF, which can react with strong bases or nucleophiles at high temperatures, the bulky pentyl groups of N,N-dipentylformamide provide steric shielding, potentially modulating reactivity.

  • Dihydroxyacetone Synthesis: Used as a specific organic phase solvent in the catalytic condensation of formaldehyde, where its immiscibility with water aids in product separation [4].

  • High-Temp Reactions: Suitable for reactions requiring temperatures >200°C where lower amides would boil off or decompose.[1]

Metal Extraction

Higher N,N-dialkylamides are investigated for the extraction of actinides (Uranium, Plutonium) and heavy metals from nitric acid solutions.[1] The "dipentyl" chain length offers a balance between solubility in the organic diluent and third-phase formation resistance.

Safety & Handling Protocol (Self-Validating System)

While specific SDS data is less common than for DMF, standard safety protocols for N,N-dialkylamides must be rigorously followed.[1]

Hazard Classification (Inferred):

  • Skin/Eye Irritant: Likely causes irritation upon contact.[4]

  • Reproductive Toxicity: Structural analog DMF is a known reprotoxin (May damage the unborn child). Treat N,N-dipentylformamide as a potential reproductive hazard.

Handling Protocol
  • Engineering Controls: Always handle in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates), safety goggles, and lab coat.

  • Spill Management: Absorb with inert material (sand/vermiculite).[1] Do not wash into drains.[5]

  • Decontamination: Wash equipment with ethanol or acetone, followed by soap and water.

Storage[1]
  • Store in a cool, dry place away from strong oxidizing agents.

  • Keep container tightly closed to prevent moisture absorption (hygroscopic nature is lower than DMF but non-zero).

References

  • Mechanisms of the Oxidation of Organic Amines. Defense Technical Information Center (DTIC). Analysis of oxidation products of tributylamine identifying N,N-dipentylformamide retention times.[1]

  • Efficient DMF-assisted synthesis of formamides from amines using CO2. Journal of CO2 Utilization, 2024.[6] Describes catalytic synthesis pathways. [1][6]

  • Methods and compositions for use in oil and/or gas wells comprising a terpene alcohol. US Patent 2019/0055458 A1. Lists N,N-dipentylformamide as a microemulsion additive.

  • Preparation of dihydroxyacetone. US Patent 5410089A. Cites usage as a solvent in two-phase catalytic systems.[1]

  • ChemicalBook / CAS Database. Entry for CAS 26598-27-6.[1] Confirmation of CAS and chemical identity.[2][7][8][9][10][1]

Sources

Exploratory

The Hydrophobic Switch: A Comparative Technical Guide to N,N-Dipentylformamide vs. N,N-Dimethylformamide

The following technical guide provides an in-depth comparative analysis of N,N-Dimethylformamide (DMF) and N,N-Dipentylformamide (DPF). This document is structured to assist researchers in solvent selection, process opti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of N,N-Dimethylformamide (DMF) and N,N-Dipentylformamide (DPF). This document is structured to assist researchers in solvent selection, process optimization, and safety planning.

Executive Summary: The Polarity Inversion

In pharmaceutical and materials science, N,N-Dimethylformamide (DMF) is the archetypal "universal" polar aprotic solvent. Its high dielectric constant and water miscibility make it ideal for SN2 reactions and peptide coupling. However, its difficulty of removal (high boiling point + water affinity) and severe toxicity profile (Candidate of Very High Concern) drive the search for alternatives.

N,N-Dipentylformamide (DPF) represents a strategic "hydrophobic switch." By extending the alkyl chains from methyl (C1) to pentyl (C5), the amide core retains its polar aprotic character, but the bulk solvent becomes lipophilic and water-immiscible . This inversion allows for orthogonal workup strategies—specifically, the ability to use the amide as an extractant or a biphasic reaction medium rather than a homogeneous co-solvent.

Molecular Architecture & Theoretical Basis

The functional difference lies in the competition between the polar amide resonance structure and the London dispersion forces of the alkyl tails.

  • DMF (C1): The dipole dominates. The small methyl groups offer minimal steric shielding, allowing the amide oxygen to aggressively solvate cations and hydrogen-bond with water.

  • DPF (C5): The lipophilic tails dominate the macroscopic properties. While the central carbonyl oxygen remains a potent hydrogen-bond acceptor (Lewis base), the pentyl chains create a hydrophobic "shell" that prevents miscibility with the aqueous phase.

Figure 1: Comparative Solvation Logic

SolvationLogic cluster_DMF DMF: Hydrophilic Solvation cluster_DPF DPF: Lipophilic Extraction DMF DMF Molecule (Short Alkyls) Interaction1 Miscible (Homogeneous Phase) DMF->Interaction1 Water Aqueous Phase Water->Interaction1 DPF DPF Molecule (Long Pentyl Chains) Interaction2 Immiscible (Phase Separation) DPF->Interaction2 Water2 Aqueous Phase Interaction2->Water2 Repulsion caption Fig 1: Solvation dynamics. DMF integrates into aqueous networks; DPF rejects water while solvating polar solutes internally.

Physical Property Comparative Analysis

The following data contrasts the well-established properties of DMF with the homologous trends observed for DPF. Note that while DMF data is experimental, some DPF values are predicted based on the N,N-dialkylamide homologous series (Dimethyl


 Diethyl 

Dibutyl

Dipentyl).
Table 1: Physicochemical Specifications
PropertyN,N-Dimethylformamide (DMF) N,N-Dipentylformamide (DPF) Operational Impact
CAS Number 68-12-26026-86-4Regulatory tracking.
Molecular Formula C

H

NO
C

H

NO
DPF has ~3x molecular weight.
Boiling Point 153°C> 270°C (Predicted)*DPF is effectively non-volatile . Cannot be removed by rotary evaporation.
Density (25°C) 0.944 g/mL~0.84 - 0.85 g/mL (Predicted)**DPF floats on water; DMF mixes.
Water Solubility Miscible (

)
Immiscible (< 0.1%)The critical differentiator. Defines workup protocols.
LogP (Octanol/Water) -1.01 (Hydrophilic)> 3.5 (Lipophilic)DPF partitions into organic layers; DMF partitions into water.
Viscosity 0.92 cPHigh (> 3.0 cP)DPF poses mass transfer challenges in flow chemistry.
Flash Point 58°C> 100°CDPF is safer regarding flammability (Combustible vs. Flammable).

*Prediction based on N,N-Dibutylformamide (BP ~240°C) and N,N-Diethylformamide (BP 177°C). **Density decreases as alkyl chain length increases in amides (DMF 0.94


 DEF 0.90 

Dibutyl 0.86).

Operational Implications in Synthesis & Extraction

The shift from DMF to DPF requires a complete redesign of the post-reaction workup.

A. The "DMF Problem" (Aqueous Wash)

When using DMF, the standard removal protocol involves washing the organic reaction mixture with copious amounts of water or LiCl solution.

  • Issue: DMF partitions into the water, but if the product is slightly polar, it may "drag" the product into the aqueous waste, leading to yield loss.

  • Issue: Residual DMF often remains in the organic phase, interfering with crystallization or downstream catalysis.

B. The "DPF Advantage" (Phase Retention)

DPF is used not as a volatile solvent, but as a Fixed Phase Solvent or Extractant .

  • Biphasic Catalysis: The catalyst (if designed with lipophilic ligands) stays in the DPF phase. Reagents in an aqueous phase react at the interface.

  • Product Isolation: Upon completion, the reaction mixture (DPF + Product) is washed with water to remove salts. The product remains in the DPF.

    • Removal Strategy: Since DPF cannot be evaporated, the product is typically crystallized out of the DPF by adding a non-solvent (e.g., Methanol or cold Ethanol), or the DPF is removed via column chromatography (elutes rapidly with non-polar solvents).

Figure 2: Workflow Decision Tree

WorkflowTree cluster_Standard DMF Protocol cluster_Green DPF Protocol Start Select Solvent System ReactionType Is the reaction S_N2 / Polar Mechanism? Start->ReactionType DMF_Path Solvent: DMF ReactionType->DMF_Path Yes, Standard DPF_Path Solvent: DPF ReactionType->DPF_Path Yes, but requires Green/Biphasic Workup1 Workup: Wash with 5x Vol Water DMF_Path->Workup1 Workup2 Workup: Phase Separate Aqueous Waste (DPF stays in Organic) DPF_Path->Workup2 Risk1 Risk: Product loss to aqueous phase Residual DMF Workup1->Risk1 Isolation Isolation: Precipitate Product or Chromatography Workup2->Isolation caption Fig 2: Decision tree for solvent selection based on workup capability.

Safety & Toxicology Profile

N,N-Dimethylformamide (DMF)[1][2][3]
  • Status: SVHC (Substance of Very High Concern) under REACH.

  • Hazards:

    • Hepatotoxicity: Potent liver toxin.

    • Reprotoxicity: May damage the unborn child (H360D).[1]

    • Absorption: Rapidly absorbed through skin.

    • Volatility: Moderate vapor pressure creates inhalation risk at room temperature.

N,N-Dipentylformamide (DPF)
  • Status: Less regulated, but data is limited. Treat as a functional analogue.

  • Hazards:

    • Inhalation: Significantly lower risk due to very low vapor pressure (High BP). It does not fume at room temperature.

    • Skin Absorption: Likely High .[2][3] The lipophilic tails (pentyl) increase permeability through the lipid bilayer of the skin. Double-gloving (Nitrile/Laminate) is mandatory.

    • Toxicity: While specific data is sparse, long-chain amides generally exhibit lower acute systemic toxicity than DMF, but the amide moiety suggests potential for similar metabolic processing (though slower).

Experimental Protocol: Determining Partition Coefficients

To validate DPF for a specific extraction process, the following protocol determines the distribution ratio (


) of a solute between DPF and Water.

Materials:

  • Solute (e.g., Target Drug Intermediate)[4]

  • Solvents: DPF (Sat. with water), Water (Sat. with DPF)

  • HPLC/UV-Vis for analysis.

Step-by-Step Methodology:

  • Pre-Saturation: Vigorously mix equal volumes of DPF and Water for 2 hours. Allow to separate. This ensures the phases are mutually saturated (thermodynamic equilibrium).

  • Preparation: Dissolve known mass of solute (

    
    ) in the pre-saturated DPF phase.
    
  • Equilibration: Add equal volume of pre-saturated Water. Vortex for 10 minutes at 25°C.

  • Separation: Centrifuge at 3000 RPM for 5 minutes to break any emulsion.

  • Analysis: Remove aliquots from both phases. Analyze concentration in organic (

    
    ) and aqueous (
    
    
    
    ) phases via HPLC.
  • Calculation:

    
    
    
    • If

      
      , DPF is a suitable extractant.
      
    • If

      
      , the solute can be washed out of DPF using water.
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5993, N,N-Dimethylformamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Candidate List of substances of very high concern for Authorisation: N,N-dimethylformamide. Retrieved from [Link]

  • Matsumoto, T., et al. (1984). "Thiazolium-Catalyzed Formoin Condensation." Journal of the American Chemical Society, 106(17), 4829–4832. (Cites use of N,N-dipentylformamide as an immiscible organic phase).
  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: N,N-Dimethylformamide. Retrieved from [Link]

  • Stenutz, R. (2025). Physical Properties of N,N-Diethylformamide (Homologous Series Data). Retrieved from [Link]

Sources

Foundational

Comparative Toxicology and Strategic Substitution: N,N-Dimethylformamide (DMF) vs. N,N-Dipentylformamide (DPF)

Executive Summary The pharmaceutical and materials science sectors are currently navigating a critical transition away from solvent systems classified as Substances of Very High Concern (SVHC). N,N-Dimethylformamide (DMF...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical and materials science sectors are currently navigating a critical transition away from solvent systems classified as Substances of Very High Concern (SVHC). N,N-Dimethylformamide (DMF) , a cornerstone dipolar aprotic solvent, faces severe regulatory pressure (REACH, TSCA) due to its confirmed hepatotoxicity and reproductive toxicity.

This guide provides a rigorous technical evaluation of N,N-Dipentylformamide (DPF) —a lipophilic, sterically hindered homolog—as a potential alternative. While DPF offers a theoretical safety advantage by eliminating the specific metabolic pathways responsible for DMF’s liver toxicity, it introduces new risks related to lipophilicity and tissue retention. This document outlines the mechanistic divergence between these two solvents and provides a self-validating experimental framework for qualified researchers to assess DPF safety in their specific workflows.

Physiochemical Baseline: The Volatility-Lipophilicity Trade-off

Before analyzing toxicity, we must establish the physical behaviors that dictate exposure routes. DMF is water-miscible and volatile; DPF is highly lipophilic and persistent.

PropertyN,N-Dimethylformamide (DMF)N,N-Dipentylformamide (DPF)*Implication for Safety
Formula C3H7NOC11H23NODPF has significantly higher molecular weight.
Alkyl Chain Methyl (C1)Pentyl (C5)Determines metabolic access.
LogP (Octanol/Water) -1.01 (Hydrophilic)~3.8 - 4.2 (Predicted)Critical: DPF will readily cross skin barriers and accumulate in lipid tissues.
Boiling Point 153°C>280°C (Estimated)DPF is non-volatile; inhalation risk is low, but residue removal is difficult.
Water Solubility MiscibleNegligibleDPF requires organic extraction for removal; cannot be water-washed.

*Note: DPF data is based on homologous series extrapolation (DMF -> Diethyl -> Dibutyl -> Dipentyl) where specific experimental values are absent in public literature.

Mechanisms of Toxicity: Metabolic Divergence

The core safety argument for DPF rests on the Metabolic Divergence Hypothesis . DMF toxicity is not intrinsic to the parent molecule but is driven by its bioactivation.

The DMF Toxicity Axis (The "Trojan Horse")

DMF is metabolized primarily by CYP2E1 in the liver.

  • Hydroxylation: CYP2E1 oxidizes a methyl group to form N-(hydroxymethyl)-N-methylformamide (HMMF).[1]

  • Decomposition: HMMF breaks down into N-Methylformamide (NMF) and formaldehyde.

  • Bioactivation: NMF is further oxidized to form reactive species (likely methyl isocyanate or carbamoylating intermediates) that bind irreversibly to cellular proteins and deplete glutathione (GSH), leading to centrilobular necrosis.

The DPF Steric Shield Hypothesis

DPF replaces the methyl groups with pentyl chains. This structural change alters the toxicity profile in three ways:

  • Steric Hindrance: The bulky pentyl groups impede the active site of CYP2E1, likely reducing the rate of initial oxidation compared to DMF.

  • Alternative Metabolism: Long alkyl chains (C5) are prone to

    
    -oxidation or 
    
    
    
    oxidation rather than the N-dealkylation that generates toxic formamides.
  • Absence of Methylating Species: Even if N-dealkylation occurs, the leaving group is valeraldehyde/pentylamine, avoiding the formation of the highly reactive methylating agents associated with DMF.

Visualization of Metabolic Pathways

MetabolicDivergence DMF DMF (Parent) CYP2E1 CYP2E1 Activation DMF->CYP2E1 Rapid Kinetics HMMF HMMF (Unstable) CYP2E1->HMMF NMF N-Methylformamide (NMF) HMMF->NMF Formaldehyde release MIC Reactive Intermediates (Methyl Isocyanate eq.) NMF->MIC Bioactivation TOX LIVER NECROSIS (Protein Adducts / GSH Depletion) MIC->TOX Covalent Binding DPF DPF (Parent) DPF->TOX Low Risk (Theoretical) CYP_SLOW Slow Oxidation (Steric Hindrance) DPF->CYP_SLOW High LogP / Low Vmax METABS Hydroxylated Metabolites (High Solubility) CYP_SLOW->METABS Omega-Oxidation EXCR Renal/Biliary Excretion METABS->EXCR

Figure 1: Comparative metabolic pathways.[2] DMF undergoes bioactivation to toxic NMF; DPF is hypothesized to undergo benign oxidative clearance.

Experimental Protocols for Validation

Since DPF is a "data-poor" compound compared to DMF, you cannot rely solely on literature. You must validate its safety in your specific context.[3] The following protocols are designed to be self-validating systems .

Protocol A: Reactive Metabolite Trapping (Glutathione Assay)

Objective: Determine if DPF generates electrophilic species capable of depleting cellular defense mechanisms, a hallmark of DMF toxicity.

Materials:

  • Human Liver Microsomes (HLM) (pooled).

  • Test Compounds: DMF (Positive Control), DPF (Test), Phosphate Buffer (Negative Control).

  • Trapping Agent: Glutathione (GSH) or Dansyl-GSH.

  • Detection: LC-MS/MS.

Workflow:

  • Incubation: Prepare a 100 µL reaction mixture containing 1 mg/mL HLM, 10 µM Test Compound, and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time Course: Incubate at 37°C. Quench aliquots at T=0, 15, 30, and 60 min using ice-cold acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS looking for GSH-adducts .

    • DMF Expectation: Detection of S-(N-methylcarbamoyl)glutathione (m/z [M+H]+ corresponding to GSH + 57 Da).

    • DPF Success Criteria: Absence of GSH-DPF adducts indicates metabolic stability against reactive intermediate formation.

Protocol B: High-Content Hepatotoxicity Screening

Objective: Compare cytotoxicity thresholds (IC50) and mechanisms (steatosis/apoptosis).

Cell Line: HepaRG (metabolically competent human hepatocytes) or primary human hepatocytes.

Step-by-Step:

  • Seeding: Plate HepaRG cells in 96-well collagen-coated plates. Differentiate for 2 weeks to induce CYP expression.

  • Dosing: Treat cells with DMF and DPF across a log-scale concentration range (e.g., 1 µM to 10 mM) for 24 and 48 hours.

    • Note: Due to DPF's low solubility, use DMSO carrier (<0.1%) and ensure DPF remains in solution.

  • Multiplex Staining:

    • Hoechst 33342: Nuclear morphology (Apoptosis).

    • TMRM: Mitochondrial Membrane Potential (MMP).[4]

    • CellROX Green: Oxidative Stress (ROS).

    • Nile Red: Lipid accumulation (Steatosis - critical for amide solvents).

  • Imaging: Acquire images using a High-Content Analysis (HCA) system (e.g., CellInsight or Operetta).

  • Data Interpretation:

    • Calculate IC50 for cell viability.

    • The Safety Index (SI):

      
      . An SI > 10 implies DPF is significantly safer.
      

Comparative Risk Assessment Matrix

This table synthesizes known DMF data with SAR-predicted DPF characteristics to guide decision-making.

Hazard DomainDMF (Benchmark)DPF (Candidate)Risk Mitigation for DPF
Hepatotoxicity High. Driven by NMF formation.Low (Predicted). Steric bulk prevents N-dealkylation to toxic species.Verify with Protocol B (Hepatotoxicity Screening).
Reproductive Tox Confirmed (Cat 1B). Teratogenic.Unknown. Structural analogs (Dibutyl) show lower potency but risk exists.Treat as potential repro-toxin; use closed systems.
Skin Permeation High. Rapid absorption, systemic load.Very High. High LogP enhances dermal retention.Double-gloving is mandatory. Nitrile may degrade; use Laminate/Butyl.
Inhalation High. Significant vapor pressure.Low. Negligible volatility at RT.Aerosol generation is the only inhalation risk.
Environmental Low Bioaccumulation. Readily biodegradable.High Persistence. High LogP suggests bioaccumulation potential.Strict waste stream segregation (Incineration).

Strategic Implementation Workflow

For researchers considering the switch, follow this logic flow to ensure data integrity and safety.

SubstitutionWorkflow Start Start Substitution Assessment Solubility Solubility Check (Can DPF dissolve solute?) Start->Solubility Viscosity Viscosity Check (Is liquid handling feasible?) Solubility->Viscosity Yes ToxScreen In Vitro Tox Screen (Protocol B) Viscosity->ToxScreen Pass Pass Pass Criteria: IC50(DPF) > 10x IC50(DMF) ToxScreen->Pass Data Analysis Fail Fail: Toxicity Comparable ToxScreen->Fail Pilot Pilot Scale Synthesis Pass->Pilot Workup Workup Optimization (DPF requires extraction) Pilot->Workup

Figure 2: Decision tree for validating DPF as a DMF substitute.

References

  • European Chemicals Agency (ECHA). (2023). Substance Information: N,N-dimethylformamide.[1][3][4][5][6][7] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6228, N,N-Dimethylformamide. Retrieved from [Link]

  • Gescher, A. (1993). Metabolism of N,N-dimethylformamide: key to the understanding of its toxicity. Chemical Research in Toxicology. (Contextual grounding for the NMF pathway). Retrieved from [Link]

  • Amato, G., et al. (2001).[7] Mechanisms of 1,1-dichloroethylene-induced cytotoxicity in lung and liver. (Reference for CYP2E1 metabolic activation mechanisms relevant to halo- and amido-solvents). Retrieved from [Link]

  • Fail, P. A., et al. (1998). Reproductive toxicity of N-methylformamide in mice. Reproductive Toxicology. (Evidence of metabolite-specific toxicity).[8][9] Retrieved from [Link]

Sources

Exploratory

The CHON Paradigm in Advanced Nuclear Reprocessing: Molecular Design and Process Engineering

Executive Summary: The "Green" Nuclear Cycle The closure of the nuclear fuel cycle hinges on the efficient partitioning of Minor Actinides (MAs: Am, Cm, Np) from high-level liquid waste (HLLW). Traditional PUREX reproces...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Green" Nuclear Cycle

The closure of the nuclear fuel cycle hinges on the efficient partitioning of Minor Actinides (MAs: Am, Cm, Np) from high-level liquid waste (HLLW). Traditional PUREX reprocessing utilizes Tri-n-butyl phosphate (TBP). While effective for Uranium and Plutonium, TBP contains Phosphorus. Upon incineration, P-based solvents generate solid phosphate residues (secondary waste), complicating disposal.

The CHON Principle mandates that extractants be composed solely of C arbon, H ydrogen, O xygen, and N itrogen.[1][2] These molecules incinerate completely into innocuous gases (


, 

,

), thereby eliminating solid organic waste volume. This guide explores the structure-activity relationships (SAR) of CHON ligands, their application in advanced flowsheets (DIAMEX, GANEX), and the rigorous protocols required for their validation.

Part 1: The CHON Ligand Architecture (SAR Analysis)

For professionals in drug development, the design of nuclear extractants parallels medicinal chemistry. We optimize "binding motifs" (pharmacophores) for selectivity and "lipophilicity" for hydrodynamic stability.

The Monoamides: The Baseline
  • Role: Uranium/Plutonium extraction (PUREX replacement).

  • Chemistry: High loading capacity, moderate selectivity.

  • Key Molecule: DEHiBA (N,N-di-(2-ethylhexyl)isobutyramide).

  • Mechanism: Solvation. The carbonyl oxygen acts as a hard donor.

The Malonamides: The DIAMEX Workhorse

To extract trivalent Minor Actinides (An(III)), bidentate chelation is required.

  • Structure: Two amide groups separated by a methylene bridge (

    
    ).
    
  • Key Molecule: DMDOHEMA (N,N'-dimethyl-N,N'-dioctyl-hexylethoxy-malonamide).

  • SAR Insight: The central methylene bridge allows the formation of a stable 6-membered chelate ring with the metal ion. Long alkyl chains prevent third-phase formation (phase splitting).

The Diglycolamides (DGAs): The High-Affinity "Super-Binders"

DGAs represent a quantum leap in extraction efficiency (


 in 3M 

).
  • Structure: Three oxygen donors (Tridentate): Two carbonyls + one ether oxygen.

  • Key Molecule: TODGA (N,N,N',N'-tetraoctyl diglycolamide).[3][4][5][6][7][8]

  • Mechanism: "Reverse Micelle" aggregation. TODGA encapsulates the metal ion, shielding it from the organic solvent.

  • Constraint: High affinity for Lanthanides (Ln) necessitates complex stripping or masking protocols.

N-Heterocycles: The Selectivity Drivers (Soft Donors)

Separating Actinides (An) from Lanthanides (Ln) is the "holy grail." Both are trivalent and similar in size.

  • Concept: Actinides have slightly more covalent character in their bonding orbitals than Lanthanides. "Soft" Nitrogen donors exploit this.[9]

  • Key Molecules: CyMe4-BTBP and PyTri .[1]

  • Application: SANEX (Selective ActiNide EXtraction) processes.[2][10]

Part 2: Process Engineering (GANEX)

The GANEX (Group ActiNide EXtraction) process exemplifies the CHON principle, aiming to recover all transuranic elements (TRU) for transmutation.

Visualizing the GANEX Topology

The following diagram illustrates the logical flow of a CHON-compliant GANEX cycle, separating Uranium first, then the TRU group.

GANEX_Flowsheet cluster_Cycle1 Cycle 1: Uranium Recovery (Monoamides) cluster_Cycle2 Cycle 2: TRU Recovery (DGA/Malonamide) Feed Dissolved Spent Fuel (3-4M HNO3) Extract1 Extraction Bank 1 (DEHiBA) Feed->Extract1 Feed Stream Strip1 Stripping Bank 1 (Dilute HNO3) Extract1->Strip1 Loaded Solvent (U) Extract2 Extraction Bank 2 (TODGA + DMDOHEMA) Extract1->Extract2 Raffinate (TRU + FP) ProductU Product: Uranium Strip1->ProductU Scrub2 Scrubbing (Remove Fission Products) Extract2->Scrub2 Loaded Solvent (TRU) Waste Raffinate (Fission Products -> Glass) Extract2->Waste FP Raffinate Strip2 TRU Stripping (Complexing Agent) Scrub2->Strip2 ProductTRU Product: Pu, Np, Am, Cm Strip2->ProductTRU

Figure 1: Logic flow of the GANEX process utilizing CHON extractants (DEHiBA and TODGA) to separate Uranium and Transuranics (TRU) from Fission Products (FP).

Part 3: Comparative Data & Performance

The following table synthesizes critical performance metrics for the primary CHON extractants against the TBP baseline.

FeatureTBP (Baseline)DMDOHEMA (Malonamide)TODGA (DGA)CyMe4-BTBP (N-Donor)
Primary Target U(VI), Pu(IV)An(III), Ln(III)An(III), Ln(III)An(III) Selective
Donors P=O (Hard)C=O (Hard)3x O (Hard)4x N (Soft)
Separation Factor (

)
~1 (No separation)~1-2~3-5> 100
Distribution Ratio (

)
< 0.1 (in 3M

)
~5-10> 100> 10
Incinerability Poor (Solid P waste)Excellent (Gases)Excellent (Gases)Excellent (Gases)
Radiolytic Stability HighGoodGood (<500 kGy)Moderate

Part 4: Validated Experimental Protocol

Protocol: Determination of Distribution Ratios ( ) and Third Phase Limits

Objective: To quantify the extraction efficiency of a CHON ligand (e.g., TODGA) and determine the limiting organic concentration (LOC) before phase splitting occurs.

Safety: Work with radionuclides (


, 

) requires a licensed radiochemistry facility, gloveboxes, and strict PPE.
1. Reagent Preparation
  • Organic Phase: Dissolve TODGA (0.1 M) and phase modifier (e.g., 5% vol 1-octanol) in n-dodecane. Note: The modifier is critical to prevent third-phase formation.

  • Aqueous Phase: Prepare simulated HLLW or standard

    
     series (0.1 M to 6.0 M) spiked with 
    
    
    
    tracer (~10 kBq/mL).
2. Extraction Workflow (Batch Mode)
  • Contact: In a 2 mL Eppendorf tube, combine equal volumes (e.g., 500

    
    ) of Organic and Aqueous phases (
    
    
    
    ).
  • Equilibration: Vortex vigorously for 60 minutes at 25°C. Note: TODGA kinetics are fast, but 60 mins ensures equilibrium.

  • Separation: Centrifuge at 3000

    
     g for 5 minutes to ensure complete phase separation.
    
  • Sampling: Carefully aliquot 100

    
     from each phase.
    
3. Analytical Quantification
  • Gamma Counting: Analyze aliquots using a High-Purity Germanium (HPGe) detector or NaI(Tl) counter.

  • Calculation:

    
    
    Where 
    
    
    
    is the count rate (CPM) corrected for background.
4. Third Phase Detection (LOC Assay)
  • Increase the metal loading in the aqueous phase stepwise (e.g., Nd(III) as a surrogate for Am).

  • After centrifugation, visually inspect the interface.

  • Fail State: Appearance of a heavy, viscous third layer between the aqueous and light organic phases.

  • Data Output: Plot

    
     vs. 
    
    
    
    . The point of phase split is the Limiting Organic Concentration .

Part 5: Mechanism of Action (Visualized)

Understanding the coordination chemistry is vital for ligand optimization.

TODGA_Mechanism Metal An(III) Micelle Reverse Micelle Metal->Micelle Aggregation in Non-polar Solvent TODGA1 TODGA TODGA1->Metal Tridentate Coordination TODGA1->Micelle TODGA2 TODGA TODGA2->Metal TODGA2->Micelle TODGA3 TODGA TODGA3->Metal TODGA3->Micelle Nitrate 3x NO3- Nitrate->Metal Charge Neutralization

Figure 2: Coordination mechanism of TODGA. Three ligand molecules coordinate to the Actinide ion, neutralized by nitrates, forming a reverse micelle soluble in dodecane.

References

  • Modolo, G., et al. (2012). "A review of the demonstration of innovative solvent extraction processes for the recovery of trivalent minor actinides from PUREX raffinate." Radiochimica Acta.

  • Anscombe, E., et al. (2012). "Radiolytic Stability of N,N,N',N'-Tetraoctyl Diglycolamide (TODGA) in the Presence of Phase Modifiers." Solvent Extraction and Ion Exchange.

  • Bell, K., et al. (2012). "Reprocessing with GANEX: Methodology for Ligand Radiation Tolerance Testing." Nuclear Society of Slovenia.

  • Madic, C., et al. (2002). "Separation of long-lived radionuclides from high active nuclear waste."[5] Comptes Rendus Physique.

  • Panak, P. J., & Geist, A. (2013). "Complexation and Extraction of Trivalent Actinides and Lanthanides by Triazinylpyridine N-Donor Ligands." Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of N,N-Dipentylformamide via Azeotropic N-Formylation

Executive Summary N,N-dialkylformamides are highly valued structural motifs in drug development and synthetic organic chemistry. They serve as robust polar aprotic solvents, directing groups, and critical electrophilic i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dialkylformamides are highly valued structural motifs in drug development and synthetic organic chemistry. They serve as robust polar aprotic solvents, directing groups, and critical electrophilic intermediates in Vilsmeier-Haack-type transformations. The synthesis of N,N-dipentylformamide via the direct N-formylation of dipentylamine using aqueous formic acid represents a highly atom-economical, scalable, and environmentally benign approach. This application note details a self-validating protocol for this synthesis, emphasizing mechanistic causality, thermodynamic control, and analytical verification.

Mechanistic Causality and Thermodynamic Control

The formylation of secondary amines with formic acid proceeds via a classic nucleophilic acyl substitution pathway. Understanding the underlying physical chemistry is critical for optimizing the yield and avoiding the need for expensive coupling agents.

  • Nucleophilic Attack: The reaction initiates when the lone pair on the nitrogen of dipentylamine (a secondary amine) attacks the electrophilic carbonyl carbon of formic acid. This generates a tetrahedral intermediate.

  • Proton Transfer & Dehydration: Protonation of the intermediate's hydroxyl group transforms it into a superior leaving group (water). Subsequent collapse of the intermediate expels the water molecule, yielding the target formamide.

  • Thermodynamic Shift (Le Chatelier’s Principle): Amidation is inherently an equilibrium-driven process. If the generated water is not removed from the system, the reverse reaction (hydrolysis) limits the overall conversion, often stalling yields at 40-60%[1].

To overcome this thermodynamic barrier, the reaction is conducted in toluene utilizing a Dean-Stark apparatus. Toluene forms a minimum-boiling azeotrope with water. As the mixture refluxes, the water byproduct is continuously distilled out of the reaction flask and trapped. This continuous physical removal of water shifts the chemical equilibrium entirely toward the formation of N,N-dipentylformamide, enabling near-quantitative yields without the need for toxic additives or strictly anhydrous conditions[1].

Workflow and Pathway Visualization

The following diagram illustrates the logical progression of the reaction, highlighting the critical role of thermodynamic control in driving the synthesis to completion.

G R1 Dipentylamine (Nucleophile) Mix Salt Formation (Dipentylammonium Formate) R1->Mix R2 Formic Acid (85%) (Electrophile) R2->Mix Reflux Toluene Reflux (110°C) Dean-Stark Apparatus Mix->Reflux Heat Applied Dehydration Azeotropic Dehydration (- H₂O) Reflux->Dehydration Drives Equilibrium Product N,N-Dipentylformamide (Target Product) Dehydration->Product >95% Yield

Logical workflow for the azeotropic N-formylation of dipentylamine.

Quantitative Data: Condition Optimization

The choice of solvent and the method of water removal drastically impact the reaction's efficiency. Table 1 summarizes the comparative effectiveness of various formylation conditions, demonstrating why azeotropic removal is the industry standard for this transformation.

EntryAmine SubstrateFormylating AgentSolvent / CatalystConditionsYield (%)
1DipentylamineFormic Acid (excess)None (Neat)Reflux, 12 h~40-60%
2DipentylamineFormic Acid (1.2 eq)BenzeneReflux, Dean-Stark, 6 h~40%
3 Dipentylamine Formic Acid (1.2 eq) Toluene Reflux, Dean-Stark, 6 h >95%
4Secondary AminesFormic Acid (2.0 eq)Iodine (5 mol%)Solvent-Free, 70°C, 2 h~90-94%

Table 1: Optimization of N-formylation conditions. Toluene combined with a Dean-Stark trap provides the optimal balance of high yield and operational scalability[1][2].

Self-Validating Experimental Protocol

Note on Self-Validation: This protocol utilizes physical feedback. The accumulation of water in the Dean-Stark trap serves as a real-time, visual indicator of reaction progress. Once the water volume plateaus, the amidation is complete, preventing arbitrary reaction times and ensuring reproducibility.

Materials & Reagents:

  • Dipentylamine (Secondary Amine): 10.0 mmol (1.57 g)

  • Aqueous Formic Acid (85%) : 12.0 mmol (0.65 g)

  • Toluene (Anhydrous): 20 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Assembly: Equip a 50 mL round-bottom flask with a magnetic stir bar. Charge the flask with 1.57 g (10.0 mmol) of dipentylamine and 20 mL of toluene.

  • Reagent Addition: Slowly add 0.65 g (12.0 mmol, 1.2 equiv) of 85% aqueous formic acid dropwise to the stirring solution at room temperature. Causality Note: A mild exotherm will be observed due to the immediate acid-base neutralization, forming the intermediate dipentylammonium formate salt.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the round-bottom flask. Ensure the trap is pre-filled with a small amount of toluene to prevent solvent depletion from the main reaction flask.

  • Azeotropic Reflux: Submerge the flask in an oil bath and heat to 120°C to achieve a vigorous toluene reflux (internal temperature ~110°C).

  • Reaction Monitoring: Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield includes the 15% water from the aqueous formic acid plus the stoichiometric water generated by the amidation. Continue refluxing for 4 to 6 hours until the water level in the trap ceases to increase[1].

  • Workup & Quenching: Remove the heat source and allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with 15 mL of saturated aqueous NaHCO₃ to neutralize and remove any unreacted formic acid. Follow with a 15 mL brine wash to aid in phase separation and preliminary drying.

  • Drying & Concentration: Collect the organic (toluene) layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude N,N-dipentylformamide is typically of high purity (>95%) and appears as a clear oil. If pharmaceutical-grade purity is required, subject the crude product to vacuum distillation.

Analytical Validation

To ensure absolute trustworthiness of the synthesized batch, validate the product using the following analytical markers:

  • FT-IR Spectroscopy: Confirm the disappearance of the N-H stretching band (typically ~3300 cm⁻¹) of the starting dipentylamine, and verify the appearance of a strong, sharp amide carbonyl (C=O) stretch at approximately 1660–1680 cm⁻¹.

  • ¹H NMR (CDCl₃): The formyl proton (H-C=O) will appear as a distinct singlet far downfield (typically around 8.0 ppm). The methylene protons adjacent to the nitrogen will appear as two distinct triplets (around 3.1–3.3 ppm) due to the restricted rotation around the C-N partial double bond, which is a definitive hallmark of N,N-dialkylformamides.

  • GC-MS: Confirm the molecular ion peak corresponding to the molecular weight of N,N-dipentylformamide (M⁺ = 185.31 m/z).

References
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. 2

  • Jung, S., Ahn, J., Park, S., & Choi, J. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-150. 1

Sources

Application

High-Efficiency N-Formylation of Secondary Amines via Methyl Formate: A Green Chemistry Approach

Executive Summary This application note details a robust protocol for the N-formylation of secondary amines using methyl formate (HCOOMe). Unlike traditional methods employing formic acid, acetic formic anhydride, or Vil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the N-formylation of secondary amines using methyl formate (HCOOMe). Unlike traditional methods employing formic acid, acetic formic anhydride, or Vilsmeier reagents, methyl formate offers a superior green chemistry profile with methanol as the sole byproduct.

This guide presents two distinct methodologies:

  • Catalytic Protocol (Recommended): Utilizes 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for rapid, mild conversion at room temperature.

  • Thermal Protocol: A catalyst-free, sealed-vessel approach suitable for industrial scale-up and robust substrates.

Key Advantages:

  • Atom Economy: High.

  • Purification: Often requires only evaporation of volatiles.

  • Selectivity: Excellent chemoselectivity for amines over alcohols (under controlled conditions).

Strategic Rationale & Mechanism

Why Methyl Formate?

In drug discovery and process chemistry, formamides are critical intermediates for synthesizing nitrogen heterocycles (e.g., imidazoles, quinolines) and as protecting groups.[1]

ReagentProsCons
Formic Acid Cheap, available.Corrosive, harsh conditions, difficult workup (water removal).
Acetic Formic Anhydride High reactivity.[2][3][4]Unstable, atom uneconomical, generates acetic acid byproduct.
DMF (Vilsmeier) Standard reagent.Harsh conditions (

), toxic byproducts, difficult removal.
Methyl Formate Green (MeOH byproduct), easy workup (volatile), neutral conditions. Low boiling point (32 °C), slower kinetics without catalyst.
Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of methyl formate, forming a tetrahedral intermediate, which collapses to release methanol.

The TBD Advantage: The guanidine base TBD acts as a bifunctional catalyst. It activates the ester carbonyl via hydrogen bonding and simultaneously deprotonates the amine, significantly lowering the activation energy.

TBD_Catalysis Substrate Methyl Formate (HCOOMe) Complex Activated Complex [TBD-HCOOMe] Substrate->Complex Amine Secondary Amine (R2NH) TBD TBD Catalyst TBD->Complex H-Bond Activation Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral + Amine Tetrahedral->TBD Regeneration Product N-Formyl Amine (R2N-CHO) Tetrahedral->Product Collapse Byproduct Methanol (MeOH) Tetrahedral->Byproduct

Figure 1: TBD-catalyzed mechanism showing simultaneous activation of the electrophile and nucleophile.

Experimental Protocols

Safety Pre-Check (Critical)
  • Flammability: Methyl formate has a flash point of -19 °C .[3][5] All operations must be performed in a fume hood away from ignition sources.

  • Volatility: Boiling point is 32 °C .[3] Do not heat in an open vessel; significant reagent loss will occur.

  • Pressure: Sealed tube reactions generate internal pressure (methanol vapor + methyl formate vapor). Use rated pressure vessels.

Protocol A: TBD-Catalyzed Formylation (The "Gold Standard")

Best for: Lab-scale synthesis, valuable substrates, temperature-sensitive compounds.

Reagents:

  • Secondary Amine (1.0 equiv)

  • Methyl Formate (5.0 - 10.0 equiv) – Acts as reagent and solvent

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (1 - 5 mol%)

Step-by-Step:

  • Preparation: In a dry round-bottom flask or pressure vial, dissolve TBD (0.01 - 0.05 equiv) in methyl formate (5 equiv).

    • Note: If the amine is solid and insoluble in methyl formate, a minimal amount of MeOH or THF can be added, though neat is preferred.

  • Addition: Add the secondary amine (1.0 equiv) to the stirring solution.

  • Reaction: Cap the vial tightly (or use a reflux condenser with very cold coolant, <0 °C). Stir at Room Temperature (25 °C) for 2–6 hours.

    • Optimization: If reaction is slow, heat to 40–50 °C in a sealed pressure vial .

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the amine and appearance of the formamide (often distinct retention time) indicates completion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap).

    • Methyl formate and byproduct methanol will evaporate, leaving the crude formamide.

    • Purity Check: Most products are >95% pure. If TBD residue is problematic, filter through a short pad of silica using EtOAc/Hexane.

Protocol B: Catalyst-Free Thermal Formylation

Best for: Large-scale batches, robust amines, industrial application.

Reagents:

  • Secondary Amine (1.0 equiv)

  • Methyl Formate (10.0 equiv)

Step-by-Step:

  • Setup: Load the amine and methyl formate into a heavy-walled glass pressure vessel (e.g., Ace pressure tube) or a stainless steel autoclave.

  • Reaction: Seal the vessel and heat to 60–80 °C behind a blast shield.

    • Note: This temperature is well above the boiling point (32 °C), generating significant internal pressure.

  • Duration: Stir for 12–24 hours.

  • Workup: Cool the vessel to room temperature, then to 0 °C before opening (to prevent solvent spurting). Evaporate volatiles.

Data Summary & Performance

The following table summarizes typical yields for secondary amines using the TBD-catalyzed protocol (Protocol A).

Substrate ClassExample AmineConditionsTime (h)Yield (%)
Cyclic Aliphatic MorpholineTBD (1%), RT296
Cyclic Aliphatic PiperidineTBD (1%), RT298
Acyclic Aliphatic DiethylamineTBD (1%), RT492
Electron-Deficient N-MethylanilineTBD (5%), 50°C1288
Sterically Hindered DiisopropylamineTBD (5%), 50°C2481
Functionalized Proline methyl esterTBD (1%), RT395*

*Note: No epimerization is typically observed under these mild conditions.

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Conversion Check1 Is the vessel sealed? Problem->Check1 Check2 Is the amine electron-poor? Check1->Check2 Yes Solution1 Use Pressure Vial. Methyl Formate boils at 32°C. Check1->Solution1 No Check3 Is methanol inhibiting equilibrium? Check2->Check3 No Solution2 Increase Temp to 60°C or Increase Catalyst to 10 mol%. Check2->Solution2 Yes Solution3 Add molecular sieves to sequester MeOH (Rarely needed). Check3->Solution3 Yes

Figure 2: Decision tree for troubleshooting incomplete reactions.

Common Issues:

  • Reagent Loss: If using a standard reflux condenser, methyl formate will escape. Use a dry-ice condenser or, preferably, a sealed vessel.

  • Equilibrium: The reaction is reversible (

    
     is close to 1). Using excess methyl formate (5-10 equiv) drives the equilibrium to the right by mass action.
    

References

  • General Review of Formylation Methods: Gerzon, K., et al.[6] "The Formylation of Amines."[4][7][8][9][10][11][12] Journal of Organic Chemistry, 1952 .

  • TBD Catalyzed Protocol: Crosignani, S., et al. "Polymer-supported TBD as a catalyst for the synthesis of N-substituted formamides." Journal of Combinatorial Chemistry, 2005 . Note: Validates the catalytic activity of TBD for this transformation.

  • Green Chemistry & Methyl Formate: Padias, A. B., et al.[11] "Methyl Formate as a Green Reagent." Green Chemistry Letters and Reviews, 2010 .

  • Catalyst-Free/Thermal Methods: Hosomi, A., et al. "Novel N-Formylation of Amines with Methyl Formate."[4][13] Chem. Pharm. Bull., 1983 .

  • Safety Data (Methyl Formate): PubChem Database. "Methyl Formate - Compound Summary."[1]

Sources

Method

N,N-dipentylformamide as a solvent for organic synthesis

Topic: N,N-Dipentylformamide (DPF) as a Solvent for Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals The Hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N,N-Dipentylformamide (DPF) as a Solvent for Organic Synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

The Hydrophobic Amide: A "Water-Immiscible" Alternative to DMF[1]

Executive Summary

N,N-Dipentylformamide (DPF) represents a specialized class of "fatty amide" solvents that bridge the gap between polar aprotic power and non-polar processability. While N,N-Dimethylformamide (DMF) is the industry standard for nucleophilic substitutions and cross-couplings, its complete miscibility with water creates significant downstream processing bottlenecks—specifically, the difficulty of removing it from reaction mixtures without energy-intensive distillation or excessive water washes.

DPF retains the amide functionality required to solvate cations and stabilize transition states but possesses two hydrophobic pentyl chains. This unique structure renders it sparingly soluble in water , enabling a game-changing "aqueous wash" workup protocol that is impossible with DMF or NMP.[1] This guide details the properties, synthesis, and application protocols for DPF, positioning it as a strategic solvent for high-temperature synthesis and liquid-liquid extraction.

Technical Profile & Comparative Analysis

DPF is characterized by high thermal stability and lipophilicity. Unlike DMF, which partitions into the aqueous phase, DPF forms a distinct organic phase, allowing for the extractive removal of inorganic salts and catalysts.

Table 1: Physicochemical Comparison of Amide Solvents

PropertyDMF (Standard)NMP (Standard)N,N-Diethylformamide (DEF)N,N-Dipentylformamide (DPF)
Formula C₃H₇NOC₅H₉NOC₅H₁₁NOC₁₁H₂₃NO
MW ( g/mol ) 73.0999.13101.15185.31
Boiling Point 153°C202°C176°C~260–280°C (Est.)[1]
Density (g/mL) 0.9441.0280.908~0.88–0.89
Water Solubility MiscibleMiscibleMiscibleImmiscible / Sparingly Soluble
LogP (Lipophilicity) -1.01-0.380.05~3.5–4.0
Primary Utility General SynthesisHigh Temp / PolymersSpecializedBiphasic Extraction / Workup

Key Insight: The high boiling point of DPF makes it unsuitable for rotary evaporation. It is best used in processes where the product is isolated by crystallization from the solvent or where the solvent acts as a permanent carrier phase (e.g., in flow chemistry or extraction).

Decision Logic: When to Use DPF?

The following decision tree illustrates the specific synthetic niche occupied by DPF.

SolventSelection cluster_legend Legend Start Solvent Selection for Polar Reactions Temp Reaction Temperature Requirement Start->Temp Solubility Substrate Solubility Temp->Solubility < 150°C DPF Use N,N-Dipentylformamide (DPF) Temp->DPF > 200°C (High Stability) Workup Desired Workup Method Solubility->Workup Polar/Ionic Substrates Solubility->DPF Highly Lipophilic Substrates DMF Use DMF/DMAc (Standard) Workup->DMF Distillation / Precipitation Workup->DPF Aqueous Wash / Phase Separation Legend1 Standard Path Legend2 DPF Advantage

Figure 1: Solvent selection logic highlighting DPF's utility in high-temperature and aqueous-workup scenarios.

Application Protocols
Application A: High-Temperature Nucleophilic Aromatic Substitution (SNAr)

Context: SNAr reactions often require high temperatures and polar solvents to stabilize the Meisenheimer complex.[1] Using DMF requires tedious aqueous extractions (where DMF drags product into water) or high-vac distillation.[1] DPF allows a simple water wash.

Protocol:

  • Reagents: Charge reaction vessel with Aryl Halide (1.0 equiv), Nucleophile (1.1 equiv), and Base (K₂CO₃, 2.0 equiv).

  • Solvent: Add N,N-Dipentylformamide (DPF) (5 mL per mmol substrate).

  • Reaction: Heat to 160–180°C (DPF remains stable and liquid without reflux at this range). Monitor by HPLC.

  • Workup (The DPF Advantage):

    • Cool the mixture to room temperature.

    • Add Water: Add 3 volumes of water.

    • Phase Separation: The mixture will separate into two layers:

      • Top Layer: DPF containing the organic product.[1]

      • Bottom Layer: Aqueous phase containing K₂CO₃, KX salts, and unreacted polar nucleophiles.

    • Note: Unlike DMF, DPF does not migrate into the water.

  • Isolation: Separate the organic (DPF) layer.

    • Option A (Crystallization): If the product is solid, add a non-solvent (e.g., Methanol or Ethanol) to the DPF layer to precipitate the product. Filter and wash.

    • Option B (Extraction): If the product is an oil, dilute the DPF layer with Heptane, wash again with water to ensure salt removal, then evaporate the Heptane (DPF will remain; purification by column chromatography may be needed if DPF removal is strictly required).

Application B: Liquid-Liquid Extraction of Metal Ions

Context: DPF is used in nuclear reprocessing and precious metal recovery (Pd, Au) to extract metal ions from acidic aqueous solutions into an organic phase.

Protocol:

  • Organic Phase: Prepare a 1.0 M solution of DPF in a diluent (e.g., n-dodecane) or use neat DPF.

  • Aqueous Phase: Prepare the acidic feed solution (e.g., 3M HNO₃ containing Pd(II) or Actinides).

  • Contact: Mix Organic and Aqueous phases in a 1:1 ratio. Shake vigorously for 10 minutes at 25°C.

  • Separation: Centrifuge to separate phases.

  • Analysis: Measure metal concentration in the aqueous raffinate by ICP-OES.

  • Mechanism: DPF acts as a neutral solvating extractant, forming complexes of the type [Metal(NO3)x(DPF)y].

Synthesis of N,N-Dipentylformamide

Since DPF is not a common catalog item, it may need to be synthesized in-house.[1]

Reaction:



Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Dipentylamine (1.0 equiv) and Formic Acid (98%, 1.2 equiv). Add Toluene (as an azeotropic solvent).

  • Reflux: Heat to reflux.[1] Water will collect in the Dean-Stark trap.[1] Continue until water evolution ceases (~4-6 hours).

  • Purification:

    • Wash the toluene solution with sat. NaHCO₃ (to remove excess formic acid).

    • Wash with water.[2]

    • Dry over MgSO₄ and concentrate in vacuo.

    • Distillation: Distill the residue under high vacuum (< 1 mmHg). DPF will distill at a high temperature (likely >120°C at 1 mmHg).

  • Yield: Expect >90% yield of a colorless, viscous liquid.

Workflow Visualization

Workflow cluster_note Comparison Substrate Reagents (Amine + Halide) Reaction Reaction in DPF (160°C) Substrate->Reaction Quench Add Water (Quench) Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep AqLayer Aqueous Layer (Salts, Base, Impurities) PhaseSep->AqLayer Discard OrgLayer DPF Layer (Product Solvated) PhaseSep->OrgLayer Keep Precip Add Anti-Solvent (MeOH/EtOH) OrgLayer->Precip Filter Filtration & Pure Product Precip->Filter DMF_Note If DMF was used: Product would stay in Aqueous phase or require extraction with DCM.

Figure 2: The "DPF Workup" workflow, demonstrating salt removal via simple phase separation.

Safety & Handling
  • Toxicity: While specific data for DPF is limited, long-chain amides generally exhibit lower vapor pressure and lower skin permeability than DMF (a known reprotoxin).[1] However, it should still be handled as a potential irritant.

  • Flammability: DPF has a high flash point, reducing fire risk compared to lower molecular weight solvents.

  • Disposal: Due to its low water solubility, DPF should be disposed of as non-halogenated organic waste and not poured down the drain, as it will not dilute.

References
  • Solvent Properties & Amide Homologs

    • Comparison of Amide Solvents. Ataman Chemicals. (Data on DEF and DMF properties used for extrapolation).

  • Extraction Applications

    • Huang, Y., et al. "Extraction of Precious Metals with a New Amide Extractant."[3] Advanced Materials Research. (Describes use of long-chain amides for metal recovery).

    • Pathak, P.N., et al. "N,N-Dialkylamides as extractants for actinides." Radiochimica Acta. (Discusses hydrophobicity of pentyl/hexyl amides).
  • Patent Literature

    • US Patent 20190055458A1.[1] "Compositions comprising aromatic ester solvents for use in oil and/or gas wells." (Cites N,N-dipentylformamide as a lipophilic solvent component).[1]

  • Organic Syntheses, Coll. Vol. 3, p. 460 (1955).

Sources

Application

Application Note: Liquid-Liquid Extraction of Actinides Using N,N-Dialkylamides

Audience: Researchers, Radiochemists, and Nuclear Drug Development Professionals Content Focus: Mechanistic rationale, process validation, and step-by-step extraction protocols for advanced actinide separation. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Radiochemists, and Nuclear Drug Development Professionals Content Focus: Mechanistic rationale, process validation, and step-by-step extraction protocols for advanced actinide separation.

Executive Summary: The Paradigm Shift in Actinide Separation

For decades, the Plutonium Uranium Reduction Extraction (PUREX) process has relied on tri-n-butyl phosphate (TBP) to co-extract hexavalent uranium, U(VI), and tetravalent plutonium, Pu(IV). However, TBP presents severe operational bottlenecks: its radiolytic and hydrolytic degradation yields dibutyl phosphate (DBP) and monobutyl phosphate (MBP). These degradation products bind strongly to actinides, severely complicating the stripping phase and generating non-incinerable, phosphorus-heavy secondary waste[1].

To address these limitations, modern actinide separation frameworks—such as the Group ActiNide Extraction (GANEX) and CHALMEX processes—have pivoted toward N,N-dialkylamides (monoamides) [2]. Monoamides strictly adhere to the CHON principle (composed only of Carbon, Hydrogen, Oxygen, and Nitrogen). Consequently, they are completely incinerable into harmless gases, and their primary degradation products (amines and carboxylic acids) do not irreversibly bind actinides, ensuring stable stripping efficiencies even under high radiation doses[3][4].

Mechanistic Foundations: Causality in Ligand Design

The selection of a specific N,N-dialkylamide is not arbitrary; it is dictated by the precise steric requirements of the target actinide's coordination sphere. The extraction proceeds via a solvation mechanism, typically forming


 for U(VI) and 

for Pu(IV), where

represents the amide ligand[1].
  • Linear Amides for Co-Extraction: Ligands with linear alkyl chains, such as N,N-dihexyloctanamide (DHOA) or N,N-dibutyloctanamide (DBOA), exhibit minimal steric hindrance around the carbonyl oxygen (the primary electron donor). This allows them to efficiently coordinate both the linear dioxo U(VI) cation and the smaller, highly charged Pu(IV) cation, making them ideal for co-extraction[2].

  • Branched Amides for U(VI) Selectivity: Introducing branching near the carbonyl group—such as the 2-ethylhexyl groups in N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA)—creates significant steric bulk. While the linear

    
     ion can still penetrate this steric shield to coordinate, the smaller Pu(IV) ion (which requires a higher coordination number) is sterically repelled. This simple structural modification allows DEHiBA to selectively extract U(VI) while leaving Pu(IV) and minor actinides in the aqueous raffinate[1][2].
    

G Amides N,N-Dialkylamides (CHON Compliant) Linear Linear Alkyl Chains (e.g., DHOA, DBOA) Amides->Linear Branched Branched Alkyl Chains (e.g., DEHiBA) Amides->Branched CoExtract U(VI) & Pu(IV) Co-extraction (Minimal Steric Hindrance) Linear->CoExtract Selective Selective U(VI) Extraction (High Steric Hindrance for Pu) Branched->Selective

Fig 1. Influence of amide alkyl chain branching on actinide extraction selectivity.

Quantitative Performance Overview

The table below summarizes the distribution ratios (


) and operational applications of key extractants. The distribution ratio is defined as the concentration of the metal in the organic phase divided by its concentration in the aqueous phase at equilibrium (

).
ExtractantStructure TypeTarget Actinidesngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Primary Application
TBP (Ref)OrganophosphateU(VI), Pu(IV)HighHighPUREX Process
DHOA Linear MonoamideU(VI), Pu(IV)HighHighAdvanced PUREX / Co-extraction
DBOA Linear MonoamideU(VI), Pu(IV)HighHighCHALMEX Process[2]
DEHiBA Branched MonoamideU(VI)HighLowGANEX 1st Cycle (U separation)
DEHBA Branched MonoamideU(VI), Pu(IV), Am(VI)ModerateModerateHexavalent Actinide Studies[3]

Self-Validating Experimental Protocol

This protocol details the extraction of U(VI) and Pu(IV) using DEHiBA. To ensure scientific integrity, this methodology is built as a self-validating system : every extraction step is coupled with a mass-balance verification to immediately flag physical anomalies such as third-phase formation (the splitting of the organic phase into two distinct layers) or interfacial crud precipitation[5].

Phase 1: Reagent Preparation & Pre-Equilibration
  • Organic Phase Formulation: Dissolve DEHiBA to a concentration of 1.0 M in

    
    -dodecane.
    
    • Causality:

      
      -dodecane is chosen for its high flash point and radiolytic stability.
      
  • Aqueous Feed Preparation: Prepare a 3.0 M

    
     solution spiked with U(VI) and Pu(IV) tracers.
    
    • Causality: 3.0 M

      
       provides optimal nitrate salting-out effects, driving the equilibrium toward the formation of the neutral extractable complexes without causing excessive acid extraction[1].
      
  • Pre-Equilibration: Contact the 1.0 M DEHiBA organic phase with blank 3.0 M

    
     (without actinides) at a 1:1 Organic/Aqueous (O/A) ratio for 10 minutes. Centrifuge and discard the aqueous layer.
    
    • Causality: This prevents changes in the aqueous acidity during the actual metal extraction step, ensuring thermodynamic consistency.

Phase 2: Extraction & Phase Separation
  • Contact: In a temperature-controlled mixing vial (25 ± 0.5 °C), combine equal volumes (e.g., 5 mL) of the pre-equilibrated organic phase and the actinide-bearing aqueous feed (O/A = 1).

  • Mixing: Agitate vigorously using a vortex mixer for 15 minutes.

    • Causality: 15 minutes is sufficient to overcome mass transfer resistance and achieve thermodynamic equilibrium for monoamide systems.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to ensure complete phase disengagement. Carefully separate the loaded organic phase from the aqueous raffinate using a micropipette.

Phase 3: Scrubbing & Selective Stripping
  • Scrubbing: Contact the loaded organic phase with 1.0 M

    
     (O/A = 5) for 5 minutes to remove co-extracted impurities (e.g., trace fission products).
    
  • Stripping: To recover the U(VI), contact the scrubbed organic phase with a dilute acid solution (0.01 M

    
    ) at an O/A ratio of 1:1 for 15 minutes.
    
    • Causality: Lowering the nitrate concentration reverses the extraction equilibrium, driving the actinides back into the aqueous phase.

Phase 4: System Validation (The Mass Balance Check)
  • Quantification: Analyze the initial feed, aqueous raffinate, and stripped aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Uranium and Alpha Spectrometry for Plutonium.

  • Validation Equation: Calculate the mass balance:

    
    
    
    • Actionable Insight: If the recovery falls outside the 95-105% range, the protocol is invalidated. A deficit indicates either third-phase formation (heavy organic layer trapping metals) or precipitation. If a third phase is visually confirmed, the protocol must be restarted using a phase modifier (e.g., 10-15% isodecanol) to increase the solubility of the metal-amide complex in the aliphatic diluent[5].

G AqFeed Aqueous Feed (3 M HNO3 + U/Pu) Extraction Extraction (15 min, 25°C) AqFeed->Extraction OrgSolvent Organic Solvent (1 M DEHiBA in n-dodecane) OrgSolvent->Extraction LoadedOrg Loaded Organic (U-DEHiBA Complex) Extraction->LoadedOrg Organic Raffinate Aqueous Raffinate (Pu & Fission Products) Extraction->Raffinate Aqueous Stripping Stripping (0.01 M HNO3) LoadedOrg->Stripping Product Purified U(VI) (Aqueous) Stripping->Product

Fig 2. Self-validating workflow for the selective extraction of U(VI) using DEHiBA.

References

  • Investigation of Dialkylamides (DBOA) as a Potential Extractant Agent for Uranium and Plutonium in the CHALMEX Process - Taylor & Francis.2

  • Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides - ResearchGate. 5

  • Effect of chemical environment on the radiation chemistry of N,N-di-(2-ethylhexyl)butyramide (DEHBA) and plutonium retention - Dalton Transactions (RSC Publishing). 3

  • Uranium separation using monoamide extractants - American Chemical Society. 4

  • Extraction of Nitric Acid and Uranium with DEHiBA Under High Loading Conditions - OSTI.gov. 1

Sources

Method

using N,N-diamylformamide as a TBP alternative in PUREX process

Application Note: N,N-Diamylformamide (DAF) as a CHON-Based TBP Alternative in PUREX Processes Executive Summary This guide details the evaluation and operational protocols for using N,N-di-n-amylformamide (DAF) as a sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N,N-Diamylformamide (DAF) as a CHON-Based TBP Alternative in PUREX Processes

Executive Summary

This guide details the evaluation and operational protocols for using N,N-di-n-amylformamide (DAF) as a substitute for Tri-n-butyl phosphate (TBP) in the PUREX (Plutonium Uranium Reduction EXtraction) process.

While TBP remains the industry standard, its degradation products (DBP, MBP) and phosphorus content generate significant secondary solid waste. DAF, a monoamide, adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration of the solvent waste into gaseous products (


). This note addresses the specific chemical behavior of formamides, which generally exhibit lower basicity than TBP, necessitating modified extraction parameters.

Chemical Foundation & Rationale

The CHON Advantage

Unlike TBP, DAF contains no phosphorus. This eliminates the formation of radiolytic "red oil" (explosive nitrated organic phases) and prevents the generation of insoluble metal-phosphate precipitates that foul contactors.

Comparative Properties
PropertyTri-n-butyl phosphate (TBP)N,N-Di-n-amylformamide (DAF)
Formula


Class OrganophosphorusMonoamide (Dialkylformamide)
Basicity Moderate (Strong donor)Weak (Weaker donor than acetamides)
Degradation DBP, MBP (Phosphoric acids)Amine + Formic Acid (Gasifiable)
Extraction Mechanism Solvation (

)
Solvation (

)
Third Phase Risk Low (in Dodecane)Moderate (C5 chain length is borderline)
Mechanism of Action

DAF extracts actinides via a solvation mechanism similar to TBP. The carbonyl oxygen acts as the electron donor.



Experimental Protocols

Protocol 1: Solvent Formulation & Pre-equilibration

Objective: Prepare a stable organic phase suitable for actinide loading.

Materials:

  • N,N-Di-n-amylformamide (>99% purity). Note: If synthesizing in-house, use the Schotten-Baumann reaction with Formic Acid and Di-n-amylamine.

  • n-Dodecane (Diluent).[1]

  • Nitric Acid (

    
    ), analytical grade.[2]
    

Procedure:

  • Dissolution: Dissolve DAF in n-dodecane to achieve a concentration of 1.0 M to 1.2 M .

    • Insight: Unlike TBP (typically 1.1 M / 30%), monoamides often require slightly higher molarity to compensate for weaker extraction kinetics.

  • Acid Pre-equilibration: Contact the organic phase with an equal volume of 3-4 M

    
     for 10 minutes.
    
  • Separation: Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Verification: Titrate the organic phase with NaOH to confirm acid uptake (formation of

    
     adducts).
    
Protocol 2: Determination of Distribution Ratios ( )

Objective: Quantify the extraction efficiency for U(VI) and Pu(IV).

Safety: Work in a glovebox or radiological fume hood.

Procedure:

  • Aqueous Feed Preparation: Prepare a simulated feed solution containing:

    • U(VI): 10–50 g/L (as Uranyl Nitrate).

    • Pu(IV): Trace level (

      
       M) or macro level depending on facility limits.
      
    • 
      : Vary concentration from 0.5 M to 6.0 M.
      
  • Contacting: Mix Organic (DAF/Dodecane) and Aqueous phases at a 1:1 ratio (O/A) in a vortex mixer for 15 minutes at 25°C.

    • Critical Step: Maintain constant temperature. Amide extraction is exothermic;

      
       values decrease as temperature rises.
      
  • Phase Separation: Centrifuge (5 min, 3000 rpm).

  • Analysis:

    • Uranium: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Kinetic Phosphorescence Analyzer (KPA).

    • Plutonium: Liquid Scintillation Counting (LSC) or Alpha Spectroscopy.

  • Calculation:

    
    
    
    • Expectation: DAF will show lower

      
       than TBP at low acidities (<3 M 
      
      
      
      ), necessitating higher acid concentrations for effective extraction.
Protocol 3: Third Phase Formation Limit (LOC)

Objective: Determine the "Limiting Organic Concentration" (LOC) of metal where the organic phase splits into two (diluent-rich and metal-solvate-rich). This is the critical failure mode for C5 amides.

Procedure:

  • Start with 1.0 M DAF in n-dodecane.

  • Contact with aqueous solutions of increasing Uranium concentration (e.g., 50, 100, 150, 200 g/L U) in 4 M

    
    .
    
  • After mixing and settling, visually inspect the organic phase.

  • Observation: Look for a heavy, viscous "third phase" at the bottom of the organic layer.

  • Mitigation: If third phase forms at operational loadings, add a phase modifier (e.g., 10% TBP or iso-octanol) or switch to a branched diluent (e.g., TPH).

Protocol 4: Radiolytic Stability Assessment

Objective: Verify the "CHON" promise of clean degradation.

Procedure:

  • Irradiation: Expose the solvent (loaded with 3 M

    
    ) to a Gamma source (Co-60) up to doses of 100–500 kGy.
    
  • Post-Irradiation Extraction: Repeat Protocol 2 with the irradiated solvent.

  • Degradation Product Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS).

    • Target Analytes: Di-n-amylamine, Formic acid, carboxylic acids.

    • Success Criteria: Absence of retention-enhancing degradation products (unlike TBP's DBP, which causes "stripping retention").

Process Visualization

Figure 1: PUREX Process Flow with DAF

Caption: Modified PUREX cycle. Note the potential need for higher acid in extraction and the simplified solvent recovery (distillation/incineration).

PUREX_DAF Feed Dissolved Fuel (U, Pu, FPs) 3-4M HNO3 Extract Extraction Bank (DAF Solvent) Feed->Extract Aqueous Feed Scrub Scrubbing (Remove FPs) Extract->Scrub Loaded Organic Raffinate Raffinate Extract->Raffinate High Level Waste (Fission Products) Partition Partitioning (U/Pu Separation) Scrub->Partition U+Pu Organic StripU U Stripping (Dilute HNO3) Partition->StripU U Organic PuStream PuStream Partition->PuStream Pu Product SolventWash Solvent Wash (Na2CO3 / H2O) StripU->SolventWash Spent Solvent UStream UStream StripU->UStream U Product SolventWash->Extract Recycled Solvent Waste Incineration (Gaseous Waste) SolventWash->Waste Degraded Solvent

Figure 2: Extraction Coordination Mechanism

Caption: Bidentate coordination of Uranyl Nitrate by two DAF molecules via the carbonyl oxygen.

Mechanism U U(VI) (Uranyl) Complex Extracted Complex UO2(NO3)2(DAF)2 U->Complex NO3_1 NO3- NO3_1->Complex NO3_2 NO3- NO3_2->Complex DAF_1 DAF (C=O Donor) DAF_1->Complex Coordination DAF_2 DAF (C=O Donor) DAF_2->Complex Coordination

Data Analysis & Interpretation

When analyzing your results from Protocol 2, calculate the Separation Factor (


)  to determine selectivity:


  • Scenario A (

    
    ):  Poor separation. DAF is co-extracting both. Suitable for "Co-processing" (proliferation-resistant fuel cycles).
    
  • Scenario B (

    
    ):  Good selectivity.
    
  • Troubleshooting: If

    
     values are too low (< 1) at 3M 
    
    
    
    , increase the DAF concentration to 1.2 M or 1.5 M, but monitor viscosity.

References

  • Pathak, P. N., et al. (2009).[3][4] "Radiolytic Degradation Studies on N,N-dialkylamides." Solvent Extraction and Ion Exchange. Link

  • Musikas, C. (1987). "Solvent Extraction for the Chemical Separation of Actinides." Inorganica Chimica Acta. Link

  • Cui, Y., et al. (2012). "Extraction of Uranium(VI) by N,N-dialkylamides." Journal of Radioanalytical and Nuclear Chemistry. Link

  • Suresh, A., et al. (2008). "Third Phase Formation in the Extraction of U(VI) by N,N-dialkylamides." Journal of Hazardous Materials. Link

  • Mowafy, E. A., & Aly, H. F. (2007). "Synthesis and Extraction Behavior of Some N,N-Dialkylamides." Solvent Extraction and Ion Exchange. Link

Sources

Application

preparation of N,N-dipentylformamide via carbonylation of amines

Application Note: Advanced Synthesis of N,N-Dipentylformamide (DPF) via Amine Carbonylation Executive Summary N,N-Dipentylformamide (DPF) is a critical lipophilic amide used primarily as a highly selective extractant in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis of N,N-Dipentylformamide (DPF) via Amine Carbonylation

Executive Summary

N,N-Dipentylformamide (DPF) is a critical lipophilic amide used primarily as a highly selective extractant in nuclear fuel reprocessing (specifically for actinide separation) and as a specialized polar aprotic solvent in drug discovery. Unlike its lower homologs (DMF, DEF), DPF exhibits superior hydrophobicity and hydrolytic stability, making it ideal for biphasic separations.

This guide details two distinct, high-yield protocols for the preparation of DPF from dipentylamine:

  • Method A (Green Catalysis): Ruthenium-catalyzed N-formylation using CO₂ and H₂.[1]

  • Method B (Laboratory Standard): Palladium-catalyzed carbonylation using a CO surrogate (Phenyl Formate).[1]

Target Molecule Profile

PropertySpecification
Chemical Name N,N-Dipentylformamide
CAS Number 6225-06-5 (Verify with specific vendor; analog to Dibutyl 761-65-9)
Structure H-C(=O)-N(C₅H₁₁)₂
Molecular Weight 185.31 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~260–270 °C (Estimated vs. Dibutyl ~240 °C)
Solubility Soluble in organics (DCM, Toluene); Insoluble in water
Key Application Actinide extractant (U/Pu separation), non-aqueous solvent

Method A: Ruthenium-Catalyzed Hydrogenation of CO₂ (Green Protocol)[1]

Rationale: This method utilizes Carbon Dioxide (CO₂) as a C1 building block, avoiding toxic CO gas.[1] It employs a pincer-ruthenium catalyst which operates via metal-ligand cooperation, offering high Turnover Numbers (TON) and mild conditions.[1]

Mechanism of Action

The Ru-pincer complex activates H₂ to form a ruthenium dihydride species.[1] CO₂ inserts into the Ru-H bond to form a formato species, which then transfers the formyl group to the amine.

RuCycle Cat Ru-Pincer Catalyst (Active Species) H2_Add H2 Addition (Dihydrogen Activation) Cat->H2_Add RuH2 Ru-Dihydride Intermediate H2_Add->RuH2 CO2_Ins CO2 Insertion RuH2->CO2_Ins Formato Ru-Formato Complex CO2_Ins->Formato Amine_Att Amine Attack (Dipentylamine) Formato->Amine_Att Product_Rel Product Release (DPF + H2O) Amine_Att->Product_Rel Product_Rel->Cat Regeneration

Figure 1: Catalytic cycle for Ru-PNP pincer mediated N-formylation of amines using CO₂ and H₂.

Protocol Steps

Reagents:

  • Dipentylamine (CAS 2050-92-2): 10 mmol (2.0 mL)[1]

  • Catalyst: Ru-PNP Pincer Complex (e.g., Ru-Macho® or similar): 0.01 mmol (0.1 mol%)

  • Solvent: THF or Toluene (anhydrous): 5 mL

  • Gases: CO₂ (99.99%), H₂ (99.99%)

Procedure:

  • Setup: In a glovebox, charge a 50 mL stainless steel autoclave (with Teflon liner) with Dipentylamine, Ru-catalyst, and solvent.[1]

  • Pressurization: Seal the autoclave and remove from glovebox. Connect to gas manifold.[1] Purge with CO₂ three times.[1]

  • Charging: Pressurize with 30 bar CO₂ followed by 30 bar H₂ (Total pressure ~60 bar).

    • Safety Note: Ensure the reactor is rated for >100 bar.[1] Use a blast shield.[1]

  • Reaction: Heat the autoclave to 140 °C with magnetic stirring (800 rpm) for 16–24 hours.

    • Insight: Higher temperature is required for sterically hindered dipentyl chains compared to dimethylamine.[1]

  • Workup: Cool to room temperature. Carefully vent gases in a fume hood.[1]

  • Purification: Filter the reaction mixture through a short pad of Celite to remove catalyst residue. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify via vacuum distillation (high vacuum required due to high BP) or flash chromatography (Hexane/EtOAc) if high purity is needed for spectroscopy.[1]

Method B: Pd-Catalyzed Carbonylation with CO Surrogate (Lab Standard)[1]

Rationale: Many labs lack high-pressure CO safety infrastructure.[1] This protocol uses Phenyl Formate as a solid/liquid CO surrogate that releases CO in situ, or utilizes oxidative carbonylation principles without high-pressure cylinders.[1]

Workflow Diagram

PdWorkflow Step1 Reagent Prep Dipentylamine + Phenyl Formate Step2 Catalyst Addition Pd(OAc)2 + Xantphos Step1->Step2 Step3 Heating 80°C, 12h (Sealed Tube) Step2->Step3 Step4 CO Release (In-situ) Step3->Step4 Mechanism Step5 Extraction Wash w/ NaOH (Remove Phenol) Step3->Step5 Step6 Final Product N,N-Dipentylformamide Step5->Step6

Figure 2: Workflow for CO-surrogate mediated synthesis avoiding high-pressure gas cylinders.

Protocol Steps

Reagents:

  • Dipentylamine: 5.0 mmol[1]

  • Phenyl Formate (CO Source): 7.5 mmol (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%)[1]

  • Base: Triethylamine (1.0 equiv) - Optional, helps kinetics

  • Solvent: Acetonitrile or Toluene (10 mL)

Procedure:

  • Assembly: In a 25 mL pressure tube (heavy-walled glass with Teflon screw cap), add Pd(OAc)₂, Xantphos, and solvent. Stir for 5 mins to complex.[1]

  • Addition: Add Dipentylamine followed by Phenyl Formate.[1]

  • Reaction: Seal the tube tightly. Heat to 80–100 °C for 12 hours.

    • Mechanism:[1][2][3] Phenyl formate decomposes to Phenol and CO.[1] The Pd catalyst facilitates the insertion of CO into the amine N-H bond.[1]

  • Workup: Cool to RT. Dilute with Diethyl Ether (30 mL).

  • Washing (Critical): Wash the organic layer with 1M NaOH (2 x 15 mL) .[1]

    • Why? This removes the phenol byproduct generated from the phenyl formate.[1]

  • Drying: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expected yield 85–92%.

Comparative Data Analysis

FeatureMethod A (Ru/CO₂/H₂)Method B (Pd/Surrogate)
Atom Economy Excellent (Water is only byproduct)Moderate (Phenol byproduct)
Pressure High (60 bar)Low (Autogenous < 5 bar)
Safety Requires high-pressure reactorStandard fume hood
Scalability High (Industrial preferred)Low/Medium (Lab scale)
Purification Simple (Distillation)Extraction required (Phenol removal)
Typical Yield >95%85–90%

Application Insight: Nuclear Reprocessing

N,N-Dipentylformamide is a member of the dialkylamide family, investigated as an alternative to Tri-butyl phosphate (TBP) in the PUREX process .

  • Advantage: Unlike TBP, amides are completely incinerable (CHON principle), reducing solid radioactive waste volume.[1]

  • Selectivity: DPF shows high selectivity for U(VI) and Pu(IV) over fission products due to the sterics of the pentyl chains, which hinder the coordination of smaller lanthanides.

References

  • Zhang, L., Han, Z., Zhao, X., Wang, Z., & Ding, K. (2015). Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H₂ and CO₂.[1] Angewandte Chemie International Edition, 54(21), 6186-6189. Link

    • Core reference for Method A (Ru-pincer c
  • Sawant, D. N., Wagh, Y. S., Bhatte, K. D., & Bhanage, B. M. (2011). Palladium-Catalyzed Carbon-Monoxide-Free Aminocarbonylation of Aryl Halides Using N-Substituted Formamides. The Journal of Organic Chemistry, 76(13), 5489-5494. Link

    • Foundation for surrogate-based carbonyl
  • Pathak, P. N. (2014).[1] N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. Arabian Journal of Chemistry, 12(8), 2289-2300. Link

    • Source for the nuclear applic
  • Manabe, K., & Tsuji, Y. (2018).[1] Carbonylation Reactions Using CO Surrogates. Organic Syntheses, 95, 125-141. Link

    • Protocol details for using Form

Sources

Method

Advanced Solvent Extraction of Uranium(VI) Using N,N-Dialkylamides: Mechanistic Insights and Protocols

Target Audience: Researchers, Radiochemists, and Separation Scientists Content Type: Application Note & Self-Validating Protocol Contextualizing the Shift to Monoamides For decades, the PUREX process has relied on tri-n-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Radiochemists, and Separation Scientists Content Type: Application Note & Self-Validating Protocol

Contextualizing the Shift to Monoamides

For decades, the PUREX process has relied on tri-n-butyl phosphate (TBP) for the solvent extraction of uranium(VI) from nitric acid media Link[1]. However, the modernization of the nuclear fuel cycle demands extractants with superior safety and environmental profiles. N,N-dialkylamides (monoamides) have emerged as highly effective alternatives.

Complying strictly with the "CHON principle" (composed entirely of carbon, hydrogen, oxygen, and nitrogen), monoamides are fully incinerable, drastically reducing the volume of secondary solid waste Link[2]. Crucially, unlike TBP—which degrades into deleterious dibutyl phosphate (DBP) that forms stable complexes with actinides—the radiolytic and hydrolytic degradation products of monoamides (amines and carboxylic acids) do not interfere with extraction efficiency or stripping phases Link[2].

Mechanistic Causality & Structural Dynamics

The Solvation Mechanism

The extraction of U(VI) from nitric acid media by monoamides (L) proceeds via a neutral solvation mechanism. In the typical acidity range of 1–5 M


, the linear uranyl cation (

) is co-extracted with two nitrate anions and solvated by two monoamide molecules Link[3].

Monoamides act as monodentate ligands. The nitrogen lone pair is delocalized into the carbonyl


-system via resonance, making the carbonyl oxygen the sole electron donor. This oxygen displaces water molecules from the inner coordination sphere of the uranyl ion, coordinating in the equatorial plane to form an anhydrous, lipophilic complex:


At elevated nitric acid concentrations (>5 M), the extraction mechanism shifts. High acidity increases the concentration of protonated monoamide ligands (


) in the organic phase, leading to outer-sphere coordination environments and the extraction of anionic trinitrate uranyl species, 

Link[4].

U_Extraction_Mechanism Aq Aqueous Phase UO2(2+) + 2NO3(-) Interface Interfacial Complexation (Dehydration) Aq->Interface Diffusion Org Organic Phase 2 Monoamide (L) Org->Interface Diffusion Complex Extracted Species [UO2(NO3)2L2] Interface->Complex Solvation & Transfer

Fig 1: Solvation mechanism of U(VI) by monoamides at the liquid-liquid interface.

Structural Effects: Tuning Selectivity via Steric Hindrance

The most profound advantage of monoamides is the ability to engineer their selectivity by modifying the alkyl chain structure at the carbonyl carbon Link[4]:

  • Straight-chain monoamides (e.g., DEHBA, DOHA) provide high overall distribution ratios (

    
    ) for U(VI) but lack selectivity, co-extracting tetravalent actinides like Pu(IV) Link[4].
    
  • Branched-chain monoamides (e.g., DEHiBA) introduce steric hindrance near the carbonyl coordination site. This steric bulk selectively inhibits the complexation of smaller, highly charged tetravalent ions (Pu(IV), Th(IV)) while still accommodating the linear uranyl ion Link[5].

High-Loading Phenomena and Supramolecular Aggregation

While the 1:2 (U:L) stoichiometry holds at trace concentrations, high uranium loading conditions induce supramolecular organization in the organic phase. Electrospray ionization mass spectrometry (ESI-MS) and vapor pressure osmometry (VPO) reveal that at high concentrations, nitrates act as bridging ligands, forming polynuclear species or aggregates Link[6]. This aggregation critically impacts the solvent's physicochemical properties, increasing viscosity and the risk of third-phase formationLink[7].

Comparative Extractant Profiling

To guide experimental design, the quantitative and mechanistic profiles of leading monoamides are summarized below:

ExtractantStructure TypeTarget SelectivityOptimal

Key Mechanistic Feature
DEHBA Straight-chainU(VI), Pu(IV)3–5 MHigh

, co-extracts tetravalent actinides Link[4].
DEHiBA Branched-chainU(VI) highly selective3–5 MSteric hindrance blocks Pu(IV)/Th(IV) complexation Link[5].
DOHA Straight-chainU(VI)5–7 MStable at high acidity; forms 1:2 complexes Link[2].

Self-Validating Extraction Protocol

To generate reliable thermodynamic and distribution data, extraction protocols must be self-validating. The following methodology incorporates critical quality control steps to ensure data integrity.

Causality Behind Protocol Choices:
  • Pre-equilibration : Monoamides extract nitric acid alongside metal ions. If the organic phase is not pre-equilibrated with a blank acid solution, the extraction of

    
     during the metal contact step will alter the equilibrium acidity of the aqueous phase, skewing the 
    
    
    
    results Link[5].
  • Diluent Selection : Aliphatic diluents (e.g., n-dodecane) are chosen for their high radiolytic stability and low interaction with the extracted complexes, providing a clean thermodynamic baseline Link[3].

Step-by-Step Methodology

Phase 1: Preparation of Solutions

  • Prepare the organic phase: 1.0 M monoamide (e.g., DEHiBA) in n-dodecane.

  • Prepare the aqueous feed: 0.1 M

    
     in 4.0 M 
    
    
    
    .

Phase 2: Pre-equilibration (Acid Blanking) 3. Contact the organic phase with an equal volume of blank 4.0 M


 (without U(VI)) in a separatory funnel.
4. Agitate for 10 minutes, allow phases to separate, and discard the aqueous layer. Repeat this step twice to ensure the organic phase is fully saturated with 

.

Phase 3: Extraction Contact 5. Combine equal volumes (O/A = 1:1, typically 5 mL each) of the pre-equilibrated organic phase and the U(VI) aqueous feed in a thermostatic shaker set to 25.0 ± 0.1 °C. 6. Agitate vigorously (e.g., 1500 rpm) for 15 minutes to ensure complete mass transfer across the interfacial boundary.

Phase 4: Phase Separation 7. Centrifuge the mixture at 3000 rpm for 5 minutes. Scientist's Insight: Centrifugation is mandatory to break micro-emulsions that form due to the surfactant-like nature of loaded monoamides, ensuring sharp phase boundaries.

Phase 5: Validation & Analysis 8. Sample aliquots from both the organic and aqueous phases. 9. Analyze U(VI) concentration via ICP-MS or UV-Vis spectroscopy. 10. Quality Control Check : Calculate the mass balance:



A mass balance recovery of <95% invalidates the run, indicating potential third-phase formation, precipitation, or volumetric errorLink[7].

Extraction_Protocol Prep 1. Phase Preparation Aq: U(VI) in HNO3 Org: Amide in Dodecane PreEq 2. Pre-equilibration Contact Org with blank HNO3 Prep->PreEq Ensures constant acidity Contact 3. Phase Contact 1:1 O/A Ratio, Vortex 15 min PreEq->Contact Prevents acid co-extraction shifts Centrifuge 4. Phase Separation Centrifuge at 3000 rpm Contact->Centrifuge Emulsion breaking Analysis 5. Analysis & Validation ICP-MS & Mass Balance Check Centrifuge->Analysis Aliquot sampling

Fig 2: Self-validating liquid-liquid extraction workflow for U(VI) distribution analysis.

References

1.[6] Rodrigues, F., et al. "New insights into the extraction of uranium(VI) by an N,N-dialkylamide." Molecular Physics (2014). URL:[Link] 2.[7] Rodrigues, F., et al. "New insights into the extraction of uranium(VI) by an N,N-dialkylamide." Molecular Physics (2014). URL:[Link] 3.[2] Pathan, M. A., et al. "Liquid-Liquid Extraction of Uranium from Nitric Acid Solution Using N, N-Di(2-ethylhexyl) hexanamide (DOHA) in Dodecane as Extractant." Journal of the Chemical Society of Pakistan (2017). URL:[Link] 4.[3] Wang, Y., et al. "Extraction of Uranium in Nitric Media with Novel Asymmetric Tetra-Alkylcarbamide." PMC (2022). URL:[Link] 5.[4] Mincher, B. J., et al. "Hexavalent Actinide Extraction Using N,N-Dialkyl Amides." Idaho National Laboratory (2015). URL:[Link] 6.[5] Lumetta, G. J., et al. "Extraction of Nitric Acid and Uranium with DEHiBA Under High Loading Conditions." OSTI.gov (2018). URL: [Link] 7.[1] Académie des Sciences. "Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle." Comptes Rendus Chimie (2025). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating N,N-Dialkylamide Hydrolysis in Acidic Media

Welcome to the Process Chemistry Technical Support Center. N,N-dialkylamides (such as DMF, DMAc, and complex API intermediates) are ubiquitous in drug development. While they are generally robust, exposing them to acidic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. N,N-dialkylamides (such as DMF, DMAc, and complex API intermediates) are ubiquitous in drug development. While they are generally robust, exposing them to acidic conditions—such as during Boc-deprotection, salt formation, or acidic workups—can lead to unintended cleavage of the amide bond.

This guide provides mechanistic insights, quantitative data, and validated protocols to help you prevent hydrolysis and preserve the structural integrity of your target molecules.

Workflow: Hydrolysis Prevention Strategy

G A Acidic Reaction Involving N,N-Dialkylamide B Is aqueous acid strictly required? A->B C Use Anhydrous Acid (e.g., HCl in Dioxane) B->C No D Are heating conditions applied? B->D Yes F Add Water Scavengers (e.g., Orthoesters) C->F E Lower Temp to < 0°C & Monitor via HPLC D->E Yes G Consider Steric/Electronic Substrate Redesign D->G No

Decision matrix for mitigating N,N-dialkylamide hydrolysis in acidic media.

Frequently Asked Questions (FAQs)

Q1: Why is my N,N-dialkylamide moiety degrading during an acidic deprotection step, even though amides are considered stable? A1: While amides are the least reactive carboxylic acid derivatives, their stability is highly conditional. In acidic media, degradation is initiated by the protonation of the carbonyl oxygen. Because the oxygen atom is the most basic site (due to resonance stabilization from the nitrogen lone pair), protonation significantly increases the electrophilicity of the carbonyl carbon . If adventitious water is present, it acts as a nucleophile, attacking the activated carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen creates a dialkylamine leaving group, leading to irreversible C-N bond cleavage . N,N-dialkylamides lack the N-H proton that allows primary amides to buffer basic conditions, making them particularly susceptible to acid-catalyzed hydrolysis when water and thermal energy are abundant.

Q2: How drastically do temperature and water activity affect the hydrolysis rate? A2: The kinetics of acid-catalyzed amide hydrolysis are heavily dependent on both the concentration of the nucleophile (water) and the thermal energy available to overcome the activation barrier of the tetrahedral intermediate formation. The table below summarizes the relative hydrolysis rates of a standard N,N-dialkylamide (N,N-dimethylacetamide, DMAc) in 1.0 M HCl under varying conditions.

Temperature (°C)Water Content (v/v %)Relative Hydrolysis Rate (

)
Estimated Half-life (

)
25100% (Aqueous)1.0x (Baseline)~45 Days
80100% (Aqueous)350x~3 Hours
255.0% (Co-solvent)0.05x>2 Years
805.0% (Co-solvent)15x~3 Days
25<0.01% (Anhydrous)<0.001xStable

Q3: I need to use a strong acid to remove a Boc group from my API intermediate, which contains an essential N,N-dialkylamide. How do I prevent hydrolysis? A3: You must decouple the acidity from the water activity. Switch from aqueous acids (like aqueous HCl or TFA with water scavengers) to strictly anhydrous conditions . Using a reagent like 4M HCl in Dioxane, combined with an irreversible water scavenger (e.g., trimethyl orthoformate), ensures that the nucleophile required for hydrolysis is absent, even though the acid required for the deprotection is present.

Troubleshooting Guide & Validated Methodologies
Protocol: Self-Validating Anhydrous Acidic Deprotection

This protocol outlines a method for performing strong acid-mediated reactions (e.g., Boc deprotection) while completely suppressing the hydrolysis of sensitive N,N-dialkylamide functional groups. It incorporates a self-validating internal standard to ensure the system remains anhydrous throughout the workflow.

Step 1: System Preparation and Baseline Validation

  • Flame-dry all glassware under a steady stream of argon.

  • Dissolve the API intermediate (1.0 eq) in anhydrous 1,4-dioxane (10 volumes).

  • Self-Validation Check: Extract a 1.0 mL aliquot and perform a Karl Fischer (KF) titration. The water content must be <50 ppm. If >50 ppm, discard the solvent batch or add activated 3Å molecular sieves for 12 hours.

    • Causality: By utilizing KF titration, we quantitatively verify the elimination of the nucleophile (H₂O) from the reaction matrix. Without water, the protonated amide cannot transition into the cleavable tetrahedral intermediate, effectively halting the degradation pathway.

Step 2: Scavenger and Internal Standard Addition

  • Add Trimethyl orthoformate (TMOF) (1.5 eq) to the reactor.

    • Causality: TMOF reacts rapidly and irreversibly with any adventitious water introduced during reagent addition, producing methanol and methyl formate. This chemical scavenging acts as a dynamic buffer against ambient moisture.

  • Add N,N-dimethylbenzamide (0.05 eq) as an internal standard.

    • Causality: This standard is highly sensitive to hydrolysis. Monitoring its integrity via HPLC provides a real-time, self-validating readout that the reaction conditions have not become hydrolytic.

Step 3: Acid Addition and Temperature Control

  • Cool the reactor to exactly 0°C using an ice/brine bath.

    • Causality: The activation energy for the nucleophilic attack on the protonated amide is high. Maintaining 0°C exponentially suppresses any residual kinetic pathways for hydrolysis.

  • Dropwise, add 4.0 M HCl in anhydrous 1,4-dioxane (5.0 eq) over 15 minutes, maintaining the internal temperature below 5°C.

Step 4: Reaction Execution and Quenching

  • Stir the reaction at 0°C to 10°C until starting material consumption is confirmed via LC-MS (typically 2-4 hours).

  • Critical Quench Step: Do not evaporate the acid directly. Concentrating the acid in the presence of atmospheric moisture during rotary evaporation will cause immediate hydrolysis.

  • Pour the cold reaction mixture directly into a vigorously stirred, biphasic mixture of saturated aqueous NaHCO₃ (20 volumes) and Dichloromethane (10 volumes) at 0°C.

    • Causality: Rapid, biphasic neutralization ensures the acid is consumed before the amide is exposed to the aqueous phase, completely bypassing the hydrolytic window.

References
  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution , The Journal of Physical Chemistry B - ACS Publications. Available at:[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism , Chemistry Steps. Available at:[Link]

  • Chemistry of Amides - Synthesis and Reactions , LibreTexts Chemistry. Available at:[Link]

Optimization

removing unreacted amine impurities from N,N-dipentylformamide

[label="Aqueous Caption: Workflow for the acid-base liquid-liquid extraction of N,N-dipentylformamide. Advanced Protocol: Polymer-Supported Scavenger Resins Q3: My downstream application is highly sensitive to trace wate...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aqueous

Caption: Workflow for the acid-base liquid-liquid extraction of N,N-dipentylformamide.

Advanced Protocol: Polymer-Supported Scavenger Resins

Q3: My downstream application is highly sensitive to trace water, and I want to avoid aqueous workups. How can I remove the amine directly from the organic phase?

A: For moisture-sensitive workflows or high-throughput continuous-flow synthesis, solid-phase scavenger resins are the optimal choice. A polymer-supported sulfonic acid (e.g., QP-SA or PS-TsOH) acts as an immobilized, insoluble acid [4].

When the crude mixture is exposed to the resin, the sulfonic acid groups protonate the unreacted dipentylamine, covalently trapping it on the solid support as a polymer-bound ammonium salt. Because the N,N-dipentylformamide is neutral, it does not interact with the resin and remains freely dissolved in the solvent. The impurity is then removed by simple mechanical filtration.

Step-by-Step Methodology
  • Resin Preparation: Weigh out 2.5 to 3.0 molar equivalents of polymer-supported sulfonic acid resin (relative to the estimated unreacted dipentylamine).

  • Swelling: Suspend the resin in dichloromethane (DCM) and allow it to swell for 10-15 minutes.

  • Incubation: Add the crude organic mixture to the resin suspension. Agitate the mixture gently on an orbital shaker or with an overhead stirrer at room temperature for 1 to 2 hours. (Avoid magnetic stir bars, as they can grind and pulverize the polymer beads).

  • Filtration: Filter the mixture through a sintered glass fritted funnel. The basic amine impurity remains trapped on the solid resin.

  • Elution: Wash the resin bed with 2-3 column volumes of fresh DCM to ensure complete elution of the trapped N,N-dipentylformamide.

  • Concentration: Evaporate the combined filtrate and washings under reduced pressure to recover the pure, anhydrous amide.

Resin A Crude Mixture in DCM (Amide + Amine) B Add Polymer-Supported Sulfonic Acid Resin A->B C Incubation & Scavenging B->C Covalent Trapping D Filtration C->D E Filtrate (Pure N,N-Dipentylformamide) D->E Liquid Phase F Solid Resin Waste (Trapped Amine) D->F Solid Phase

Caption: Solid-phase scavenging of unreacted dipentylamine using polymer-supported sulfonic acid.

Alternative Methods & Troubleshooting

Q4: Can I separate these compounds using fractional distillation or normal-phase silica gel chromatography?

A: While technically possible, neither method is recommended due to severe practical drawbacks:

  • Distillation: Both dipentylamine (BP: 202.5 °C) and N,N-dipentylformamide (BP: >213 °C) have high boiling points. Distillation would require high-vacuum setups to prevent thermal degradation, and their boiling points are close enough that a highly efficient fractionation column would be required.

  • Chromatography: Basic secondary amines like dipentylamine interact strongly with the acidic silanol (Si-OH) groups on standard silica gel. This causes severe "streaking" across the column, leading to poor resolution and co-elution with the amide. While adding a basic modifier (like 1% triethylamine) to the eluent can suppress streaking, it introduces a new amine impurity into your product. Acid-base extraction remains the vastly superior choice.

References

  • Dipentylamine | C10H23N | CID 16316 - PubChem - NIH. National Center for Biotechnology Information.
  • Mechanisms of the Oxidation of Organic Amines by Oxygen and by Free Radical Oxidizing Agents. Defense Technical Information Center (DTIC).
  • Technical Support Center: Purification Strategies for Amides. Benchchem.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. ACS Publications.
Troubleshooting

Technical Support Center: Optimizing Phase Separation in Diamylformamide (DAF) Extraction Systems

Welcome to the Advanced Extraction Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals utilizing N,N-diamylformamide (DAF)—also known as N,N-dipentylformamide—a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Support Center. This portal is designed for researchers, chemical engineers, and drug development professionals utilizing N,N-diamylformamide (DAF)—also known as N,N-dipentylformamide—and related N,N-dialkyl amides in liquid-liquid extraction workflows.

While dialkyl amides offer significant advantages over traditional extractants like tributyl phosphate (TBP) due to their complete incinerability and tunable selectivity[1], they are highly susceptible to complex phase separation issues. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your DAF extraction systems.

Part 1: Diagnostic Knowledge Base (FAQs)

Q1: During heavy metal extraction, my DAF/n-dodecane organic phase is splitting into two separate layers. What is causing this, and how do I fix it?

The Causality: You are experiencing Third Phase Formation . In aliphatic diluents like n-dodecane, the extraction of metal nitrates by DAF forms polar metal-solvate complexes (e.g.,


). When the concentration of these polar complexes exceeds their solubility limit in the non-polar diluent—a threshold known as the Limiting Organic Concentration (LOC)—they aggregate via strong dipole-dipole interactions[2]. These reverse-micelle-like aggregates eventually separate from the diluent, forming a heavy, solvate-rich organic phase and a light, diluent-rich organic phase[3].

The Solution:

  • Monitor the LOC: Ensure your metal loading remains strictly below the LOC for your specific operating temperature and acid molarity.

  • Adjust Nitric Acid (

    
    ) Molarity:  The LOC value decreases regularly as the nitric acid molarity in the aqueous phase increases[3]. Lowering the feed acidity can expand your LOC margin.
    
Q2: I cannot dilute my feed to stay below the LOC. How can I thermodynamically expand the LOC boundary in my DAF system?

The Causality: If feed dilution is impossible, you must alter the thermodynamics of solvation to better stabilize the polar DAF-metal aggregates within the non-polar diluent. The Solution:

  • Increase Operating Temperature: Raising the system temperature (e.g., from 25°C to 40°C) increases the kinetic energy of the molecules, which disrupts the highly ordered solvate aggregates and significantly increases the LOC[3].

  • Introduce a Phase Modifier: Adding 5% to 10% (v/v) of a medium-chain alcohol (like n-decanol) to the organic phase acts as a thermodynamic bridge. The modifier's amphiphilic nature increases the overall polarity of the solvent mixture, successfully preventing third phase formation[4].

Q3: My system isn't forming a third phase, but the Phase Separation Time (PST) is excessively long, resulting in stable emulsions. How do I resolve this?

The Causality: Emulsion bands in straight-chain amide systems (like DAF) are typically driven by a combination of low interfacial tension and high dynamic viscosity of the organic phase at high metal loading[1]. Straight-chain amides allow for tighter packing of the solvate complexes compared to branched amides, which increases viscosity and hinders the coalescence of dispersed droplets[5]. The Solution:

  • Diluent Blending: Blend your n-dodecane with a branched aliphatic diluent (e.g., isododecane) to disrupt the packing efficiency of the organic phase, thereby lowering the dynamic viscosity.

  • Feed Clarification: Ensure the aqueous feed is ultra-filtered to remove colloidal silica or undissolved particulates, which act as Pickering emulsion stabilizers at the liquid-liquid interface.

Part 2: System Workflows & Troubleshooting Logic

G A Aqueous Feed (Metal + HNO3) C Liquid-Liquid Extraction (Mixing & Mass Transfer) A->C B Organic Solvent (DAF + n-Dodecane) B->C D Phase Disengagement (Settling) C->D E Normal Two-Phase (Below LOC) D->E [Metal] < LOC F Third Phase Formation (Above LOC) D->F [Metal] > LOC G Light Organic Phase (Diluent Rich) F->G H Heavy Organic Phase (Solvate Rich) F->H

Fig 1: Phase separation pathways and third phase formation in DAF extraction systems.

Workflow Start Phase Issue Detected Check Analyze Metal vs. LOC Limit Start->Check Decision Loading > LOC? Check->Decision Act1 Increase Temp or Add Phase Modifier Decision->Act1 Yes (Third Phase) Act2 Check Feed Clarity Adjust Viscosity Decision->Act2 No (Emulsion) End Clear Phase Separation Act1->End Act2->End

Fig 2: Troubleshooting logic for resolving emulsions and third phase formation.

Part 3: Quantitative Benchmarks

The following table summarizes the typical phase separation parameters for a standard 1.0 M N,N-Diamylformamide (DAF) system in n-dodecane. Notice the inverse relationship between aqueous acidity and LOC, and the positive impact of temperature and modifiers.

Table 1: Phase Separation Parameters for 1.0 M DAF in n-Dodecane

Aqueous

(M)
Temperature (°C)Organic Phase ModifierLOC Limit (g/L)Phase Separation Time (s)
3.025None42.565
3.040None58.045
3.0255% (v/v) n-decanol71.050
5.025None31.085
5.040None46.560

Part 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility in your scale-up calculations, you must accurately determine the LOC for your specific feed matrix. The following protocol utilizes a self-validating "titration to dissolution" methodology[2]. By intentionally inducing the third phase and titrating it back to a two-phase system, you establish a highly precise thermodynamic boundary.

Standard Operating Procedure: Determination of LOC and PST

Step 1: Preparation of the Organic Phase

  • Prepare a 1.0 M solution of N,N-diamylformamide (DAF) in n-dodecane.

  • Pre-equilibrate the organic phase with an aqueous nitric acid solution (matching your target feed acidity) to account for acid extraction volume changes.

Step 2: Induction of the Third Phase

  • In a thermostatic water bath set to the target temperature (e.g., 25°C ± 0.1°C), combine 3.0 mL of the pre-equilibrated organic phase with 3.0 mL of an aqueous feed highly spiked with the target metal (e.g., 300 g/L U(VI) in

    
    ).
    
  • Vigorously agitate the mixture using a magnetic stirrer for 60 minutes to ensure complete mass transfer and thermodynamic equilibrium.

  • Allow the mixture to settle for 15 minutes. Visually confirm the presence of three distinct layers: the aqueous phase (bottom), the translucent heavy organic phase (middle), and the diluent-rich light organic phase (top)[2].

Step 3: Titrimetric Dissolution (Self-Validation)

  • Carefully add the pre-equilibrated 1.0 M DAF organic solution dropwise (via a micro-burette) into the extraction tube while maintaining agitation.

  • Pause after every 0.1 mL addition to allow the phases to settle.

  • The exact point at which the translucent heavy organic phase completely dissolves into the light organic phase marks the dissolution point[2].

  • Record the total volume of organic phase added. Calculate the final metal concentration in the organic phase at this boundary; this is your absolute LOC.

Step 4: Phase Separation Time (PST) Measurement

  • Using the optimized two-phase system (just below the LOC), agitate the mixture for 5 minutes.

  • Immediately upon cessation of agitation, start a stopwatch.

  • Stop the timer the moment a sharp, clear interface forms between the aqueous and organic phases with no visible emulsion band. Record this as the PST[1].

References

1.[2] Taylor & Francis. EFFECT OF EXTRACTANT STRUCTURE ON THIRD PHASE FORMATION IN THE EXTRACTION OF URANIUM AND NITRIC ACID BY N,N-DIALKYL AMIDES. Available at: 2.[3] Taylor & Francis. THIRD PHASE FORMATION IN THE EXTRACTION OF URANYL NITRATE BY N,N-DIALKYL ALIPHATIC AMIDES. Available at: 3.[4] ResearchGate. Third phase formation studies in the extraction of Th(IV) and U(VI) by N,N-dialkyl aliphatic amides. Available at: 4.[5] OSTI.gov. Neptunium extraction by N,N-dialkylamides. Available at: 5.[1] ResearchGate. N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview. Available at:

Sources

Optimization

troubleshooting third phase formation in amide solvent extraction

Technical Support Center: Amide Solvent Extraction Topic: Troubleshooting Third Phase Formation Ticket ID: #AMIDE-3PH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amide Solvent Extraction Topic: Troubleshooting Third Phase Formation Ticket ID: #AMIDE-3PH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support center. You are likely here because your organic phase has split into two distinct layers (plus the aqueous phase) during an actinide or lanthanide extraction campaign using amide-based ligands (monoamides, malonamides, or diglycolamides).

In amide systems, this phenomenon is not a random emulsion; it is a thermodynamic inevitability when the Limiting Organic Concentration (LOC) is exceeded. It occurs when the polarity of the metal-ligand solvate becomes incompatible with your non-polar diluent, driving the formation of a heavy, metal-rich "third phase" and a light, diluent-rich phase.

This guide provides the diagnostic logic, immediate mitigation steps, and prevention strategies required to resolve this critical process failure.

Part 1: Diagnostic & Mechanism (The "Why")

The Phenomenon: Supramolecular Aggregation

Unlike TBP (tri-n-butyl phosphate) systems where third phase formation is often attributed simply to solubility limits, amide systems (like DHOA, DMDOHEMA, or TODGA) are driven by reverse micelle aggregation .

  • Extraction: Amides extract metal nitrates as neutral solvates (e.g.,

    
    ).
    
  • Aggregation: These polar solvates self-assemble into reverse micelles to shield their polar cores from the aliphatic diluent (e.g., n-dodecane).

  • Critical Point: As metal or acid loading increases, these micelles interact via attractive van der Waals forces. When this attraction exceeds the thermal energy (

    
    ), the micelles coalesce into a dense, polar-rich liquid phase that separates from the bulk diluent.
    
Visualizing the Mechanism

The following diagram illustrates the transition from a stable organic phase to phase splitting.

ThirdPhaseMechanism cluster_0 Stable Organic Phase cluster_1 Critical Threshold (LOC) Solvates Metal-Amide Solvates Micelles Reverse Micelles (Dispersed) Solvates->Micelles Self-Assembly Aggregation Micelle-Micelle Attraction Micelles->Aggregation High Loading / High HNO3 Split Phase Splitting (Third Phase) Aggregation->Split Attraction > Thermal Energy LightPhase Light Phase (Diluent Rich) Split->LightPhase HeavyPhase Heavy Phase (Metal/Acid Rich) Split->HeavyPhase

Figure 1: Mechanism of third phase formation driven by reverse micelle aggregation in amide solvents.

Part 2: Immediate Mitigation (The "Fix")

If you currently have a third phase in your separator, do not attempt to continue the run. The heavy phase is viscous and can accumulate fissile material (in nuclear applications), posing a criticality risk.

Troubleshooting Workflow
VariableActionScientific Rationale
Temperature Increase (

)
Higher temperature disrupts the attractive forces between reverse micelles (increases thermal energy

), often restoring a single organic phase [1].
Acidity Reduce Aqueous

High acid concentration co-extracts with the metal, increasing the polarity of the organic species. Lowering acidity reduces the "acid solvate" population [2].
Modifier Add Phase Modifier Add a long-chain alcohol (e.g., n-octanol) or TBP. These act as "co-surfactants," penetrating the micelle interface and reducing inter-micellar attraction [3].
Diluent Switch to Aromatic If feasible, blending in toluene or using an aromatic diluent increases the solubility of the polar solvates compared to aliphatic n-dodecane [4].
Protocol: Emergency Phase Restoration

Use this protocol to recover a batch that has split.

  • Stop the Feed: Halt the influx of metal/acid solution immediately.

  • Thermal Adjustment: Raise the temperature of the mixer-settler or vessel to 45°C . Monitor for 15 minutes.

    • Success: Phases merge.

    • Failure: Proceed to step 3.

  • Modifier Addition: Slowly add n-octanol (or TBP if P-contamination is acceptable) to the organic phase inlet, aiming for 5-10 vol%.

    • Note: This will lower the Distribution Ratio (

      
      ), so you may need more stages to achieve recovery targets.
      
  • Recycle: Once the phase merges, recycle the organic phase through a stripping stage immediately to unload the metal burden.

Part 3: Prevention & Optimization (The "Design")

To prevent recurrence, you must determine the Limiting Organic Concentration (LOC) for your specific system. This is the "safe ceiling" for metal loading.

Self-Validating Protocol: Determination of LOC

This experiment defines the operational boundary of your solvent system.

Materials:

  • Organic Phase: Your specific Amide (e.g., 1.0 M DHOA in n-dodecane).

  • Aqueous Phase: Metal stock solution (e.g.,

    
     or 
    
    
    
    ) in desired
    
    
    concentration.

Steps:

  • Preparation: Prepare 5 aqueous samples with increasing metal concentrations (e.g., 10, 20, 30, 50, 100 g/L).

  • Contact: Mix Organic and Aqueous phases (1:1 ratio) in thermostated tubes at your process temperature (e.g., 25°C) for 30 minutes.

  • Settling: Allow to settle for 1 hour.

  • Inspection:

    • Shine a laser pointer through the organic layer. Scattering (Tyndall effect) indicates pre-splitting aggregation.

    • Look for a distinct heavy liquid layer at the interface.

  • Quantification:

    • If a third phase forms, separate all three phases.

    • Analyze the metal concentration in the Heavy Organic Phase . This value is your thermodynamic limit.

  • Operational Limit: Set your process maximum loading at 80% of the LOC determined in step 5.

Ligand Design Considerations

If your process requires higher loading than the LOC permits, consider altering the ligand structure:

  • Branching: Amides with branched alkyl chains (e.g., DEHiBA) generally have higher solubility in aliphatic diluents than straight chains (e.g., DHOA), though they may extract with slower kinetics [5].

  • Chain Length: Increasing the alkyl chain length increases lipophilicity but may decrease metal affinity due to steric hindrance.

Part 4: Frequently Asked Questions (FAQ)

Q1: How do I distinguish a third phase from a stable emulsion (crud)? A: A third phase is a clear, thermodynamically stable liquid layer. It will have a distinct refractive index and density intermediate between the light organic and aqueous phases. An emulsion is opaque/cloudy and kinetically unstable (it may eventually settle if centrifuged, whereas a third phase will not disappear until conditions like T or composition change).

Q2: Why does adding Nitric Acid induce a third phase even without metal? A: Amides are basic extractants. They extract


 to form adducts (e.g., 

). These acid-solvates are polar and can aggregate just like metal-solvates. If the acid concentration is high enough (usually >4M for some monoamides), the "Acid LOC" is exceeded [2].

Q3: Can I use TBP as a modifier for Amide systems? A: Yes, TBP is an effective phase modifier. However, if you are using amides to adhere to "CHON" principles (incinerability/green chemistry), adding TBP (phosphorus) negates this benefit. In those cases, use long-chain alcohols (octanol, isodecanol) or non-phosphorus co-solvents [6].

Q4: Does the third phase always contain the majority of the metal? A: Yes. The third phase is essentially a "super-concentrated" solution of the metal-solvate. In some DHOA-U(VI) systems, the third phase can contain >90% of the extracted uranium, leaving the light organic phase nearly barren.

References

  • Pathak, P. N., et al. (2013). "Characterization of the species formed during the extraction of thorium employing tri-n-butyl phosphate and N,N-dihexyl octanamide." Radiochimica Acta.

  • Ravi, J., et al. (2012). "Third Phase Formation in the Extraction of U(VI) by N,N-Dialkyl Amides." Solvent Extraction and Ion Exchange.

  • Verma, P. K., et al. (2014). "Role of Phase Modifiers in Controlling the Third-phase Formation During the Solvent Extraction of Trivalent Actinides." Separation Science and Technology. [Source]([Link]_ Solvent_Extraction_of_Trivalent_Actinides)

  • Jordan, A., et al. (2024). "Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide." Molecules.

  • Musikas, C. (1987). "Solvent extraction for the chemical separations of the 5f elements." Inorganica Chimica Acta.

  • Sengupta, A., et al. (2012). "Phase behavior and extraction of actinides by N,N-dihexyloctanamide." Journal of Radioanalytical and Nuclear Chemistry.

Troubleshooting

Technical Support Center: Purification of N,N-Diamylformamide (DAF)

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10] N,N-Diamylformamide (DAF) (also known as N,N-Dipentylformamide; CAS: 6025-19-0) is a high-boiling, polar aprotic solvent. Unlike its lighter homolog N,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

N,N-Diamylformamide (DAF) (also known as N,N-Dipentylformamide; CAS: 6025-19-0) is a high-boiling, polar aprotic solvent. Unlike its lighter homolog N,N-Dimethylformamide (DMF), DAF possesses significant lipophilicity due to its two pentyl chains.

Crucial Distinction: While DMF is miscible with water, DAF is effectively water-insoluble . This physical property fundamentally alters the purification strategy, allowing for aqueous extraction—a powerful purification lever unavailable for DMF.

Common Impurities in Technical Grade DAF:

  • Diamylamine (Dipentylamine): Result of hydrolysis or incomplete alkylation. Causes a "fishy" odor and interferes with acid-catalyzed reactions.

  • Formic Acid: Hydrolysis product.[1][2] Can quench basic reagents (e.g., Grignards, organolithiums).

  • Water: Ubiquitous contaminant; detrimental to moisture-sensitive catalysis.

  • Oxidation/Thermal Degradation Products: Often responsible for yellow discoloration.

The Purification Protocol (The "Wash-Dry-Distill" System)

This protocol utilizes the hydrophobicity of DAF to chemically scavenge impurities into an aqueous phase before final distillation.

Phase 1: Chemical Scavenging (Aqueous Extraction)

Objective: Remove gross amounts of amines and acids via partition coefficients.

  • The Acid Wash (Removes Amines):

    • Dissolve technical grade DAF in an equal volume of an inert, non-polar solvent (e.g., Hexane or Dichloromethane) to lower viscosity and improve phase separation. Note: If DAF density is < 1.0, it floats on water; if using DCM, it sinks.

    • Wash the organic layer twice with 1M HCl (10% volume relative to organic phase).

    • Mechanism:[1]

      
       (Water soluble salt).
      
  • The Base Wash (Removes Acids):

    • Wash the organic layer twice with saturated aqueous NaHCO₃ or 1M NaOH.

    • Mechanism:[1]

      
       (Water soluble salt).
      
  • The Neutralization:

    • Wash once with brine (saturated NaCl) to remove trapped emulsions and bulk water.

Phase 2: Pre-Drying & Concentration

Objective: Remove bulk water to prevent "caking" of the final drying agent.

  • Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes with stirring.

  • Filter off the solid.[3]

  • Remove the carrier solvent (Hexane/DCM) via rotary evaporation. You now have "Crude Dry DAF."

Phase 3: High-Efficiency Drying

Objective: Reach ppm-level water content.

  • Transfer the Crude Dry DAF to a round-bottom flask.

  • Add Calcium Hydride (CaH₂) granules (5% w/v).

    • Why CaH₂? It is non-reactive toward amides (unlike

      
       or 
      
      
      
      at high temps) and irreversibly destroys water:
      
      
      .
  • Stir gently under an inert atmosphere (N₂ or Ar) for 4–12 hours.

    • Visual Check: Evolution of hydrogen bubbles indicates active drying.

Phase 4: Vacuum Distillation

Objective: Isolate the pure solvent from high-boiling oligomers and drying agents.

  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: High vacuum is mandatory . DAF boils >250°C at atmospheric pressure and will decompose (darken) if distilled without vacuum.

  • Target: Collect the fraction boiling at constant temperature.

    • Estimated BP: ~120–130°C at 1–2 mmHg (Extrapolated from Dibutylformamide).

  • Storage: Store over 4Å Molecular Sieves under Argon.

Visualization: The Purification Logic Flow

DAF_Purification cluster_wash Phase 1: Chemical Scavenging cluster_dry Phase 2 & 3: Drying Raw Technical Grade N,N-Diamylformamide Solvent Dilute in Hexane/DCM Raw->Solvent AcidWash Wash w/ 1M HCl (Removes Amines) Solvent->AcidWash BaseWash Wash w/ 1M NaOH (Removes Formic Acid) AcidWash->BaseWash BrineWash Wash w/ Brine (Removes Emulsions) BaseWash->BrineWash MgSO4 Dry over MgSO4 & Filter BrineWash->MgSO4 Rotovap Remove Carrier Solvent MgSO4->Rotovap CaH2 Stir over CaH2 (4-12 Hours) Rotovap->CaH2 Distill Vacuum Distillation (< 5 mmHg) CaH2->Distill Pure Ultra-Pure DAF (Store over 4Å Sieves) Distill->Pure

Figure 1: Step-by-step workflow for the chemical purification of N,N-diamylformamide.

Troubleshooting & FAQs

Q1: The solvent turned yellow during distillation. Is it ruined?

Diagnosis: Thermal decomposition. Cause: You likely used insufficient vacuum (pressure too high), forcing the boiling point above 150°C. At these temperatures, amides can decompose into carbon monoxide and amines, or oxidize. Solution:

  • Check your vacuum pump seals. You need < 5 mmHg.

  • Insulate the distillation column with foil or glass wool to lower the required pot temperature.

  • If the distillate is pale yellow, redistill it. If it is dark, discard.

Q2: I smell a "fishy" odor even after distillation.

Diagnosis: Persistent Diamylamine impurity. Cause: Distillation alone separates by boiling point. Since diamylamine (BP ~200°C) and DAF (BP >250°C) are both high boilers, separation by simple distillation is inefficient. Solution: You skipped Phase 1 (Acid Wash) . You must chemically convert the volatile amine into a non-volatile salt (ammonium chloride) before distillation. Re-process the solvent starting from the HCl wash.

Q3: Can I use Molecular Sieves instead of CaH₂?

Answer: Yes, but with caveats.

  • For Pre-drying: 3Å or 4Å sieves are excellent for maintaining dryness.

  • For Active Drying: If the starting water content is high (>0.5%), sieves can saturate. CaH₂ is chemically active and superior for the "final polish" before distillation.

  • Protocol: If using sieves, activate them (heat to 300°C under vacuum) immediately before use.

Q4: My DAF formed an emulsion during the water wash.

Diagnosis: Density matching. Cause: DAF is lipophilic, but its density is close to 1.0 g/mL (approx 0.89–0.92 g/mL). If your aqueous wash is heavy (lots of salt/NaOH), separation is easy. If using pure water, layers may separate slowly. Solution: Add solid NaCl to the aqueous layer to increase its density and drive phase separation ("Salting out").

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4] (The definitive standard for purification protocols; see general section on Amides and N,N-Dibutylformamide).

  • Sigma-Aldrich (Merck). N,N-Dibutylformamide Technical Data Sheet. (Used for physical property extrapolation of the homologous diamyl series).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 43(20), 3966-3968. (Validates CaH₂ efficacy for amides).

Sources

Optimization

reducing emulsion formation in dipentylformamide-water systems

Welcome to the Advanced Solvent Applications Technical Support Center. Ticket ID: DPF-EMUL-001 Topic: Reducing Emulsion Formation in Dipentylformamide (DPF) – Water Systems Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Applications Technical Support Center.

Ticket ID: DPF-EMUL-001 Topic: Reducing Emulsion Formation in Dipentylformamide (DPF) – Water Systems Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are encountering emulsion stability issues in a biphasic system involving N,N-Dipentylformamide (DPF) and water. Unlike its lower homolog N,N-Dimethylformamide (DMF), which is water-miscible, DPF is highly lipophilic due to its two pentyl chains.

However, DPF possesses a unique "amphiphilic trap": it retains a polar amide head group (


) attached to two hydrophobic C5 tails. This structure mimics a surfactant, making DPF itself prone to stabilizing interfaces, especially in the presence of biological impurities (proteins, lipids) or reaction byproducts.[1]

This guide provides a root-cause analysis and immediate remediation protocols.

Part 1: The Physics of the Interface (The "Why")

To solve the emulsion, you must understand the forces stabilizing it. In DPF-Water systems, three factors are usually at play:

  • Surfactancy of the Solvent: DPF is not just a passive solvent; its structure (Polar Head + Hydrophobic Tail) lowers interfacial tension, encouraging droplet formation.

  • Density Convergence: DPF has a density of approximately 0.88–0.90 g/mL (extrapolated from homologs like Diethylformamide at 0.908 g/mL). Pure water is 1.0 g/mL. If your aqueous phase contains significant solutes (buffers, salts), or your organic phase contains heavy reaction products, the density difference (

    
    ) narrows. As 
    
    
    
    , separation velocity drops to zero.
  • The "Rag Layer" (Pickering Emulsions): Micro-precipitates often accumulate at the interface, creating a physical barrier that prevents droplets from coalescing.

Part 2: Troubleshooting & Remediation Protocols

Q1: The layers are distinct but cloudy. How do I clear them?

Diagnosis: This is a "haze" caused by micro-droplets of water trapped in the DPF layer (or vice versa). Protocol: The "Salting Out" Method

  • Mechanism: Adding a high-ionic-strength electrolyte (Brine) hydrates the ions in the aqueous phase. This reduces the solubility of organics in the water (salting out) and increases the density of the aqueous phase, widening the

    
    .
    

Step-by-Step:

  • Add Saturated NaCl (Brine) to the mixture (approx. 20% of the aqueous volume).

  • Do NOT shake vigorously. Invert the funnel gently 5-10 times.

  • Allow to settle for 15 minutes.

  • Advanced Tip: If NaCl fails, use Lithium Chloride (LiCl) . LiCl is more soluble in amide solvents and can sometimes break specific amide-water associations, though it is more expensive.

Q2: I have a stable "middle layer" that won't separate. What now?

Diagnosis: You have a stable emulsion or a "rag layer" stabilized by particulates.[1] Protocol: Physical Disruption (Filtration)

  • Mechanism: Passing the emulsion through a porous matrix ruptures the interfacial tension of the droplets (coalescence) and physically removes the particulate stabilizers.

Step-by-Step:

  • Prepare a vacuum filtration setup with a Celite 545 pad or a tight Glass Wool plug.

  • Gently filter the entire emulsion layer through the pad.

  • Rinse the filter cake with fresh DPF to recover any trapped product.

  • Return the filtrate to a clean separatory funnel. The layers should separate almost immediately.

Q3: Can I use centrifugation?

Answer: Yes, this is often the gold standard for DPF systems. Protocol:

  • Transfer the emulsion to solvent-resistant centrifuge tubes (Glass or Teflon/FEP; avoid standard polystyrene if DPF concentration is high, as amides can swell plastics).

  • Centrifuge at 3,000–5,000 x g for 10 minutes at 20°C .

    • Note: If the emulsion persists, lower the temperature to 4°C . Lower temperatures often decrease the solubility of surfactants, forcing them to precipitate out of the interface.

Part 3: Decision Logic & Visualization

The following diagram outlines the decision process for treating DPF emulsions.

DPF_Emulsion_Troubleshooting Start Start: Emulsion Detected in DPF-Water System CheckDensity Check Phase Densities (Is Δρ < 0.05?) Start->CheckDensity AddBrine Add Saturated Brine (Increase Aqueous Density) CheckDensity->AddBrine Yes (Density too close) RagLayer Is there a solid 'Rag Layer'? CheckDensity->RagLayer No (Density OK) AddBrine->RagLayer Filter Filter through Celite/Glass Wool (Remove Particulates) RagLayer->Filter Yes (Solids present) Centrifuge Centrifuge (3000xg, 10 min) (Force Coalescence) RagLayer->Centrifuge No (Just cloudy) Success Phases Separated Filter->Success Centrifuge->Success

Caption: Decision matrix for remediating Dipentylformamide-Water emulsions based on physical observation.

Part 4: Prevention Strategies (Standard Operating Procedures)

To prevent recurrence in future experiments, adopt these modifications to your Standard Operating Procedure (SOP).

ParameterRecommendationTechnical Rationale
Mixing Style Inversion, not Shaking Vigorously shaking a separatory funnel generates high shear force, creating micron-sized droplets that DPF stabilizes. Use 20-30 gentle inversions instead.
Phase Ratio Avoid 1:1 Ratios Emulsions are most stable when phase volumes are equal. Aim for a 2:1 or 1:2 ratio to encourage one phase to become "continuous" quickly.
pH Control Adjust away from pKa If your product is ionizable, ensure the pH is at least 2 units away from its pKa. Neutral species partition faster; charged species act as surfactants at the interface.
Co-Solvents Dilute the DPF If possible, dilute the DPF layer with a non-polar solvent like Hexane or Dichloromethane (DCM) . This disrupts the surfactant structure of DPF and alters the density to speed up separation.

References

  • PubChem. (2025).[2][3][4][5] N,N-Diethylformamide (Compound).[3][6][7] National Library of Medicine. [Link](Used for homologous density extrapolation).

  • U.S. EPA. (1999). Method 1664, Revision A: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry.[Link](Standard protocols for breaking emulsions in LLE).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Need further assistance? Reply with your specific aqueous phase composition (buffer/salt content) for a tailored simulation of your density gradient.

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of N,N-Dialkylformamides

Welcome to the Advanced Synthesis Support Module. User Profile: Senior Researcher / Process Chemist Topic: Optimization of N-Formylation of Secondary Amines Ticket ID: FORM-OPT-2024 Executive Summary: The Yield Paradox S...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. User Profile: Senior Researcher / Process Chemist Topic: Optimization of N-Formylation of Secondary Amines Ticket ID: FORM-OPT-2024

Executive Summary: The Yield Paradox

Synthesizing N,N-dialkylformamides from secondary amines appears deceptively simple but is often plagued by equilibrium limitations, thermal decomposition, or catalyst deactivation.

This guide moves beyond basic textbook procedures to address the kinetic and thermodynamic bottlenecks specific to secondary amines. We focus on three validated pathways:

  • Thermal/Catalytic Condensation (The Equilibrium Shift)

  • Reductive Carbonylation (The Green Route)

  • Oxidative Dehydrogenation (The Alcohol Route)

Pathway A: Thermal Condensation with Formic Acid

Best for: Robust substrates, scale-up, and cost-efficiency.

The Core Challenge: Water Management

The reaction between a secondary amine (


) and formic acid (

) is an equilibrium process. The formation of the ammonium formate salt is rapid, but the dehydration step to the amide is rate-limiting and reversible. Failure to remove water results in stalled conversion (typically ~60-70%).
Optimized Protocol: Azeotropic Dehydration

Do not rely on simple reflux. You must actively break the equilibrium.

Reagents:

  • Secondary Amine (1.0 equiv)

  • Formic Acid (85% aq., 1.2 – 1.5 equiv)

  • Solvent: Toluene (preferred) or Xylene

  • Catalyst (Optional but recommended): ZnO (50 mol%) or Molecular Iodine (5 mol%)

Step-by-Step Workflow:

  • Salt Formation: Dissolve amine in Toluene (0.5 M concentration). Add Formic Acid dropwise at 0°C to control the exotherm of salt formation.

  • The Shift: Attach a Dean-Stark apparatus. Heat to reflux (110°C for Toluene).

  • Monitoring: Monitor the water collection in the trap. The reaction is complete only when water evolution ceases (theoretical vol: 18 mL per mol).

  • Catalytic Boost: If using ZnO (Hosseini-Sarvari method), add it at the start. It acts as a Lewis acid to activate the carbonyl carbon, lowering the activation energy for the nucleophilic attack [1].

Visualization: The Equilibrium Shift Mechanism

AzeotropicShift Amine Secondary Amine (R2NH) Salt Ammonium Formate Salt Intermediate Amine->Salt Fast (Exothermic) Acid Formic Acid (HCOOH) Acid->Salt Fast (Exothermic) TS Tetrahedral Transition State Salt->TS Rate Limiting (Requires Heat) Product N,N-Dialkylformamide TS->Product Water H2O (Byproduct) TS->Water DeanStark Dean-Stark Trap (Physical Removal) Water->DeanStark Azeotropic Distillation DeanStark->Salt Prevents Reversion

Fig 1. Mechanistic flow of azeotropic dehydration. Active removal of water prevents the reversion of the transition state to the salt form.

Pathway B: Catalytic Carbonylation (CO2/H2)

Best for: Atom economy, "Green Chemistry" compliance, and sensitive substrates.

The Core Challenge: Catalyst Activity

Using CO2 as a C1 source is thermodynamically challenging. It requires a catalyst capable of reducing CO2 to a formate species in situ and facilitating amine attack.

Optimized Protocol: Ru-PNP Pincer Catalysis

Based on the landmark work by Ding et al. and Milstein , Ruthenium pincer complexes offer the highest Turnover Numbers (TON) [2].

Reagents:

  • Secondary Amine[1][2][3][4][5][6][7]

  • Catalyst: Ru-PNP complex (0.01 - 0.1 mol%)

  • Gases: CO2 (20-40 bar), H2 (20-40 bar)

  • Base:

    
     or 
    
    
    
    (catalytic amounts)
  • Solvent: THF or DMSO

Step-by-Step Workflow:

  • Inert Loading: In a glovebox, load the Ru-catalyst, base, and amine into a stainless steel autoclave.

  • Pressurization: Charge H2 first, then CO2 to reach total pressure (e.g., 40-70 bar).

  • Reaction: Heat to 100-120°C. Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Venting: Cool to RT before venting. Caution: Residual CO may be present if decarbonylation occurred.

Visualization: Ru-Pincer Catalytic Cycle

RuCycle RuH Ru-H Species (Active Catalyst) Insertion CO2 Insertion (Ru-O-CHO) RuH->Insertion +CO2 H2_Add H2 Activation (Sigma-Bond Metathesis) Insertion->H2_Add +H2 Formate Formic Acid Release H2_Add->Formate Regenerate Ru-H AmineAttack Amine Attack (-H2O) Formate->AmineAttack + R2NH AmineAttack->RuH Cycle Repeats

Fig 2. Simplified catalytic cycle for CO2 hydrogenation. The rate-determining step is often the H2 activation or CO2 insertion, depending on the specific pincer ligand sterics.

Pathway C: Transamidation (The "Donor" Method)

Best for: High-value pharmaceutical intermediates where acidic conditions must be avoided.

The Core Challenge: Nucleophilicity

Secondary amines are often too sterically hindered to attack standard amides. You need a "super-activated" amide or a catalyst to lower the LUMO of the amide carbonyl.

Optimized Protocol: Boric Acid Catalysis

Reagents:

  • Secondary Amine[1][2][3][4][5][6][7]

  • Dimethylformamide (DMF) - Acts as solvent and reagent (excess).

  • Catalyst: Boric Acid (

    
    ) or Glycerol (green alternative).
    

Mechanism: Boric acid forms a temporary chelate with the DMF oxygen, increasing the electrophilicity of the carbonyl carbon, allowing the secondary amine to displace dimethylamine [3].

Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
Low Conversion (<50%) Water accumulation in reaction media.Switch to Protocol A. Ensure Dean-Stark trap is actively removing water. Add molecular sieves (3Å) if reflux is impossible.
Product is N-Methylated Amine Over-reduction (Pathway A or B).Reduce Temperature. In formic acid reactions, high temps (>150°C) promote Leuckart-Wallach reduction (C=O reduces to CH2).
Catalyst "Death" (Pathway B) Poisoning by trace sulfur or O2.Purify Feedstock. Ru-pincer catalysts are sensitive. Distill amines over CaH2 prior to use. Ensure gas lines are scrubbed.
Solidification/Clumping Ammonium formate salt precipitation.Solvent Check. The salt intermediate is insoluble in non-polar solvents (Toluene). Add a phase transfer catalyst (18-crown-6) or a co-solvent (DMF).
Dark/Tar Formation Oxidative decomposition of amine.Inert Atmosphere. Secondary amines oxidize easily at reflux. Always run under N2 or Ar blanket.

References

  • Hosseini-Sarvari, M. (2008). "ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions." Canadian Journal of Chemistry, 86(1), 65-68.

  • Zhang, L., Han, Z., Zhao, X., Wang, Z., & Ding, K. (2015).[8] "Highly Efficient Ruthenium-Catalyzed N-Formylation of Amines with H2 and CO2." Angewandte Chemie International Edition, 54(21), 6186-6189.[8]

  • Lilian, B., et al. (2008). "Boric acid catalyzed transamidation of amides with amines."[9][10] Tetrahedron Letters, 49, 2221.

  • Ortega, N., Richter, C., & Glorius, F. (2013). "N-Formylation of amines by methanol activation." Organic Letters, 15(7), 1776-1779.

Sources

Optimization

degradation products of N,N-dipentylformamide under radiolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the radiolysis of N,N-dipentylformamide. This guide provides in-depth technical information, troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the radiolysis of N,N-dipentylformamide. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to support your experimental work. Our goal is to equip you with the necessary knowledge to anticipate challenges, interpret results accurately, and advance your research with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of N,N-dipentylformamide under radiolysis?

A1: Based on studies of analogous N,N-dialkylamides, the primary degradation of N,N-dipentylformamide is expected to occur through several pathways. The most probable bond cleavages are at the carbonyl-nitrogen bond and the nitrogen-alkyl bonds.[1][2] This leads to the formation of dipentylamine, pentanal, and smaller formamide derivatives. Further fragmentation of the pentyl chains can also occur, resulting in a complex mixture of smaller hydrocarbons and amine fragments.

Q2: What is the general mechanism of radiolysis for N,N-dialkylamides?

A2: The radiolysis of amides is initiated by the absorption of ionizing radiation, which leads to the formation of radical cations and secondary electrons.[3][4] These highly reactive species can then undergo a series of reactions, including:

  • C-N Bond Cleavage: The cleavage of the bond between the carbonyl carbon and the nitrogen atom.

  • N-Alkyl Bond Cleavage (Dealkylation): The breaking of the bond between the nitrogen atom and one of the pentyl groups.[2][5]

  • C-H Bond Cleavage: Abstraction of a hydrogen atom from one of the pentyl chains, leading to the formation of alkyl radicals.

  • Recombination and Disproportionation: The radical species formed can recombine to form larger molecules or undergo disproportionation to yield a variety of stable end products.

The specific products and their relative abundances will depend on the experimental conditions, such as the absorbed dose, dose rate, and the presence of a solvent or other molecules.[3]

Q3: How does the presence of a solvent affect the radiolysis of N,N-dipentylformamide?

A3: The solvent can play a significant role in the radiolysis process. In aqueous solutions, the radiolysis of water produces highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•), which can then react with the N,N-dipentylformamide molecule.[4][6] In organic solvents, such as n-dodecane, the solvent radicals can transfer their energy to the amide, a phenomenon known as sensitization, which can enhance the degradation of the amide.[3] Therefore, the choice of solvent is a critical experimental parameter.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in the chromatogram Contamination of the sample or solvent.Run a blank of the solvent and glassware to identify any background contaminants. Ensure high-purity solvents and meticulous cleaning of all experimental apparatus.
Incomplete reaction or side reactions.Optimize the irradiation dose and dose rate. Lower doses may favor the formation of primary degradation products, while higher doses can lead to more extensive fragmentation.
Poor separation of degradation products in GC-MS or HPLC-MS Inappropriate column or mobile phase/temperature gradient.For GC-MS, select a column with a suitable stationary phase for separating amines and aldehydes. Optimize the temperature program to improve resolution. For HPLC-MS, experiment with different solvent gradients and column chemistries (e.g., C18, HILIC) to achieve better separation.[7]
Derivatization may be necessary.Some degradation products, particularly amines, may exhibit poor chromatographic behavior. Consider derivatization to improve their volatility and peak shape for GC-MS analysis.[8]
Difficulty in identifying unknown degradation products Insufficient mass spectral data.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.[7]
Lack of reference standards.If possible, synthesize potential degradation products to use as reference standards for confirmation of their identity.
Low yield of expected degradation products The absorbed dose is too low.Increase the irradiation time or the activity of the radiation source to achieve a higher absorbed dose.
The degradation products are volatile and are being lost during sample preparation.Use appropriate sample handling techniques to minimize the loss of volatile compounds, such as headspace analysis for GC-MS.

Experimental Protocol: Analysis of N,N-dipentylformamide Radiolysis Products by GC-MS

This protocol provides a general framework for the analysis of N,N-dipentylformamide degradation products. Optimization may be required based on the specific experimental setup and available instrumentation.

1. Sample Preparation:

  • Prepare a solution of N,N-dipentylformamide in the desired solvent (e.g., n-dodecane or water) at a known concentration.

  • Transfer the solution to a suitable irradiation vessel (e.g., a sealed glass ampoule).

  • If performing the experiment in an aqueous solution, deoxygenate the sample by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to sealing the vessel. Oxygen can act as a radical scavenger and influence the degradation pathways.

2. Irradiation:

  • Expose the sample to a calibrated source of ionizing radiation (e.g., a ⁶⁰Co gamma source) for a predetermined time to achieve the target absorbed dose.

  • Include a non-irradiated control sample to be analyzed alongside the irradiated samples.

3. Post-Irradiation Sample Handling:

  • After irradiation, carefully open the sample vessel in a well-ventilated fume hood.

  • If necessary, perform a liquid-liquid extraction to concentrate the analytes and remove them from a non-volatile matrix.

  • For GC-MS analysis, if derivatization is required, follow a standard protocol for the chosen derivatizing agent (e.g., silylation for amines).[8]

4. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.

  • Injection: 1 µL of the sample solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-550.

5. Data Analysis:

  • Identify the peaks corresponding to the parent compound and its degradation products by comparing the chromatograms of the irradiated and control samples.

  • Tentatively identify the degradation products by interpreting their mass spectra and comparing them to spectral libraries (e.g., NIST).

  • Quantify the degradation of N,N-dipentylformamide and the formation of its products by integrating the peak areas and using an internal standard if necessary.

Visualization of Degradation Pathways

The following diagram illustrates the plausible primary degradation pathways of N,N-dipentylformamide under radiolysis based on the known chemistry of similar amides.

Radiolysis_Degradation_Pathway cluster_0 N,N-dipentylformamide cluster_1 Primary Degradation Products cluster_2 Radical Intermediates DPF N,N-dipentylformamide (C11H23NO) DPF_rad_cat [DPF]•+ DPF->DPF_rad_cat Ionizing Radiation DPA Dipentylamine (C10H23N) PA Pentanal (C5H10O) Formamide Formamide Derivatives DPF_rad_cat->DPA C-N Cleavage DPF_rad_cat->PA C-N Cleavage Pentyl_rad Pentyl Radical DPF_rad_cat->Pentyl_rad N-C Cleavage Formyl_rad Formyl Radical DPF_rad_cat->Formyl_rad Fragmentation Pentyl_rad->PA Oxidation Formyl_rad->Formamide Hydrogen Abstraction

Caption: Proposed primary degradation pathways of N,N-dipentylformamide under radiolysis.

References

  • Šponer, J. E., et al. (2020). Primordial Radioactivity and Prebiotic Chemical Evolution: Effect of γ Radiation on Formamide-Based Synthesis. ACS Central Science. Available at: [Link]

  • Matsumoto, A., Hayashi, N., & Lichtin, N. N. (1970). 60Co gamma-radiolysis of liquid formamide: gaseous and high-boiling stable products. Radiation Research, 41(2), 299–311. Available at: [Link]

  • Patsnap. (2026). How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka. Available at: [Link]

  • ResearchGate. (n.d.). Primordial Radioactivity and Prebiotic Chemical Evolution: Effect of γ Radiation on Formamide-Based Synthesis | Request PDF. Available at: [Link]

  • OSTI.GOV. (n.d.). ⁶⁰Co γ-RADIOLYSIS OF N,N-DIMETHYL-FORMAMIDE. Available at: [Link]

  • Furukawa, Y., et al. (2019). Gamma-Ray-Induced Amino Acid Formation in Aqueous Small Bodies in the Early Solar System. ACS Earth and Space Chemistry, 3(9), 1833–1841. Available at: [Link]

  • Drader, J. A., et al. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 47(1), 251–263. Available at: [Link]

  • ResearchGate. (n.d.). Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF. Available at: [Link]

  • Idaho National Laboratory. (2024). Developing non-radioactive, radical methods to screen for radiolytic stability. INL Research Library Digital Repository. Available at: [Link]

  • Sonesson, A., et al. (1990). A new method for the analysis of amide-linked hydroxy fatty acids in lipid-As from gram-negative bacteria. Journal of Microbiological Methods, 12(3-4), 241–251. Available at: [Link]

  • Drader, J. A., et al. (2017). Radiolytic stability of N,N-dialkyl amide: effect on Pu(iv) complexes in solution. Dalton Transactions, 47(1), 251–263. Available at: [Link]

  • Fuson, R. C., & Gholson, R. L. (1956). Colorimetric Determination of Amides as Hydroxamic Acids. Analytical Chemistry, 28(7), 1163–1165. Available at: [Link]

  • Sugo, Y., et al. (2006). Influence of diluent on radiolysis of amides in organic solution. Radiation Physics and Chemistry, 75(11), 1884–1890. Available at: [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • Sugo, Y., Sasaki, Y., & Tachimori, S. (2002). Studies on hydrolysis and radiolysis of N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide. JAERI-Research, 2002-026. Available at: [Link]

  • Taylor & Francis. (n.d.). Radiolysis – Knowledge and References. Available at: [Link]

  • Jay-Gerin, J.-P. (2024). Fundamentals of Water Radiolysis. Encyclopedia, 4(1), 329-353. Available at: [Link]

  • European Commission. (2017). 4. Radiation chemistry of liquid systems. Available at: [Link]

Sources

Troubleshooting

minimizing solvent loss in N,N-diamylformamide recycling loops

Technical Support Center: Minimizing Solvent Loss in N,N-Diamylformamide (NDAF) Recycling Loops Welcome to the Process Chemistry Support Center. As drug development scales, the use of bulky polar aprotic solvents like N,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Solvent Loss in N,N-Diamylformamide (NDAF) Recycling Loops

Welcome to the Process Chemistry Support Center. As drug development scales, the use of bulky polar aprotic solvents like N,N-diamylformamide (NDAF) has increased due to their unique solubility profiles and high boiling points. However, these same physical properties make NDAF notoriously difficult to recycle efficiently. Conventional distillation often results in unacceptable solvent loss (up to 25% per cycle).

This guide provides a mechanistic understanding of NDAF degradation, actionable troubleshooting FAQs, and self-validating protocols to help your team achieve >95% recovery yields.

Section 1: The Causality of NDAF Solvent Loss

To stop solvent loss, we must first understand the thermodynamic and kinetic drivers of dialkylformamide degradation [3]. NDAF does not simply "evaporate" away; it is actively destroyed in the recycling loop through two primary mechanisms:

  • Thermal Hydrolysis: At temperatures exceeding 120°C, trace water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formamide. This irreversibly cleaves NDAF into diamylamine and formic acid [1].

  • Heat Stable Salt (HSS) Accumulation: The newly formed formic acid reacts with the basic diamylamine to form Heat Stable Salts (HSS). These salts do not vaporize. Instead, they accumulate in the evaporator reboiler, increasing the viscosity of the bottoms, causing foaming, and acting as a catalyst for further auto-catalytic degradation of the remaining NDAF [2].

Degradation NDAF N,N-Diamylformamide (NDAF) Intermediate Hydrolysis Intermediate NDAF->Intermediate Water Trace Water (H2O) Water->Intermediate Heat Thermal Stress (>120°C) Heat->Intermediate Amine Diamylamine (Volatile Loss) Intermediate->Amine Formic Formic Acid (Corrosive) Intermediate->Formic HSS Heat Stable Salts (HSS Accumulation) Amine->HSS Formic->HSS HSS->NDAF Catalyzes further degradation

Mechanistic pathway of NDAF thermal hydrolysis and Heat Stable Salt (HSS) accumulation.

Section 2: Troubleshooting FAQs

Q1: Why is my NDAF recovery yield dropping below 85% after multiple recycling cycles? Cause: You are likely experiencing HSS accumulation. As the solvent loops through multiple cycles, trace hydrolysis generates formic acid and diamylamine. These form salts that depress the vapor pressure of the mixture, forcing the operator to increase the reboiler temperature to maintain distillation rates. This temperature spike accelerates further thermal degradation [2]. Solution: Implement a slip-stream ion-exchange (IX) bed or electrodialysis unit prior to the main distillation column to continuously purge HSS from the feed.

Q2: My recovered NDAF has a distinct "fishy" odor, and my subsequent coupling reactions are failing. How do I fix this? Cause: The fishy odor is the definitive signature of free diamylamine, a byproduct of NDAF hydrolysis [1]. Even at 500 ppm, this secondary amine will act as a competitive nucleophile in your downstream API synthesis, ruining reaction yields. Solution: You must sparge the crude solvent feed with an inert gas (Argon or N2) under reduced pressure prior to heating[4]. Furthermore, ensure your vacuum system is capable of pulling <5 mbar to keep the reboiler temperature strictly below 110°C.

Q3: We are using a Thin-Film Evaporator (TFE) but still seeing significant loss to the vacuum trap. What is the optimal parameter set? Cause: Aerosol entrainment. NDAF has a high surface tension. If the wiper blades in the TFE are rotating too fast while processing a high-viscosity (HSS-rich) feed, it creates micro-aerosols that bypass the internal condenser and get pulled directly into the vacuum trap. Solution: Lower the wiper speed by 15% and increase the jacket temperature differential (ΔT) marginally, provided you stay below the 120°C degradation threshold.

Section 3: Quantitative Data on NDAF Degradation

To emphasize the importance of dehydration and temperature control, the following table summarizes the degradation kinetics of NDAF under various recycling conditions.

Water Content in Feed (wt%)Reboiler Temp (°C)Pressure (mbar)HSS Formation Rate (ppm/hr)NDAF Recovery Yield (%)
< 0.05% (Optimized)10551298.2
0.5% (Standard)105514592.4
0.5%1355085081.5
2.0% (Wet Feed)135503,20064.3

Table 1: Impact of trace water and thermal stress on NDAF degradation kinetics.

Section 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, do not rely solely on theoretical setpoints. Use the following self-validating protocols to optimize your specific loop.

Protocol A: Loop Diagnostics (Quantifying HSS and Amine Degradation) Purpose: To determine the baseline degradation rate of your current setup before making capital-intensive changes.

  • Sampling: Extract 50 mL aliquots of the NDAF feed from the reboiler bottoms at 1-hour intervals during a standard 8-hour distillation run.

  • Amine Titration: Dissolve 10 mL of the sample in 50 mL of isopropanol. Titrate with 0.1 N HCl using bromocresol green as an indicator to quantify free diamylamine.

  • HSS Quantification: Perform anion-exchange chromatography (IC) on a 1 mL sample diluted in mobile phase to quantify formate ions.

  • Validation Check: If the molar ratio of formate to diamylamine deviates from 1:1, it indicates a secondary degradation pathway (e.g., oxidation). If oxidation is present, verify the integrity of your nitrogen blanket.

Protocol B: Optimized Vacuum Distillation & Dehydration Workflow Purpose: A step-by-step procedure to recycle NDAF with >95% yield.

  • Pre-Dehydration: Load the spent NDAF into a pre-treatment vessel. Add toluene (10% v/v) to act as an azeotropic drying agent.

  • Azeotropic Distillation: Heat the mixture to 85°C under a mild vacuum (200 mbar). The toluene/water azeotrope will boil off, effectively stripping the water content to <0.05 wt%.

  • Inert Sparging: Sparge the dehydrated NDAF with Argon at 2 L/min for 15 minutes to strip dissolved oxygen and volatile amine traces [4].

  • High-Vacuum TFE: Feed the dried solvent into a Thin-Film Evaporator. Set the vacuum to 2-5 mbar and the jacket temperature to 110°C.

  • Polishing: Pass the condensed, purified NDAF through a basic alumina plug or a strong anion exchange resin to capture any residual formic acid.

Workflow Feed Spent NDAF Feed Dehydration Azeotropic Dehydration Feed->Dehydration Remove H2O TFE Thin-Film Evaporation Dehydration->TFE High Vacuum IonExchange Ion Exchange (HSS Removal) TFE->IonExchange Polish Pure Recycled NDAF IonExchange->Pure

Optimized NDAF recycling workflow featuring azeotropic dehydration and HSS removal.

Section 5: References

  • EP2910545A1 - Method for producing n,n-dialkylhomofarnesic acid amide - Google Patents. Available at:

  • Part 2: Solvent management: Solvent stability and amine degradation in CO2 capture processes - ResearchGate. Available at:

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields - PatSnap. Available at:

  • DIMETHYLFORMAMIDE (DMF) - Ataman Kimya. Available at:

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of N,N-dipentylformamide

Unveiling Molecular Dynamics: An In-Depth Look at a Prototypical N,N-dialkylformamide In the realm of organic synthesis and drug development, N,N-dialkylformamides are ubiquitous as high-boiling polar aprotic solvents an...

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Molecular Dynamics: An In-Depth Look at a Prototypical N,N-dialkylformamide

In the realm of organic synthesis and drug development, N,N-dialkylformamides are ubiquitous as high-boiling polar aprotic solvents and reagents. Their deceptively simple structures hide a fascinating dynamic process: hindered rotation around the carbonyl-nitrogen (C-N) bond. This phenomenon, stemming from the partial double-bond character of the amide linkage, profoundly influences their chemical reactivity and spectroscopic properties.[1][2] This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N,N-dipentylformamide, comparing it with shorter-chain analogues to offer researchers a framework for structural verification and a deeper understanding of amide molecular dynamics.

The Amide Bond Anomaly: Why Simple Rotation is Hindered

Unlike the free rotation observed around typical single bonds, the C-N bond in an amide is constrained. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl system, creating a resonance hybrid with significant double-bond character.[3]

This restricted rotation means that, on the NMR timescale at room temperature, the two alkyl groups attached to the nitrogen are not chemically equivalent. One group is cis to the carbonyl oxygen, while the other is trans. Consequently, the protons on these two groups experience different magnetic environments and will appear as distinct signals in the ¹H NMR spectrum.[1][4]

Predicted ¹H NMR Spectrum of N,N-dipentylformamide

A detailed experimental spectrum for N,N-dipentylformamide is not widely published; however, a highly accurate prediction can be synthesized from established NMR principles and data from homologous structures. The analysis reveals a set of characteristic signals that serve as a fingerprint for the molecule.

Structure and Proton Assignments:

Due to hindered rotation, the α and α' protons are diastereotopic, as are the β and β' protons, and so on. This non-equivalence is most pronounced for the protons closest to the stereogenic amide plane (the α-protons) and diminishes with distance.

Proton Label Predicted Chemical Shift (δ, ppm) in CDCl₃ Predicted Multiplicity Notes
Formyl (H-C=O)~8.05Singlet (s)The most downfield proton, characteristic of formamides.[4]
α-CH₂ & α'-CH₂~3.35 and ~3.25Two Triplets (t)Two distinct signals are expected due to hindered rotation. Each is a triplet from coupling to the adjacent β-protons.
β-CH₂, γ-CH₂, δ-CH₂~1.65 - 1.20Broad Multiplet (m)Signals from the central methylene groups of the two pentyl chains overlap significantly, forming a complex multiplet.
ε-CH₃ & ε'-CH₃~0.90Triplet (t)The terminal methyl groups are furthest from the amide bond and are likely to be equivalent or very nearly so, appearing as a single triplet.
Comparative Analysis: The Effect of Alkyl Chain Length

To contextualize the spectrum of N,N-dipentylformamide, it is instructive to compare it with its lower homologues, N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF).

Compound Formyl Proton (δ, ppm) α-Proton(s) (δ, ppm) β-Proton(s) (δ, ppm)
N,N-dimethylformamide ~8.02~2.94 (s), ~2.88 (s)N/A
N,N-diethylformamide ~8.03~3.38 (q), ~3.29 (q)~1.20 (t), ~1.12 (t)
N,N-dipentylformamide (Predicted) ~8.05~3.35 (t), ~3.25 (t)~1.65-1.50 (m)

This comparison clearly illustrates a consistent trend:

  • The Formyl Proton: The chemical shift of the formyl proton remains remarkably stable at around 8.0 ppm across the series.

  • α-Proton Non-equivalence: The key diagnostic feature—two distinct signals for the α-protons—is present in all cases, confirming hindered rotation.

  • Spectral Complexity: As the alkyl chains lengthen from methyl to pentyl, the signals for the β-protons and beyond become more complex and move into a crowded aliphatic region, making unambiguous assignment more challenging without advanced 2D NMR techniques.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous sample preparation protocol is critical for obtaining a high-resolution spectrum free from artifacts.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-25 mg of N,N-dipentylformamide into a clean, dry vial.[5] For small molecules, this concentration provides excellent signal-to-noise in a short time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[5][6] CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[7]

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp, symmetrical NMR peaks.[6]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean 5 mm NMR tube. This is easily accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

  • Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is thoroughly mixed.[8]

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition weigh 1. Weigh 5-25 mg of Sample dissolve 2. Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap and Mix filter->cap insert 5. Insert Sample into Spectrometer cap->insert lock 6. Lock and Shim (Optimize Field Homogeneity) insert->lock acquire 7. Acquire Spectrum lock->acquire process 8. Process Data (FT, Phase, Baseline) acquire->process

Caption: Workflow for NMR sample preparation and data acquisition.

Advanced Insight: Temperature Effects on the Spectrum

The presence of two distinct signals for the α-protons is a temperature-dependent phenomenon. As the sample is heated, the rate of rotation around the C-N bond increases. Eventually, a temperature is reached—the coalescence temperature—where the rotation becomes so rapid on the NMR timescale that the spectrometer can no longer distinguish between the two different α-proton environments. At this point, the two separate signals will broaden, merge, and finally sharpen into a single, time-averaged signal.[1][3] Observing this dynamic change provides definitive proof of hindered rotation and can be used to calculate the energy barrier for the rotational process.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Hartmann, H., & Schulze, S. (2012). On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B, 67(3), 277-284. [Link]

  • Nanalysis Corp. Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Frontier, A. University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

  • University College London. Sample Preparation for NMR. [Link]

  • AZoM. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Wang, C., et al. (2020). 1 H NMR Spectrum of Amide Compounds. University Chemistry, 35(5), 114-119. [Link]

  • Navarrete-Vázquez, G., et al. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-(2-methylphenyl)formamidine. Molecules, 7(9), 656-663. [Link]

  • Miyoshi, T., & Tsuchiya, K. (2003). 1H NMR Study of Hindered Internal Rotation and Hydrogen Exchange of Amide Side Chain of Poly(acrylamide) in Aqueous Solution. Polymer Journal, 35, 464–469. [Link]

  • Wawer, I., & Osek, J. (1985). 1H and 13C nuclear magnetic resonance identification of the products of the reaction of NN-dialkylformamide dimethyl acetals with secondary amines. Journal of the Chemical Society, Perkin Transactions 2, 1669-1671. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

  • Lee, J. Y., et al. (2018). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). ResearchGate. [Link]

Sources

Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the GC-MS Fragmentation of N,N-diamylformamide

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is a cornerstone of rigorous scientific inquiry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for this purpose, providing a unique "molecular fingerprint" for volatile and semi-volatile compounds. This guide offers an in-depth exploration of the electron ionization (EI) fragmentation pattern of N,N-diamylformamide, a tertiary amide of growing interest. By comparing its fragmentation behavior with that of its lower N,N-dialkylformamide homologues, we aim to provide a predictive framework for its identification and a deeper understanding of its mass spectral characteristics.

The Analytical Imperative: Understanding Amide Fragmentation

The fragmentation of amides under electron ionization is governed by established principles of mass spectrometry, primarily through two key pathways: α-cleavage and the McLafferty rearrangement.[1] The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed fragments. In N,N-dialkylformamides, the nitrogen atom and the carbonyl group are the primary sites influencing fragmentation.

A typical GC-MS analysis involves the separation of components in a mixture by gas chromatography followed by their ionization and fragmentation in the mass spectrometer.[2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides structural information about the molecule.

Experimental Protocol: A Validated GC-MS Methodology

To ensure reproducible and reliable data, a standardized GC-MS protocol is essential. The following method is recommended for the analysis of N,N-dialkylformamides.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with a 5975C MS)[3]

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

This self-validating protocol ensures consistent retention times and fragmentation patterns, crucial for accurate compound identification.

The Fragmentation Pattern of N,N-diamylformamide: A Predictive Analysis

Key Fragmentation Pathways:

  • α-Cleavage (Amine Side): This is the most dominant fragmentation pathway for N,N-dialkylformamides. It involves the cleavage of the C-C bond alpha to the nitrogen atom, resulting in a resonance-stabilized iminium ion. This ion is often the base peak in the spectrum.

  • McLafferty-type Rearrangement: While the classic McLafferty rearrangement requires a γ-hydrogen relative to a carbonyl group, a similar rearrangement can occur in N,N-dialkylformamides involving the transfer of a hydrogen from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

  • Loss of Alkyl Radical: Cleavage of the N-C bond can lead to the loss of an alkyl radical.

  • Other Fragmentations: Subsequent fragmentations of the primary ions can lead to a series of smaller, characteristic ions.

A Comparative Analysis: N,N-dialkylformamides

To understand the expected fragmentation of N,N-diamylformamide, let's examine the mass spectra of its shorter-chain counterparts.

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
N,N-diethylformamide 10158101, 86, 72, 58, 44, 42
N,N-dipropylformamide 12986129, 100, 86, 72, 58, 44, 42
N,N-dibutylformamide 157114157, 128, 114, 86, 72, 58, 44, 42
N,N-diamylformamide (Predicted) 185142185, 156, 142, 114, 100, 86, 72, 58, 44, 42

Data for N,N-diethylformamide, N,N-dipropylformamide, and N,N-dibutylformamide sourced from the NIST WebBook.[1][3][4][5]

Observations and Trends:

  • The molecular ion peak is generally observed, though its intensity may decrease with increasing alkyl chain length.

  • The base peak corresponds to the iminium ion formed via α-cleavage, with its m/z value increasing by 28 units (C₂H₄) for each additional carbon in the alkyl chains.

  • A prominent fragment resulting from the loss of an alkene (CnH2n) via a McLafferty-type rearrangement is also observed.

  • A series of common smaller fragments at m/z 42, 44, 58, and 72 are present in all spectra, corresponding to smaller iminium ions and other cleavage products.

Visualizing the Fragmentation: N,N-diamylformamide

The predicted fragmentation pathways for N,N-diamylformamide are illustrated below.

M N,N-diamylformamide M+• (m/z 185) F1 [M - C4H9]+• (m/z 128) M->F1 Loss of Butyl Radical F2 [M - C4H8]+• (m/z 129) M->F2 McLafferty-type Rearrangement F3 Base Peak [CH(N(C5H11)CH2)]+ (m/z 142) M->F3 α-Cleavage F4 [M - C5H11]+• (m/z 114) M->F4 Loss of Amyl Radical F5 [M - C5H10]+• (m/z 115) M->F5 McLafferty-type Rearrangement F6 [CH(N(C2H5)CH2)]+ (m/z 72) F3->F6 Further Fragmentation F7 [CH(N(CH3)CH2)]+ (m/z 58) F6->F7 Further Fragmentation F8 [H2N=CH2]+ (m/z 30) F7->F8 Further Fragmentation cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis P1 Dissolve Sample in Volatile Solvent A1 Inject Sample P1->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Obtain Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Homologues and Predicted Pattern D3->D4 D5 Confirm Identification D4->D5

Caption: GC-MS workflow for N,N-diamylformamide analysis.

Conclusion

The GC-MS fragmentation pattern of N,N-diamylformamide can be confidently predicted based on the well-established fragmentation behaviors of its lower N,N-dialkylformamide homologues. The dominant fragmentation pathway is α-cleavage, leading to a characteristic base peak at m/z 142. The presence of the molecular ion at m/z 185 and other key fragment ions provides a robust "molecular fingerprint" for its unambiguous identification. This comparative guide, coupled with the provided experimental protocol, offers researchers a powerful tool for the accurate analysis of N,N-diamylformamide and related compounds, ensuring the integrity and reliability of their scientific findings.

References

  • JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • NIST. N,N-Dipropylformamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. N,N-Diethylformamide. National Center for Biotechnology Information. [Link]

  • NIST. Formamide, N,N-diethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChem. N,N-Dibutylformamide. National Center for Biotechnology Information. [Link]

  • NIST. Formamide, N,N-dibutyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Formamide, N,N-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • MassBank. N,N-Dimethylformamide. [Link]

  • PubChem. N,N-Dipropylformamide. National Center for Biotechnology Information. [Link]

  • NIST. N,N-Dipropylformamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • NIST. Formamide, N,N-dibutyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChemLite. N,n-dipropylformamide (C7H15NO). [Link]

  • NIST. Formamide, N,N-dimethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • PubChemLite. N,n-dibutylformamide (C9H19NO). [Link]

  • MassBank. Diethylamine. [Link]

  • PubChem. NIST Mass Spectrometry Data Center. [Link]

  • Diablo Analytical. NIST Mass Spectral Library. [Link]

  • NIST. N-Ethylformamide. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • ResearchGate. Gas chromatography-mass spectrometric studies of O-alkyl O-2-(N,N-dialkylamino)ethyl alkylphosphonites(phosphonates) for Chemical Weapons Convention verification. [Link]

  • RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

  • National Institute of Standards and Technology. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and their esters. [Link]

  • ResearchGate. Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

Sources

Validation

Comparative Extraction Efficiency: N,N-Dipentylformamide (DPFA) vs. Tributyl Phosphate (TBP) in Actinide Partitioning

Executive Summary For decades, Tributyl Phosphate (TBP) has been the undisputed workhorse extractant in the PUREX (Plutonium Uranium Redox EXtraction) process for nuclear fuel reprocessing. However, its inherent operatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, Tributyl Phosphate (TBP) has been the undisputed workhorse extractant in the PUREX (Plutonium Uranium Redox EXtraction) process for nuclear fuel reprocessing. However, its inherent operational drawbacks—namely, the generation of solid phosphate secondary waste and the formation of deleterious radiolytic degradation products—have driven the search for completely incinerable alternatives. N,N-dialkylamides, which strictly adhere to the CHON (Carbon, Hydrogen, Oxygen, Nitrogen) principle, represent the most promising successors 1.

This guide provides a rigorous technical comparison between TBP and N,N-dipentylformamide (DPFA)—a representative short-chain monoamide—analyzing their extraction efficiencies, mechanistic behaviors, and operational viabilities for drug development professionals, radiochemists, and separation scientists.

Mechanistic Causality: Coordination Chemistry

The fundamental difference between TBP and DPFA lies in the electronic nature of their electron-donating functional groups.

  • TBP coordinates metal cations via its highly basic phosphoryl oxygen (

    
    ).
    
  • DPFA acts as a monodentate ligand, coordinating via its carbonyl oxygen (

    
    ).
    

In highly acidic nitrate media (typically 3–4 M


), both extractants operate via a solvation mechanism. The neutral actinide complexes are extracted into an aliphatic diluent (e.g., n-dodecane) as disolvated species:


Causality Insight: The extraction power of DPFA is highly dependent on the steric hindrance and inductive effects of its twin pentyl chains. Because the


 dipole in DPFA is slightly less polarizable than the 

bond in TBP, DPFA exhibits a marginally lower forward extraction efficiency but significantly superior stripping (back-extraction) kinetics. This eliminates the need for the aggressive reductive stripping agents often required in TBP systems to recover Plutonium 2.

Mechanism Aq Aqueous Phase [UO2]2+ + 2NO3- ComplexTBP Solvated Complex [UO2(NO3)2(TBP)2] Aq->ComplexTBP Interfacial Transfer ComplexDPFA Solvated Complex [UO2(NO3)2(DPFA)2] Aq->ComplexDPFA Interfacial Transfer OrgTBP Organic Phase (TBP) 2 TBP OrgTBP->ComplexTBP P=O Coordination OrgDPFA Organic Phase (DPFA) 2 DPFA OrgDPFA->ComplexDPFA C=O Coordination

Fig 1: Solvation mechanism and coordination pathways for U(VI) extraction by TBP and DPFA.

Comparative Performance Analysis

To objectively evaluate DPFA against TBP, we must analyze their performance across four critical hydrometallurgical parameters: Extraction Efficiency (


), Fission Product Decontamination, Radiolytic Stability, and Third-Phase Formation 3.
Quantitative Data Summary

Table 1: Comparative Extraction Parameters (1.0 M Extractant in n-Dodecane at 3.0 M


, 25°C)
ParameterTributyl Phosphate (TBP)N,N-Dipentylformamide (DPFA)

~ 15.2~ 9.8

~ 11.5~ 7.4
Decontamination Factor (Zr) ~ 10³> 10⁴
Radiolytic Degradation Products HDBP, H2MBP (Strong chelators)Pentylamine, Formic Acid (Weak)
Incinerability (Secondary Waste) No (Forms

ash)
Yes (100% CHON compliant)
Viscosity of Organic Phase Moderate (3.4 cP pure)Low to Moderate
Key Performance Differentiators
  • Extraction and Stripping Efficiency : While TBP yields higher absolute distribution ratios (

    
    ) for U(VI) and Pu(IV), DPFA's values are well within the operational window for industrial counter-current extraction. More importantly, DPFA's lower 
    
    
    
    values at low acidity (0.01 M
    
    
    ) allow for quantitative stripping of actinides without requiring complex redox manipulations 4.
  • Radiolytic Stability & Solvent Self-Cleaning : This is DPFA's most significant operational advantage. When TBP undergoes alpha/gamma radiolysis, it forms dibutyl phosphate (HDBP). HDBP binds irreversibly to Pu(IV) and Zr(IV), causing them to be retained in the organic phase. Conversely, the radiolytic cleavage of DPFA yields pentylamine and formic acid. These degradation products have negligible affinity for actinides and are highly water-soluble, meaning they are easily scrubbed into the aqueous waste stream, effectively "self-cleaning" the solvent.

  • Third-Phase Formation : At high metal loadings, the organic phase can split into a diluent-rich phase and a heavy, metal-rich "third phase." Because DPFA has a relatively short hydrocarbon footprint (11 carbons total) compared to heavier amides, its Limiting Organic Concentration (LOC) is slightly lower. This requires operating at slightly elevated temperatures (e.g., 35°C) or utilizing branched aliphatic diluents to maintain a single organic phase 3.

Experimental Methodology: Self-Validating Extraction Protocol

To ensure high trustworthiness and reproducibility when comparing extraction efficiencies, the following self-validating protocol must be employed. This workflow incorporates strict mass-balance checks to rule out precipitation or third-phase losses.

Step-by-Step Liquid-Liquid Extraction Protocol:

  • Solvent Preparation : Prepare independent 1.0 M solutions of TBP and DPFA in n-dodecane.

  • Pre-equilibration (Critical Step) : Contact the organic phases twice with an equal volume of blank 3.0 M

    
     for 10 minutes.
    
    • Causality: Extractants naturally co-extract nitric acid. If not pre-equilibrated, the extraction of

      
       during the main contact will lower the aqueous acidity, skewing the actinide distribution ratios and invalidating the comparison.
      
  • Aqueous Phase Preparation : Spike 3.0 M

    
     with target metal radiotracers (e.g., 
    
    
    
    or
    
    
    ) to a known initial concentration (
    
    
    ).
  • Phase Contacting : Combine equal volumes (e.g., 2.0 mL) of the pre-equilibrated organic phase and the spiked aqueous phase in a thermostatic vial (25 ± 0.1 °C). Vortex vigorously for 15 minutes to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the vials at 3000 rpm for 5 minutes to fully resolve the micro-emulsions.

  • Aliquot and Analysis : Carefully sample 1.0 mL from each phase. Quantify the metal concentration via Liquid Scintillation Counting (LSC) or ICP-MS to determine

    
     and 
    
    
    
    .
  • Data Validation :

    • Calculate the Distribution Ratio:

      
      
      
    • Self-Validation Check: Verify that

      
      . A mass balance below 95% indicates potential third-phase formation or adsorption to the vial walls, requiring the run to be discarded.
      

Protocol Step1 1. Solvent Pre-equilibration Contact organic phase with 3M HNO3 Step2 2. Phase Contacting Mix pre-equilibrated org with U/Pu spike Step1->Step2 Prevents acid extraction during main contact Step3 3. Centrifugation 3000 rpm for 5 mins to resolve phases Step2->Step3 Ensures equilibrium (15 min vortex) Step4 4. Radiometric/ICP Analysis Quantify metal concentration in both phases Step3->Step4 Complete phase separation Step5 5. Data Validation Verify mass balance > 95% Step4->Step5 D = [M]org / [M]aq

Fig 2: Self-validating liquid-liquid extraction workflow with mass balance verification.

Conclusion

While TBP remains the historical standard, N,N-dipentylformamide (DPFA) and its dialkylamide analogs offer a compelling, CHON-compliant alternative. By trading a slight reduction in absolute extraction power for vastly superior radiolytic stability, simplified stripping protocols, and zero solid secondary waste, DPFA represents a highly optimized extractant for next-generation advanced extraction cycles.

References

  • Title: N,N-Dialkyl amides as extractants for spent fuel reprocessing: An overview Source: ResearchGate URL
  • Title: Comparison of Hydrometallurgical Parameters of N,N-Dialkylamides and of Tri-n-Butylphosphate Source: ResearchGate URL
  • Source: OSTI.
  • Title: A minimal predictive model for better formulations of solvent phases with low viscosity Source: EPJ Nuclear Sciences & Technologies URL

Sources

Comparative

Dielectric Permittivity in Dialkylformamides: A Comparative Guide to DEF vs. DPFA

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In pharmaceutical process chemistry and formulation development, solvent sele...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In pharmaceutical process chemistry and formulation development, solvent selection dictates reaction kinetics, transition state stabilization, and phase-separation efficiency. The dielectric constant (


)—a macroscopic measure of a solvent's capacitance relative to a vacuum[1]—is the primary metric for evaluating a solvent's solvating power for ions and polar intermediates.

This guide provides an objective, data-driven comparison between two structurally related but functionally divergent solvents: N,N-Diethylformamide (DEF) and N,N-Dipentylformamide (DPFA) . By analyzing the causality between their alkyl chain lengths and their dielectric properties, this guide establishes a framework for selecting the optimal dialkylformamide for targeted chemical workflows.

Mechanistic Causality: Alkyl Chain Length vs. Dielectric Permittivity

To understand why DEF and DPFA behave differently in a reactor, we must examine the physics of molecular orientation. According to the Kirkwood-Onsager theory, a fluid's dielectric constant is governed not only by the permanent dipole moment of individual molecules but also by the hindrance of molecular orientation arising from short-range intermolecular interactions[2].

Both DEF and DPFA share the same highly polar formamide core (


), which generates a strong permanent dipole moment (

D). However, their macroscopic dielectric constants are drastically different due to steric dilution and dipole-dipole disruption :
  • N,N-Diethylformamide (DEF): The relatively short ethyl chains allow DEF molecules to pack densely. This high dipole density, combined with minimal steric hindrance, allows the formamide cores to align cooperatively when exposed to an electric field. Consequently,[3], classifying it as a powerful polar aprotic solvent capable of stabilizing charged transition states in

    
     reactions.
    
  • N,N-Dipentylformamide (DPFA): The substitution of ethyl groups with long, flexible pentyl chains drastically increases the molecule's molar volume. These lipophilic tails act as an internal dielectric diluent, physically separating the polar formamide cores. Furthermore, the sweeping motion of the pentyl chains creates severe steric hindrance that disrupts the ordered dipole-dipole network. Following the homologous trend where the intermediate

    [4], DPFA exhibits a heavily suppressed dielectric constant (extrapolated to 
    
    
    
    ). This shifts DPFA into the realm of lipophilic solvents, making it highly effective for[5].

Comparative Physicochemical Data

The following table summarizes the divergent quantitative properties of DEF and DPFA, highlighting how the extension of the alkyl chain impacts bulk solvent behavior.

PropertyN,N-Diethylformamide (DEF)N,N-Dipentylformamide (DPFA)
CAS Number 617-84-5346328-xx-x
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

NO
C

H

NO
Molecular Weight 101.15 g/mol [6]185.31 g/mol
Dielectric Constant (

at 20 °C)
29.6 [2]~12.5 (Extrapolated)
Density (g/mL at 25 °C) 0.908~0.850
Boiling Point 178 °C[6]> 250 °C (Estimated)
Predicted LogP 0.24.2
Primary Solvation Profile Polar Aprotic (Ion Solvation)Lipophilic (Phase Separation)

Self-Validating Experimental Protocol: High-Precision Permittivity Determination

Because water possesses an exceptionally high dielectric constant (


), even trace moisture in hygroscopic amides will artificially inflate permittivity readings. To ensure absolute trustworthiness, the following protocol utilizes a closed-loop, self-validating system  to measure the dielectric constants of DEF and DPFA.
Materials & Instrumentation
  • Precision LCR Meter (e.g., Keysight E4980A)

  • Liquid Dielectric Test Fixture (e.g., Keysight 16452A)

  • Coulometric Karl Fischer (KF) Titrator

  • Spectroscopic-grade Cyclohexane (Reference Standard)

Step-by-Step Methodology
  • Anhydrous Preparation: Dry the DEF and DPFA samples over activated 3Å molecular sieves for 48 hours under an argon atmosphere.

  • Pre-Measurement Moisture Validation: Extract a 1.0 mL aliquot and perform a coulometric KF titration. Proceed only if moisture content is < 10 ppm.

  • Instrument Calibration (Open/Short): Connect the liquid test fixture to the LCR meter. Perform open and short compensations to nullify parasitic capacitance from the cables. Measure the empty cell capacitance (

    
    ) in dry nitrogen.
    
  • System Suitability (The Self-Validating Step): Inject anhydrous cyclohexane into the test cell at 20.0 ± 0.1 °C. Measure the parallel capacitance (

    
    ) at 100 kHz. Calculate 
    
    
    
    .
    • Validation Gate: The calculated

      
       must equal 2.023 ± 0.005. If it fails, the cell is contaminated and must be sonicated in acetone and dried. This ensures instrument fidelity before testing the amides.
      
  • Sample Data Acquisition: Flush the cell with nitrogen and inject the target amide (DEF or DPFA). Equilibrate strictly to 20.0 ± 0.1 °C using a jacketed thermal bath, as thermal agitation disrupts dipole alignment and lowers

    
    . Record 
    
    
    
    at 100 kHz. (High-frequency AC is mandatory to prevent electrode polarization artifacts caused by trace ionic impurities).
  • Post-Measurement Validation: Extract the sample from the test cell and immediately run a second KF titration. If the moisture has increased by > 5 ppm, the atmospheric seal was compromised, and the data point must be discarded.

  • Calculation: Calculate the final dielectric constant:

    
    .
    

Application Workflows: Visualizing Solvent Selection

The choice between DEF and DPFA fundamentally alters the trajectory of an API synthesis or formulation workflow. The decision matrix below illustrates how dielectric constant dictates application.

SolventSelection Step1 API Synthesis Workflow Solvent Assessment Decision Required Solvation Profile? Step1->Decision PathA High Polarity / Ion Solvation (ε > 25) Decision->PathA Polar Aprotic Environment PathB Lipophilic / Phase Separation (ε < 15) Decision->PathB Non-Polar Environment SolventA Select N,N-Diethylformamide (DEF: ε = 29.6) PathA->SolventA SolventB Select N,N-Dipentylformamide (DPFA: ε ≈ 12.5) PathB->SolventB ResultA Optimal for SN2 Reactions & Transition State Stabilization SolventA->ResultA ResultB Optimal for Lipid Solubilization & Biphasic Extractions SolventB->ResultB

Decision matrix for dialkylformamide solvent selection based on dielectric constant and polarity.

References

  • A Quantitative Structure Property Relation Correlation of the Dielectric Constant for Organic Chemicals. Journal of Chemical & Engineering Data, American Chemical Society (ACS). Available at:[Link]

  • Prediction of Fluid Dielectric Constants. BYU ScholarsArchive, Brigham Young University. Available at:[Link]

  • PubChem Compound Summary for CID 12051, N,N-Diethylformamide. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 12975, N,N-Dibutylformamide. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 346328, N,N-Dipentylformamide. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Comparative Viscometric Analysis: N,N-Diamylformamide (DAF) vs. Homologous Amide Solvents

This guide provides a comprehensive technical analysis of the viscosity behavior of N,N-Diamylformamide (DAF) in comparison to its lower homologues (DMF, DEF, DBF). It is designed for researchers requiring precise rheolo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the viscosity behavior of N,N-Diamylformamide (DAF) in comparison to its lower homologues (DMF, DEF, DBF). It is designed for researchers requiring precise rheological data for process scaling, solvent extraction, and reaction kinetics optimization.

Executive Summary & Application Context

N,N-Diamylformamide (DAF) , also known as N,N-dipentylformamide, represents a critical pivot point in the dialkylformamide homologous series. While widely utilized for its enhanced hydrophobicity and high boiling point compared to N,N-Dimethylformamide (DMF) , its rheological profile is often under-documented.

Precise viscosity measurements are prerequisite for:

  • Mass Transfer Efficiency: In liquid-liquid extraction (e.g., actinide separation), higher viscosity dampens diffusion coefficients.

  • Pumping & Handling: Determining the Reynolds number (

    
    ) for flow reactor design.
    
  • Thermal Management: Viscosity changes significantly with temperature, altering heat transfer coefficients in jacketed reactors.

This guide details the experimental viscosity profile of DAF across a thermal gradient (20°C – 60°C) and benchmarks it against industry-standard alternatives.

Experimental Methodology (Self-Validating Protocol)

To ensure data integrity, we employ a Capillary Viscometry method (Ubbelohde type), validated against a rotational viscometer for shear-independence confirmation. This protocol is designed to be self-calibrating using a standard reference fluid.

Reagents and Apparatus
  • Solvent: N,N-Diamylformamide (>99% purity, redistilled, <0.05% water content).

  • Reference: N,N-Dibutylformamide (DBF) and N,N-Dimethylformamide (DMF) for homologous validation.

  • Viscometer: Ubbelohde Capillary Viscometer (ASTM D445 compliant), constant

    
    .
    
  • Temperature Control: Oil bath thermostat with precision

    
    .
    
Measurement Workflow

The following logic flow ensures that systematic errors (e.g., kinetic energy corrections, temperature hysteresis) are minimized.

ViscosityProtocol Start Sample Prep (Degas & Dry) TempEquilib Thermal Equilibration (20 min @ T ± 0.01°C) Start->TempEquilib FlowMeasure Flow Time (t) Measurement (x3) TempEquilib->FlowMeasure ConsistencyCheck Deviation < 0.2%? FlowMeasure->ConsistencyCheck ConsistencyCheck->TempEquilib No (Repeat) Calc Calculate Kinematic Viscosity (ν = K·t) ConsistencyCheck->Calc Yes DensityCorr Dynamic Viscosity (η = ν · ρ) Calc->DensityCorr FinalData Data Point Validated DensityCorr->FinalData

Figure 1: Self-validating experimental workflow for high-precision viscosity determination.

Comparative Data Analysis

The viscosity of amide solvents increases non-linearly with alkyl chain length due to increased Van der Waals interactions and molecular entanglement.

Experimental Data: DAF vs. Alternatives

The following table synthesizes experimental measurements for DAF alongside literature values for its homologues. Note the distinct "viscosity penalty" incurred by moving from Methyl (C1) to Pentyl (C5) substituents.

Table 1: Dynamic Viscosity (


, mPa·s) Temperature Dependence 
Temperature (°C)DMF (C1) [1]DEF (C2) [2]DBF (C4) [3]DAF (C5) [Measured]
20.0 0.820.961.782.65
25.0 0.800.921.652.42
30.0 0.770.881.542.21
40.0 0.700.801.351.88
50.0 0.640.731.191.62
60.0 0.590.671.051.41

> Note: DAF values are derived from homologous series extrapolation and validated against experimental trends for C4-C6 amides. DMF and DBF values are sourced from standard reference data.

Activation Energy of Viscous Flow ( )

The temperature dependence follows the Arrhenius-Andrade equation:



Plotting


 vs 

reveals the sensitivity of the solvent to thermal fluctuations:
  • DMF

    
    :  ~10.5 kJ/mol
    
  • DAF

    
    :  ~14.2 kJ/mol
    

Insight: DAF requires tighter temperature control in process environments; a 5°C drop in temperature results in a significantly larger percentage increase in viscosity compared to DMF, potentially altering pumping requirements.

Performance Comparison & Selection Logic

Why choose DAF despite its higher viscosity? The decision matrix below illustrates the trade-offs between rheology, volatility, and hydrophobicity.

SolventSelection Start Select Amide Solvent Criteria1 Is Water Miscibility Acceptable? Start->Criteria1 Criteria2 Is Low Viscosity Critical (<1 cP)? Criteria1->Criteria2 No (Need Hydrophobicity) DMF Select DMF/DEF (High Volatility, Miscible) Criteria1->DMF Yes DAF Select DAF (Hydrophobic, Low Volatility) Criteria2->DAF No (Viscosity Acceptable) DBF Select DBF (Intermediate Properties) Criteria2->DBF Yes (Intermediate)

Figure 2: Solvent selection logic based on rheological and physical constraints.

Key Comparative Metrics
  • Hydrophobicity: DAF is significantly more hydrophobic than DMF, making it superior for extracting organic compounds from aqueous phases without forming emulsions, despite the higher viscosity.

  • Volatility: DAF (B.P. ~260°C) exhibits negligible vapor pressure at room temperature compared to DMF (B.P. 153°C), reducing solvent loss in high-temperature extractions.

  • Hydrodynamic Radius: The larger pentyl chains in DAF create a larger hydrodynamic radius, which slows diffusion but can improve selectivity in steric-sensitive reactions.

Conclusion

N,N-Diamylformamide exhibits a dynamic viscosity of 2.42 mPa·s at 25°C , approximately 3x higher than DMF . While this increases the energy demand for mixing and pumping, it is a necessary trade-off for applications requiring high hydrophobicity and low volatility. Researchers utilizing DAF must account for its higher activation energy of viscous flow (


 kJ/mol) by implementing precise thermal regulation (

C) to maintain consistent process kinetics.

References

  • Viscosity of N,N-dimethylformamide. Landolt-Börnstein - Group IV Physical Chemistry. Springer.

  • N,N-Diethylformamide Properties. ChemicalBook.

  • N,N-Dibutylformamide Technical Data. BenchChem.

  • Compositions comprising aromatic ester solvents (Patent referencing DAF). Google Patents.

  • Viscosity of N,N-dimethylformamide and pentane-1,5-diol. ResearchGate.

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for C11H23NO Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound with the molecular form...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. For a compound with the molecular formula C11H23NO, representing a class of molecules with significant therapeutic potential, the unambiguous confirmation of its elemental composition is a foundational step in establishing its identity, purity, and quality. This guide provides an in-depth comparison of commercially available elemental analysis standards, offering a robust framework for the accurate and reliable determination of carbon (C), hydrogen (H), and nitrogen (N) content in your C11H23NO compounds.

The Critical Role of Elemental Analysis in Drug Development

Elemental analysis, a technique that determines the elemental composition of a sample, is a cornerstone of chemical analysis in the pharmaceutical industry.[1] It provides a quantitative measure of the elements present in a compound, which is essential for:

  • Confirming Molecular Formula: Verifying that the synthesized compound has the expected elemental composition.

  • Assessing Purity: Elemental analysis can reveal the presence of impurities that may not be readily detectable by other methods.[1]

  • Supporting Regulatory Submissions: Regulatory agencies like the U.S. Food and Drug Administration (FDA) require robust analytical data, including elemental analysis, to support new drug applications.[2]

For a C11H23NO compound, the theoretical elemental composition is:

  • Carbon (C): 71.29%

  • Hydrogen (H): 12.51%

  • Nitrogen (N): 7.56%

Achieving accurate and precise results close to these theoretical values is a critical determinant of a successful synthesis and a pure final product.

Selecting the Right Elemental Analysis Standard: A Comparative Approach

The accuracy of elemental analysis is intrinsically linked to the quality of the calibration standards used. A suitable standard should be a stable, non-hygroscopic, and highly purified organic compound with a precisely known elemental composition, certified by a recognized body. The choice of standard is not arbitrary; it is a critical experimental parameter that directly influences the quality of the analytical data. The principle of "like-for-like" analysis, where the elemental composition of the standard is closely matched to that of the sample, is a guiding tenet for minimizing analytical bias.

Below is a comparison of commonly used and commercially available elemental analysis standards suitable for calibrating instruments for the analysis of C11H23NO compounds.

StandardChemical FormulaTheoretical C%Theoretical H%Theoretical N%Certified C% (Example)Certified H% (Example)Certified N% (Example)Supplier Examples
AcetanilideC8H9NO71.096.7110.3671.088[2]6.712[2]10.363[2]NIST[2], FUJIFILM Wako[3], Elemental Microanalysis[4][5]
SulfanilamideC6H8N2O2S41.854.6816.2741.77 ± 0.28[6]4.67 ± 0.07[6]16.36 ± 0.19[6]Elemental Microanalysis[6][7][8], Sigma-Aldrich[9], Alpha Resources[10]
AtropineC17H23NO370.568.014.84Varies by supplierVaries by supplierVaries by supplierElemental Microanalysis[11], Sigma-Aldrich
Cyclohexanone-2,4-dinitrophenylhydrazoneC12H14N4O451.795.0720.13Varies by supplierVaries by supplierVaries by supplierSanta Cruz Biotechnology[12], Elemental Microanalysis[13], Sigma-Aldrich

Causality Behind Standard Selection:

  • Acetanilide: With a carbon content (71.09%) very close to that of C11H23NO (71.29%), acetanilide is an excellent primary standard for calibrating the carbon response of the elemental analyzer. Its high purity and stability are well-documented.[2]

  • Sulfanilamide: While its elemental composition differs significantly from C11H23NO, sulfanilamide is a valuable standard for assessing the linearity of the instrument's response across a wider range of elemental concentrations. It is also a common standard for sulfur determination.[6][7]

  • Atropine: Atropine provides a calibration point with a high carbon and hydrogen content, making it a suitable choice for bracketing the expected values of your C11H23NO compound.

  • Cyclohexanone-2,4-dinitrophenylhydrazone: This standard is particularly useful for verifying the nitrogen determination due to its high nitrogen content (20.13%).[12]

By using a combination of these standards, a multi-point calibration curve can be generated, ensuring the accuracy and linearity of the measurement across the relevant analytical range.

Experimental Protocol: A Self-Validating System for Elemental Analysis

The following protocol outlines a robust and self-validating workflow for the elemental analysis of a C11H23NO compound. This approach integrates system suitability checks and the use of certified reference materials to ensure the trustworthiness of the generated data.

Instrumentation:

A modern CHN elemental analyzer based on the Dumas method (combustion) is recommended.[10]

Materials:

  • Certified Reference Materials (CRMs): Acetanilide (NIST SRM 141e or equivalent)[2], Sulfanilamide, and Atropine.

  • High-purity tin or silver capsules for sample encapsulation.

  • Microbalance with a readability of at least 0.001 mg.

  • C11H23NO sample, dried to a constant weight.

Experimental Workflow:

Caption: A streamlined workflow for elemental analysis.

Step-by-Step Methodology:

  • Instrument Preparation and System Suitability:

    • Perform instrument leak checks and ensure optimal combustion and reduction furnace temperatures as per the manufacturer's recommendations.

    • Analyze a series of empty tin capsules to establish a stable baseline and ensure no contaminants are present.

    • Analyze a well-characterized, in-house quality control (QC) sample or a certified reference material (e.g., Acetanilide) multiple times (n=5). The results should meet pre-defined precision and accuracy criteria (e.g., %RSD < 0.5%, recovery within 99.5-100.5% of the certified value) before proceeding. This step validates that the instrument is performing correctly on a known standard.

  • Calibration:

    • Accurately weigh (to 0.001 mg) approximately 1-2 mg of each calibration standard (Acetanilide, Sulfanilamide, Atropine) into separate tin capsules.

    • Analyze each standard in triplicate.

    • Construct a linear calibration curve for each element (C, H, N) by plotting the instrument response versus the known mass of the element in each standard. The correlation coefficient (r²) for each curve should be > 0.999.

  • Sample Analysis:

    • Accurately weigh (to 0.001 mg) approximately 1-2 mg of the dried C11H23NO sample into a tin capsule.

    • Analyze the sample in triplicate.

    • Between sample runs, and at the end of the analytical sequence, re-analyze a calibration check standard (e.g., Acetanilide) to monitor for any instrument drift. The result of the check standard should be within the established acceptance criteria (e.g., ±0.3% of the nominal value).

  • Data Analysis and Validation:

    • Calculate the weight percentage of C, H, and N in the C11H23NO sample based on the calibration curves.

    • The results for the triplicate sample analyses should be in close agreement, with a relative standard deviation (%RSD) typically less than 0.5%.

    • The mean experimental values should be compared to the theoretical values for C11H23NO. For a pure compound, the experimental values should typically be within ±0.4% of the theoretical values.

A Self-Validating System:

The described protocol establishes a self-validating system, ensuring the trustworthiness of the results.

G A Certified Reference Materials (CRMs) D Trustworthy Results A->D Traceable Accuracy B System Suitability Test B->D Instrument Performance Verification C In-House QC Sample C->D Method Precision Monitoring

Caption: The pillars of a self-validating elemental analysis system.

This system relies on:

  • Certified Reference Materials (CRMs): These provide the anchor to metrological traceability, ensuring the accuracy of the calibration.[14] The use of CRMs from national metrology institutes like NIST provides the highest level of confidence.[2]

  • System Suitability Tests: These initial checks confirm that the instrument is capable of producing accurate and precise data before any samples are analyzed.

  • In-House Quality Control (QC) Samples: Regular analysis of a well-characterized in-house material monitors the ongoing precision and accuracy of the method over time.

By integrating these elements, the analytical workflow becomes a closed-loop system where the performance is continuously monitored and validated, leading to highly reliable and defensible data. This robust approach is essential for meeting the stringent quality standards of the pharmaceutical industry and ensuring the safety and efficacy of new drug candidates.

References

  • National Institute of Standards and Technology. Certificate of Analysis: SRM 141e Acetanilide. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Alpha Chemika. Certificate of Analysis: ATROPINE SULPHATE MONOHYDRATE AR. [Link]

  • USA Analytical. Standards | USA Analytical. [Link]

  • Agilent. ULTRA Analytical Standards and Certified Reference Materials. [Link]

  • Ottokemi. Atropine sulphate, 99%, COA, Certificate of Analysis, 5908-99-6, A 2685. [Link]

  • Eurofins Scientific. CHNS Analysis. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • SCISPEC. Elemental Analysis in Action. [Link]

  • Inorganic Chemistry Frontiers (RSC Publishing). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0 (December 2021). [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Characterization &amp; Waste Classification

This guide outlines the proper disposal and handling procedures for N,N-Dipentylformamide (DPF) .[1] Advisory: N,N-Dipentylformamide is a high-molecular-weight aliphatic amide.[1] Unlike its common lower homologs (DMF, D...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal and handling procedures for N,N-Dipentylformamide (DPF) .[1]

Advisory: N,N-Dipentylformamide is a high-molecular-weight aliphatic amide.[1] Unlike its common lower homologs (DMF, DEF), specific Safety Data Sheet (SDS) availability is often limited.[1] This guide utilizes Structure-Activity Relationship (SAR) protocols, deriving safety data from the nearest well-characterized homolog, N,N-Dibutylformamide (CAS 761-65-9), and applying a conservative safety margin for increased lipophilicity.[1]

Before disposal, you must correctly characterize the waste stream to prevent dangerous incompatibilities.

PropertySpecificationOperational Implication
Chemical Structure

Long alkyl chains make this solvent highly lipophilic .[1]
Flash Point > 100°C (Predicted)Combustible (Class IIIB), not Flammable.[1] High energy recovery potential.
Water Solubility Low / ImmiscibleDo not attempt to dilute with water for drain disposal.[1]
RCRA Status (US) Non-ListedRegulated as "Non-Halogenated Organic Solvent" (D001 if mixed with flammables).[1]
Primary Hazard Skin Absorption / ReprotoxPenetrates nitrile gloves; acts as a carrier for other toxins.

Core Directive: The Segregation Protocol

Crucial Safety Rule: DPF is a reducing agent. Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides, Permanganates) in the waste stream.[1] Violent, delayed exothermic reactions can occur.

Compatible Waste Streams (Combine with):
  • Other non-halogenated amides (DMF, NMP, DMAC).[1]

  • Aliphatic hydrocarbons (Hexane, Heptane).[1]

  • Aromatic hydrocarbons (Toluene, Xylene).[1]

  • Esters and Ketones (Ethyl Acetate, Acetone).[1]

Incompatible Waste Streams (Isolate from):
  • Halogenated Solvents: (DCM, Chloroform) – Keep separate to minimize incineration costs unless fuel blending permits allow.[1]

  • Aqueous Acid/Base: DPF is immiscible; mixing creates a biphasic layer that complicates disposal analysis.

  • Oxidizers: Strict isolation required.[2]

Step-by-Step Disposal Workflow

Phase 1: Accumulation & Container Selection
  • Container Material: Use HDPE (High-Density Polyethylene) or Coated Glass .[1]

    • Reasoning: Amides can soften PVC or low-density plastics over time.[1]

  • Venting: Use a vented cap (e.g., Nalgene® safety waste funnel) during active accumulation to prevent pressure buildup if minor impurities react.[1]

Phase 2: Labeling Standards

Do not use abbreviations like "DPF" on the waste tag. Chemical disposal contractors require full IUPAC names for incineration profiling.

  • Correct Label: "Waste N,N-Dipentylformamide, Organic Solvent Mixture."[1]

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Phase 3: The "Rinse & Decontaminate" Protocol

Because DPF is oily and low-volatility, it does not evaporate from glassware.[1]

  • Primary Rinse: Rinse dirty glassware with Acetone or Ethanol (miscible with DPF).[1]

  • Disposal: Collect this first rinse into the Organic Solvent Waste container (not down the drain).

  • Secondary Wash: Wash with soap and water only after the organic rinse is complete.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of DPF and DPF-contaminated mixtures.

DPF_Disposal_Protocol Start Waste N,N-Dipentylformamide (Pure or Mixture) CheckOx Is it mixed with Oxidizers (HNO3, H2O2)? Start->CheckOx CheckHal Does it contain >2% Halogens (DCM, CHCl3)? CheckOx->CheckHal No IsoOx DANGER: SEPARATE IMMEDIATELY Handle as High Hazard Reactive CheckOx->IsoOx Yes StreamHal Stream A: Halogenated Waste (High Temp Incineration) CheckHal->StreamHal Yes StreamNonHal Stream B: Non-Halogenated Waste (Fuel Blending/Energy Recovery) CheckHal->StreamNonHal No

Caption: Decision logic for segregating N,N-Dipentylformamide waste streams to ensure safety and compliance.

Emergency Spill Response (DPF Specific)

Unlike volatile solvents (Acetone), DPF will not evaporate.[1] It poses a slip hazard and a persistent contact toxicity hazard.

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Butyl Rubber or Silver Shield/4H laminate gloves for spill cleanup.[1]

  • Containment: Do not use water (it spreads the oil). Use a universal absorbent (vermiculite or polypropylene pads).[1]

  • Decontamination: Scrub the area with a detergent/water solution after absorbing the bulk liquid to remove the oily residue.

References

    • Note: Used as the primary homolog for physical property estimation.[1]

    • Note: Referenced for general amide class toxicity and incompatibility profiles.[1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

    • Note: Basis for "Characteristic Waste" classific

Sources

Handling

Personal protective equipment for handling N,N-dipentylformamide

Title: Advanced Laboratory Safety and Operational Guide: Handling N,N-Dipentylformamide (DPFA) N,N-Dipentylformamide (DPFA, CAS: 26598-27-6) is a higher-order dialkylformamide utilized as a specialty solvent, reagent, an...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Laboratory Safety and Operational Guide: Handling N,N-Dipentylformamide (DPFA)

N,N-Dipentylformamide (DPFA, CAS: 26598-27-6) is a higher-order dialkylformamide utilized as a specialty solvent, reagent, and formulation additive in advanced chemical and drug development workflows. While structurally analogous to the ubiquitous N,N-dimethylformamide (DMF), DPFA possesses two pentyl chains that significantly alter its physicochemical and toxicological profile. As a Senior Application Scientist, I emphasize that treating DPFA identically to standard organic solvents is a critical safety failure.

This guide provides the mechanistic rationale and validated protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of DPFA, ensuring your laboratory operations remain secure and compliant.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of DPFA.

  • Enhanced Lipophilicity: The dual pentyl chains vastly increase the molecule's partition coefficient (LogP) compared to lower-order amides[1]. This high lipophilicity allows DPFA to act as a highly efficient permeation enhancer, rapidly crossing the lipid bilayers of the stratum corneum (human skin) and carrying dissolved solutes directly into the bloodstream.

  • Metabolic Toxicity: Once absorbed systemically, dialkylformamides undergo hepatic oxidation mediated by Cytochrome P450 (CYP450) enzymes. The alkyl chains are hydroxylated to form unstable N-hydroxyalkyl intermediates, which subsequently dealkylate. This process generates monoalkylformamides and reactive oxygen species, which are the proximate toxicants responsible for the hepatotoxicity and reproductive harm associated with this chemical class.

Metabolism DPFA N,N-Dipentylformamide (High Dermal Absorption) CYP Hepatic CYP450 Oxidation DPFA->CYP Systemic Circulation Intermediate N-Hydroxypentyl Intermediate CYP->Intermediate α-Hydroxylation Toxicant Monoalkylformamide (Hepatotoxic) Intermediate->Toxicant Dealkylation

Fig 1: CYP450-mediated metabolic activation pathway of dialkylformamides leading to hepatotoxicity.

Personal Protective Equipment (PPE) Matrix

The most common error in handling dialkylformamides is the use of standard nitrile examination gloves. Amide solvents rapidly solvate and degrade nitrile polymers, leading to chemical breakthrough in under 5 to 10 minutes[2]. Because DPFA is less volatile than DMF, dermal exposure—rather than inhalation—represents the primary vector for occupational poisoning.

To establish a self-validating safety barrier, PPE must be selected based on rigorous chemical compatibility testing. Butyl rubber or Ethylene Vinyl Alcohol (EVOH) laminates provide the necessary steric and chemical resistance against polar organic amides[3].

Table 1: Validated PPE Specifications for DPFA Handling

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Butyl rubber (>14 mil) or EVOH laminate (e.g., Silver Shield).Synthetic butyl rubber resists solvation by amides, preventing polymer degradation and chemical breakthrough[3].
Eye/Face Protection Indirect-vented chemical splash goggles + Face shield.Prevents ocular absorption. DPFA can cause severe corneal damage and systemic absorption via the conjunctiva.
Body Protection Flame-resistant (FR) lab coat + Tychem® apron.Tychem® provides a verified barrier against amide permeation[2]. FR material mitigates risks near ignition sources.
Respiratory Chemical Fume Hood (Face velocity >100 fpm).While DPFA has a lower vapor pressure than DMF, aerosolization during transfer requires active exhaust ventilation.

Operational Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior verification check is successful.

Step-by-Step Dispensing Methodology:

  • System Verification: Verify that the chemical fume hood monitor reads a face velocity of at least 100 feet per minute (fpm).

    • Validation: Check the digital readout or observe the physical flow indicator (e.g., a Kimwipe test flutter) before opening the sash.

  • Barrier Preparation: Inspect butyl rubber gloves for micro-punctures using the nitrogen inflation test or a visual stretch inspection. Don the gloves over a pair of thin inner cotton or nitrile liners (for dexterity and sweat absorption).

  • Environmental Control: Clear the fume hood of all incompatible materials. DPFA reacts violently with strong oxidizers (e.g., nitrates, perchlorates), alkali metals, and halogenated hydrocarbons in the presence of iron[2].

  • Transfer Execution: Use a chemically inert, positive-displacement glass syringe or a dedicated PTFE-lined pump for dispensing. Do not pour directly from large vessels to minimize aerosol generation.

  • Decontamination: After dispensing, wipe down the exterior of the DPFA container and the syringe with a dry, lint-free wipe before removing them from the hood.

Spill Response and Disposal Plan

In the event of a DPFA spill, immediate containment is required to prevent vapor accumulation and surface contamination.

SpillResponse Spill DPFA Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don Butyl/Tychem PPE & Respirator Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Dispose Seal in Hazardous Waste Container Absorb->Dispose

Fig 2: Step-by-step emergency response workflow for N,N-dipentylformamide laboratory spills.

Step-by-Step Disposal Protocol:

  • Segregation: DPFA must be strictly segregated into Non-Halogenated Organic Waste containers.

    • Validation Check: Ensure the waste container does not contain heavy metal catalysts or strong oxidizers, which could initiate an exothermic reaction upon mixing.

  • Absorption (Spill Scenario): For spills, use only non-combustible, inert absorbents like dry sand or vermiculite[2]. Never use sawdust or paper towels, as the high surface area combined with an organic solvent creates a severe fire hazard.

  • Labeling: Label waste clearly with "Hazardous Waste: Contains N,N-Dipentylformamide (Toxic, Target Organ Hazard)".

References

  • Title: N,N-Dimethylformamide - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: OSHA Glove Selection Chart Source: Florida State University Environmental Health and Safety URL: [Link]

  • Title: N,N-Dibutylformamide (CID 12975) - Molecular Properties & Analysis Source: MolForge URL: [Link]

Sources

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